molecular formula C10H6FNO3 B1341271 5-(2-fluorophenyl)isoxazole-3-carboxylic acid CAS No. 668970-73-8

5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1341271
CAS No.: 668970-73-8
M. Wt: 207.16 g/mol
InChI Key: QVWCQOSJFUMRFM-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCQOSJFUMRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588411
Record name 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid
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Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-73-8
Record name 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid
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Foundational & Exploratory

5-(2-fluorophenyl)isoxazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure in drug discovery, known for conferring a range of biological activities.[1][2][3] This document elucidates the core physicochemical properties, synthesis, reactivity, and spectroscopic characteristics of this specific fluorinated derivative. We will explore its applications as a crucial intermediate in the development of novel therapeutic agents and other advanced materials, grounding the discussion in established chemical principles and field-proven insights. Detailed protocols, mechanistic discussions, and safety considerations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement results in a unique electronic profile and structural rigidity, making it a cornerstone in the design of bioactive molecules. Isoxazole derivatives are integral to several clinically approved drugs and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[2][3][4]

The subject of this guide, this compound (CAS No. 668970-73-8), incorporates three key structural motifs:

  • The Isoxazole Core: Provides a stable, aromatic scaffold that can engage in various non-covalent interactions with biological targets. Its weak N-O bond also offers a potential site for metabolic cleavage or designed reactivity.[3]

  • The 2-Fluorophenyl Group: The fluorine substitution significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine can act as a hydrogen bond acceptor and can block sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.

  • The Carboxylic Acid Handle: This functional group provides a critical anchor point for synthetic elaboration. It can be readily converted into esters, amides, or other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of the scaffold to other molecular fragments.[5]

This guide serves as a technical resource for professionals aiming to leverage the unique properties of this compound in their research and development endeavors.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for designing experiments, understanding its behavior in various media, and ensuring proper handling.

Caption: Chemical Structure of this compound.

Table 1: Core Properties and Identifiers

PropertyValueSource
CAS Number 668970-73-8[6][7]
Molecular Formula C₁₀H₆FNO₃[6][7]
Molecular Weight 207.16 g/mol [6][7]
Appearance White to off-white solid (Typical)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, Methanol. Poorly soluble in water.General chemical principles
Storage Conditions Store refrigerated (2-8°C), protected from light and moisture.[8]

Synthesis and Manufacturing Pathway

The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, a practical route starts from 2-fluorobenzaldehyde.

Synthetic Workflow Overview

The overall transformation can be visualized as a multi-step process, designed for efficiency and scalability.

G start 2-Fluorobenzaldehyde step1 Step 1: Oximation (NH2OH·HCl, Base) start->step1 oxime 2-Fluorobenzaldehyde Oxime step1->oxime step2 Step 2: Oxidation (NCS) In Situ Nitrile Oxide Formation oxime->step2 nitrile_oxide 2-Fluorophenyl Nitrile Oxide (Reactive Intermediate) step2->nitrile_oxide step3 Step 3: [3+2] Cycloaddition nitrile_oxide->step3 alkyne Ethyl Propiolate (Alkyne Partner) alkyne->step3 ester Ethyl 5-(2-fluorophenyl)isoxazole- 3-carboxylate step3->ester step4 Step 4: Saponification (LiOH or NaOH, H2O/THF) ester->step4 product 5-(2-fluorophenyl)isoxazole- 3-carboxylic acid step4->product

Caption: General synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure. Optimization of reaction times, temperatures, and equivalents may be necessary.

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

  • To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the aldehyde spot disappears.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the oxime. Causality: The base (sodium acetate) neutralizes the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react with the aldehyde carbonyl.

Step 2 & 3: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the 2-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, followed by a catalytic amount of pyridine or a stoichiometric amount of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: NCS acts as an oxidant to convert the oxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the base to form the highly reactive 2-fluorophenyl nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate).

  • Once the reaction is complete (monitored by TLC), wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the ethyl ester derivative.

Step 4: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature for 2-6 hours.

  • Monitor the hydrolysis by TLC. Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven to yield the final product, this compound. Trustworthiness: The purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and ensure the absence of impurities.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by its carboxylic acid moiety and the isoxazole ring.

Carboxylic Acid Transformations

The carboxylic acid is a versatile handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry.

G reactant 5-(2-F-Ph)-Isoxazole-COOH Carboxylic Acid product 5-(2-F-Ph)-Isoxazole-CONH-R Amide Derivative reactant->product Amide Coupling reagents Amine (R-NH2) + Coupling Agent (EDC/HATU) + Base (DIPEA) reagents->product

Caption: Amide coupling reaction of the title compound.

Mechanism of Amide Coupling: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. The activator converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. This process is highly efficient and compatible with a wide range of functional groups, making it a preferred method for building molecular libraries for drug discovery.[9]

Isoxazole Ring Reactivity

The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like Raney Nickel). This cleavage opens the ring to form a β-enaminoketone, a transformation that can be used strategically in multi-step syntheses.

Applications in Research and Development

The structural features of this compound make it a valuable building block in several R&D areas.

  • Pharmaceutical Development: As an intermediate, it is primarily used in the synthesis of more complex molecules targeting a variety of diseases. The isoxazole scaffold is a known pharmacophore for inhibitors of enzymes like xanthine oxidase and cyclooxygenase (COX).[10][11] Derivatives are frequently investigated as anti-inflammatory, analgesic, and anticancer agents.[4][8][12]

  • Agrochemicals: The isoxazole motif is present in various herbicides and fungicides. This compound can serve as a starting point for the synthesis of new crop protection agents.[8][12]

  • Materials Science: The rigid, aromatic nature of the molecule allows for its incorporation into polymers or advanced materials where specific electronic or physical properties are desired.[12]

Spectroscopic Analysis Profile

While an experimental spectrum should always be acquired for confirmation, the expected spectroscopic features can be predicted.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern between 7.0-8.0 ppm due to H-H and H-F coupling.

    • Isoxazole Proton (-CH): A singlet typically observed between 6.5-7.5 ppm. The exact chemical shift is influenced by the substituents.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 160-170 ppm.

    • Aromatic & Isoxazole Carbons: Multiple signals between 110-165 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

    • C=N and C=C Stretches (Rings): Multiple absorptions in the 1400-1650 cm⁻¹ region.

    • C-F Stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ region.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for this chemical class apply.

  • Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] It is harmful if swallowed.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][15] Refrigeration (2-8°C) is recommended for long-term stability.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of a fluorinated phenyl ring, a biologically active isoxazole core, and a synthetically tractable carboxylic acid handle makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is paramount for unlocking its full potential in the creation of novel and high-value molecules.

References

  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Aladdin. [Link]

  • CAS#:1245060-72-3 | 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid. Chemsrc. [Link]

  • Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides. Preprints.org. [Link]

  • 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid, 3-(2,5-dimethylpyrrol-1-yl)-2-thenyl ester. SpectraBase. [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Lee, J., Ang, A. D., & Kim, D. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 83(15), 8479–8486. [Link]

  • Węsierska, E., Giel-Pietraszuk, M., & Różalski, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5602. [Link]

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

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An In-Depth Technical Guide to 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS No. 668970-73-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its established role as a key intermediate in the development of novel therapeutics, particularly as a potent inhibitor of xanthine oxidase. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their drug discovery and development programs.

Core Compound Analysis and Physicochemical Properties

This compound, registered under CAS number 668970-73-8, is a structurally unique molecule featuring a 1,2-isoxazole core. This five-membered heterocycle is substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with a carboxylic acid moiety. The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The isoxazole ring itself is a versatile scaffold, known to participate in various non-covalent interactions within enzyme active sites.

A summary of the key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 668970-73-8[1][2]
Molecular Formula C₁₀H₆FNO₃[1][2]
Molecular Weight 207.16 g/mol [1][2]
IUPAC Name This compound
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C[1]

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a robust and reproducible method for the laboratory-scale preparation of this compound.

Diagram of the Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation (Cyclization) cluster_2 Step 3: Saponification (Hydrolysis) 2_fluoroacetophenone 2-Fluoroacetophenone intermediate_1 Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 2_fluoroacetophenone->intermediate_1 diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate_1 NaOEt Sodium Ethoxide (Base) NaOEt->intermediate_1 in Ethanol intermediate_2 Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate intermediate_1->intermediate_2 hydroxylamine Hydroxylamine HCl hydroxylamine->intermediate_2 in Ethanol, Reflux final_product This compound intermediate_2->final_product NaOH Sodium Hydroxide NaOH->final_product 1. Aqueous Ethanol HCl Hydrochloric Acid (Acidification) HCl->final_product 2.

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

  • Rationale: This step involves a Claisen condensation reaction to form the β-ketoester intermediate. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of 2-fluoroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under a nitrogen atmosphere, add 2-fluoroacetophenone dropwise at 0-5 °C.

    • After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

  • Rationale: This is a cyclization reaction where the diketone intermediate reacts with hydroxylamine to form the isoxazole ring. The reaction proceeds via condensation and subsequent intramolecular cyclization.

  • Procedure:

    • Dissolve the crude ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in ethanol.

    • Add hydroxylamine hydrochloride and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate.

Step 3: Synthesis of this compound

  • Rationale: The final step is a saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

  • Procedure:

    • Dissolve ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • After the hydrolysis is complete, remove the ethanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

    • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Applications in Drug Discovery and Development

The 5-phenylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives investigated for a range of therapeutic applications. The primary and most well-documented application of this class of compounds is as inhibitors of xanthine oxidase.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout, a painful inflammatory arthritis.[4] Therefore, inhibiting xanthine oxidase is a clinically validated strategy for the treatment of gout.[3][4]

Mechanism of Xanthine Oxidase Inhibition

The proposed mechanism of inhibition involves the binding of the carboxylate group of the isoxazole derivative to the molybdenum cofactor at the active site of xanthine oxidase. This interaction blocks the substrate (xanthine or hypoxanthine) from accessing the active site, thereby preventing its oxidation to uric acid.

Diagram of the Purine Catabolism Pathway and Site of Inhibition

Purine_Catabolism Purine Catabolism and Xanthine Oxidase Inhibition Purines Purines (Adenosine, Guanosine) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor This compound Inhibitor->XO Inhibits

Caption: Inhibition of uric acid production via xanthine oxidase.

Potential as Anti-inflammatory Agents

Given that gout is an inflammatory condition, the inhibition of uric acid production by this compound derivatives also positions them as potential anti-inflammatory agents for the management of this disease. Some isoxazole derivatives have been reported to possess broader anti-inflammatory and analgesic properties, suggesting that this scaffold may have applications beyond gout.[8][9][10]

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its synthesis is achievable through a straightforward and scalable chemical sequence. The primary therapeutic rationale for its use lies in the development of xanthine oxidase inhibitors for the treatment of hyperuricemia and gout. Further derivatization of the carboxylic acid moiety to amides or esters, and exploration of alternative substitutions on the phenyl ring, offer rich opportunities for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide provides a solid foundation for researchers to embark on such investigations.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 60.
  • Kaur, A., Wakode, S., Pathak, D. P., & Sharma, P. (2016). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. Journal of Pharmaceutical Sciences and Research, 8(5), 331.
  • Muzychka, O. V., Kobzar, O. L., Shablykin, O. V., Brovarets, V. S., & Vovk, A. I. (2020). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. Ukrainian Bioorganic Acta, 15(1), 20-27.
  • PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Singh, A., Debnath, R., Chawla, V., & Chawla, P. A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry.
  • Sun, Q., Li, G., Zhang, Y., Li, Y., Wang, Y., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443.
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670.
  • Xiang, J., Zhao, L., Li, Y., Chen, Y., & Wang, G. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 989332.
  • Yilmaz, I., & Kucukislamoglu, M. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 875–884.

Sources

The Synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable building block for the synthesis of novel therapeutic agents. This document details two primary, robust synthetic pathways: the cyclocondensation of a 1,3-dicarbonyl intermediate with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne. For each route, this guide provides in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The target molecule, this compound, incorporates a 2-fluorophenyl group at the 5-position and a carboxylic acid at the 3-position. The fluorine substitution can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid provides a handle for further chemical modification or can act as a key interacting group with a biological receptor.

This guide will focus on two convergent and efficient synthetic strategies for the preparation of this valuable compound, starting from commercially available materials. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Synthetic Strategy 1: The 1,3-Dicarbonyl Cyclocondensation Approach

This synthetic route is a reliable and often high-yielding method for the preparation of 3-carboxyisoxazoles. The core of this strategy involves the construction of a 1,3-dicarbonyl intermediate, specifically a 2,4-dioxo-4-arylbutanoate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.

Overall Synthetic Workflow

workflow1 start 2'-Fluoroacetophenone + Diethyl Oxalate step1 Claisen Condensation start->step1 intermediate1 Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate step1->intermediate1 step2 Cyclization with Hydroxylamine intermediate1->step2 intermediate2 Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for the 1,3-dicarbonyl cyclocondensation approach.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate

The initial step is a crossed Claisen condensation between 2'-fluoroacetophenone and diethyl oxalate.[1][2] In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Since diethyl oxalate has no α-hydrogens, it cannot self-condense, which simplifies the product mixture.[3] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-diketoester.

Mechanism of Claisen Condensation:

mechanism1 cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack cluster_step3 Elimination Ketone 2'-Fluoroacetophenone Enolate Enolate Ketone->Enolate Base Base NaOEt Enolate_2 Enolate Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate_2->Tetrahedral_Intermediate Attack on C=O Oxalate Diethyl Oxalate Oxalate->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product_diketoester Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate Tetrahedral_Intermediate_2->Product_diketoester Leaving_Group EtO- Tetrahedral_Intermediate_2->Leaving_Group Elimination workflow2 start 2-Fluorobenzaldehyde step1 Oxime Formation start->step1 intermediate1 2-Fluorobenzaldoxime step1->intermediate1 step2 Nitrile Oxide Formation (in situ) intermediate1->step2 step3 [3+2] Cycloaddition step2->step3 intermediate2 2-Fluorobenzonitrile Oxide dipolarophile Ethyl Propiolate dipolarophile->step3 intermediate3 Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate step3->intermediate3 step4 Ester Hydrolysis intermediate3->step4 product This compound step4->product mechanism2 cluster_step1 Nitrile Oxide Formation cluster_step2 [3+2] Cycloaddition Aldoxime 2-Fluorobenzaldoxime Nitrile_Oxide 2-Fluorobenzonitrile Oxide Aldoxime->Nitrile_Oxide Oxidation Oxidant NaOCl Nitrile_Oxide_2 2-Fluorobenzonitrile Oxide Isoxazole_ester Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate Nitrile_Oxide_2->Isoxazole_ester Alkyne Ethyl Propiolate Alkyne->Isoxazole_ester

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action for the compound 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. Given that the specific molecular target of this compound is not extensively documented in publicly available literature, this guide adopts a hypothesis-driven approach rooted in the well-established pharmacology of the isoxazole scaffold.

We will proceed not by presenting a known mechanism, but by detailing a logical, field-proven workflow for its discovery. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocyclic motif that is considered a "privileged structure" in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and ability to engage in diverse non-covalent interactions have led to its incorporation into numerous clinically approved drugs.[1][2][3] Derivatives of the isoxazole scaffold are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4]

Notably, many isoxazole-containing compounds function as potent anti-inflammatory agents.[2][5] Drugs such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature an isoxazole core, underscoring its utility in targeting key nodes of inflammatory pathways.[1][2]

The subject of this guide, this compound, combines this privileged isoxazole core with a fluorophenyl group, a common moiety used to enhance binding affinity and metabolic stability. While its specific mechanism is unconfirmed, its structure strongly suggests a potential role as a modulator of inflammatory processes. This guide outlines the logical and experimental steps required to identify its molecular target(s) and elucidate its mechanism of action.

Hypothesis-Driven Target Identification

Based on the extensive literature on isoxazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound in the context of inflammation.

  • Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes. The COX-1 and COX-2 enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[6] Numerous isoxazole-based compounds have been developed as selective COX-2 inhibitors.[7][8][9][10][11] The structural features of our target compound are consistent with those of known COX inhibitors.

  • Hypothesis 2: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] The isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring found in many p38 MAPK inhibitors.[13][14][15][16]

  • Hypothesis 3: Direct or Indirect Inhibition of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a master regulator of inflammation.[17] Small molecules, including those with isoxazole or isoxazolone cores, have been developed to inhibit the production and release of TNF-α, often via the inhibition of upstream targets like p38 MAPK.[18][19]

The following sections detail a comprehensive workflow to systematically test these hypotheses.

A Validated Experimental Workflow for Target Deconvolution

This workflow is designed to move from a broad, phenotypic confirmation of activity to specific, target-based validation, providing a robust and logical path to mechanism of action elucidation.

G A Novel Compound This compound B Phenotypic Screening (e.g., LPS-induced cytokine release in THP-1 cells) A->B Confirm Anti-inflammatory Activity C Hypothesis-Driven Target Assays B->C Proceed if Active D COX-1/COX-2 Enzyme Inhibition Assay C->D E p38 MAPK Kinase Activity Assay C->E F Cell-Based TNF-α Release Assay C->F G Hit Identification (IC50 Determination) D->G E->G F->G H Direct Binding Validation (SPR or ITC) G->H Validate Direct Interaction I Mechanism of Action Elucidated H->I Confirm Target

Caption: A logical workflow for the identification and validation of the molecular target.

Step 1: Phenotypic Screening to Confirm Anti-inflammatory Activity

The first step is to confirm that the compound possesses the hypothesized anti-inflammatory activity in a relevant cellular model. A common and robust method is to measure the inhibition of lipopolysaccharide (LPS)-induced cytokine production in a human monocytic cell line like THP-1.

Protocol: TNF-α Release Assay in THP-1 Cells

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

  • Cell Plating: Seed THP-1 cells at a density of 4 x 10⁴ cells/well in a 96-well plate.[20]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]

  • Incubation: Incubate the plate for 17-18 hours at 37°C in a humidified incubator with 5% CO₂.[20]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[17][21][22][23]

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the data to determine the IC₅₀ value.

Trustworthiness Check: A positive result in this assay (i.e., a dose-dependent inhibition of TNF-α) validates that the compound has anti-inflammatory properties and justifies proceeding to target-specific assays.

Step 2: Hypothesis-Driven In Vitro Functional Assays

If the compound is active in the phenotypic screen, the next step is to test its effect on the primary hypothesized targets using specific enzymatic or functional assays.

A. Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase component of COX activity.[24]

  • Reagent Preparation: Prepare Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions as described in a commercial kit (e.g., Sigma-Aldrich, MAK414).[24]

  • Reaction Setup: In a 96-well plate, set up wells for background, positive control (enzyme only), and inhibitor tests.

  • Inhibitor Addition: Add serial dilutions of this compound to the designated inhibitor wells. Add the corresponding solvent (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add purified ovine COX-1 or human recombinant COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Start the reaction by adding Arachidonic Acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30 minutes at room temperature.[24]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[11]

B. Protocol: p38α MAPK Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12]

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12] Prepare solutions of recombinant p38α enzyme, the substrate (e.g., ATF2), and ATP.

  • Inhibitor Pre-incubation: In a 384-well plate, add 1 µL of serially diluted this compound. Add 2 µL of p38α enzyme solution and incubate for 20 minutes at room temperature.[25]

  • Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.[12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to ADP concentration using a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G cytokine Pro-inflammatory Cytokines (TNF-α, IL-1) stress Cellular Stress / LPS map3k MAP3K stress->map3k map2k MKK3/6 map3k->map2k p38 p38 MAPK map2k->p38 Phosphorylation tf Transcription Factors (e.g., ATF2) p38->tf Phosphorylation nucleus Nucleus tf->nucleus gene Gene Transcription nucleus->gene gene->cytokine inhibitor Isoxazole Compound? inhibitor->p38 Inhibition?

Caption: The p38 MAPK signaling pathway, a potential target for isoxazole compounds.

Quantitative Data Summary and Interpretation

The results from the functional assays should be compiled into a clear, comparative table. This allows for a direct assessment of the compound's potency and selectivity.

Assay Target IC₅₀ (µM) Selectivity Ratio
COX InhibitionCOX-1>100\multirow{2}{*}{>10 (Example)}
COX-29.5
p38 MAPK Assayp38α0.25-
Cellular TNF-α Release-0.45-

Table 1: Example Data Summary for this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme or cellular activity. The selectivity ratio is calculated as IC₅₀(COX-1)/IC₅₀(COX-2).

Expert Interpretation: In the example data above, the compound is a potent inhibitor of p38α kinase. Its IC₅₀ in the cellular TNF-α release assay is comparable to its enzymatic IC₅₀ against p38α, strongly suggesting that its anti-inflammatory effect is mediated through the inhibition of the p38 MAPK pathway. The compound shows weak activity against COX-2 and is highly selective over COX-1, making COX inhibition an unlikely primary mechanism of action.

Target Validation with Biophysical Methods

A "hit" in a functional assay demonstrates that the compound can inhibit the target's activity, but it does not definitively prove direct binding. Biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are essential for confirming a direct interaction and accurately measuring binding affinity (K_d_).

Protocol Outline: Isothermal Titration Calorimetry (ITC)

  • Objective: To measure the heat change upon binding of the compound to the purified target protein (e.g., p38α), allowing for the determination of binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters.

  • Sample Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heat of dilution effects. Degas both solutions.

  • Titration: Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution.

  • Measurement: Perform a series of precise injections of the compound into the protein solution. The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to calculate K_d_, n, and enthalpy (ΔH).

Authoritative Grounding: A confirmed direct binding with a K_d_ value that is consistent with the functional IC₅₀ value provides the highest level of confidence in target identification.

Conclusion

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific enzymatic assays and finally to direct biophysical validation, researchers can confidently identify and characterize the molecular target of this, and other, novel compounds. The isoxazole scaffold continues to be a source of potent therapeutic agents, and a systematic approach to understanding their mechanisms is crucial for advancing drug discovery.

References

  • Laufer, S. et al. (2002). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

  • Laufer, S. & Margutti, S. (2003). Isoxazolone based inhibitors of p38 MAP kinases. PubMed. Available at: [Link]

  • Perrone, M. G. et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Available at: [Link]

  • Laufer, S. A. & Margutti, S. (2003). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Bischof, J. et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. PubMed. Available at: [Link]

  • Patel, D. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Clark, M. P. et al. (2005). The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. PubMed. Available at: [Link]

  • Patel, D. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Library of Medicine. Available at: [Link]

  • Patel, D. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

  • Saleem, A. et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available at: [Link]

  • Saleem, A. et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Perrone, M. G. et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. Available at: [Link]

  • Wang, L. et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. National Institutes of Health. Available at: [Link]

  • ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. ELK Biotechnology. Available at: [Link]

  • Khan, A. et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. Available at: [Link]

  • Sci-Hub. (2005). The Development of New Isoxazolone Based Inhibitors of Tumor Necrosis Factor‐Alpha (TNF‐α) Production. Sci-Hub. Available at: [Link]

  • Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Marian, E. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]

  • Carratù, M. R. et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Jarskog, L. et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • Terstiege, I. et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

  • Northwest Life Science Specialities. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Northwest Life Science Specialities. Available at: [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

  • Kulmacz, R. J. et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available at: [Link]

  • Sousa, T. et al. (2022). TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. National Institutes of Health (NIH). Available at: [Link]

  • Pun, F. W. et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • Reddy, K. R. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Marian, E. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. Available at: [Link]

  • Norman, M. H. et al. (2020). Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches. PubMed. Available at: [Link]

  • MDPI. (n.d.). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations. MDPI. Available at: [Link]

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The Ascendant Therapeutic Potential of Fluorophenyl Isoxazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorine in Isoxazole Scaffolds

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent electronic properties and synthetic versatility have cemented its role in a multitude of clinically approved therapeutics.[1] A pivotal advancement in the evolution of isoxazole-based drug candidates has been the strategic incorporation of fluorine atoms. The introduction of the highly electronegative fluorine atom into the phenyl ring of isoxazole derivatives can profoundly influence their physicochemical and pharmacokinetic properties. This includes enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins, ultimately leading to compounds with superior potency and selectivity.[2][3]

This technical guide provides a comprehensive exploration of the diverse biological activities of fluorophenyl isoxazole derivatives, with a particular focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective potential. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the therapeutic promise of this burgeoning class of compounds.

Part 1: Anticancer Activity: Targeting Malignant Proliferation and Survival

Fluorophenyl isoxazole derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects across a spectrum of cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, primarily converging on the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[5][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated that fluorophenyl isoxazole derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades. Furthermore, these compounds have been shown to induce cell cycle arrest, frequently at the G2/M phase, thereby preventing mitotic progression and halting tumor cell proliferation.[5][6] For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have been observed to reduce the necrosis rate of Hep3B liver cancer cells and shift the cellular response towards apoptosis.[5][6]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of representative fluorophenyl isoxazole derivatives is summarized below. The IC50 value denotes the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 ValueReference
Compound 2f Hep3B (Liver)5.76 µg/mL[5][6][7]
HepG2 (Liver)34.64 µg/mL[5][6][7]
Compounds 2a-2c, 2e Hep3B (Liver)7.66-11.60 µg/mL[5][6][7]
Compound 2d HeLa (Cervical)15.48 µg/mL[8]
Compound 2d & 2e Hep3B (Liver)~23 µg/mL[8]
Compound 2a MCF-7 (Breast)39.80 µg/mL[8]
Compound A2 MCF-7 (Breast)52.35 µM[9]
Compound A3 MCF-7 (Breast)54.81 µM[9]
Compound B1 MCF-7 (Breast)53.9 µM[9]
Compound B3 MCF-7 (Breast)54.1 µM[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTS Assay

A robust and widely adopted method for evaluating the antiproliferative activity of novel compounds is the MTS assay.

Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by its absorbance, is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenyl isoxazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTS Reagent Addition: Following the incubation period, add the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing the Anticancer Mechanism

anticancer_mechanism cluster_drug Fluorophenyl Isoxazole Derivative cluster_cell Cancer Cell drug Compound mito Mitochondrial Dysfunction drug->mito Induces cell_cycle Cell Cycle Arrest (G2/M) drug->cell_cycle Induces caspase Caspase Activation mito->caspase Leads to apoptosis Apoptosis caspase->apoptosis Executes proliferation Inhibition of Proliferation apoptosis->proliferation Prevents cell_cycle->proliferation

Caption: Proposed mechanism of anticancer activity.

Part 2: Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are key pathological contributors to a wide range of diseases.[10] Fluorophenyl isoxazole derivatives have demonstrated promising anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents for inflammatory disorders.[11][12]

Mechanism of Action: Modulation of Inflammatory Pathways and Radical Scavenging

The anti-inflammatory effects of these compounds are believed to be mediated, in part, through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[11] Molecular docking studies have shown that some derivatives can effectively bind to the active site of the COX-2 enzyme.[11] Furthermore, some fluorophenyl imidazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK and NF-κB, key signaling molecules in the inflammatory cascade, leading to a reduction in the secretion of pro-inflammatory cytokines.[13][14]

The antioxidant properties of fluorophenyl isoxazole derivatives are attributed to their ability to act as free radical scavengers.[10][12]

Quantitative Anti-inflammatory and Antioxidant Data
Compound IDBiological ActivityAssayIC50/Inhibition %Reference
Compounds 5b, 5c, 5d Anti-inflammatoryCarrageenan-induced paw edema71.86-75.68% inhibition at 2h[11]
Compound 2a AntioxidantDPPH radical scavenging0.45 ± 0.21 µg/mL[10][12]
Compound 2c AntioxidantDPPH radical scavenging0.47 ± 0.33 µg/mL[10][12]
Experimental Protocol: In Vivo Anti-inflammatory Assessment

The carrageenan-induced rat paw edema model is a classical and reliable method for evaluating the acute anti-inflammatory activity of compounds.[11][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or a standard drug (e.g., Diclofenac sodium) orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the Anti-inflammatory Pathway

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway p38 MAPK Pathway receptor->mapk_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->cytokines cox2 COX-2 nfkb_pathway->cox2 mapk_pathway->cytokines inflammation Inflammation cytokines->inflammation cox2->inflammation drug Fluorophenyl Isoxazole Derivative drug->nfkb_pathway Inhibits drug->mapk_pathway Inhibits drug->cox2 Inhibits

Caption: Modulation of key inflammatory signaling pathways.

Part 3: Antimicrobial and Neuroprotective Landscape

The therapeutic utility of fluorophenyl isoxazole derivatives extends to antimicrobial and neuroprotective applications, highlighting their chemical diversity and broad biological activity spectrum.[2][4]

Antimicrobial Activity

Substituted fluorophenyl isoxazoles have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] The presence of specific functional groups on the phenyl ring, such as chloro and nitro groups, has been shown to enhance antibacterial activity.[17] The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Neuroprotective Potential

In the context of neurodegenerative diseases, fluorophenyl isoxazole derivatives are being investigated for their ability to protect neurons from damage caused by oxidative stress and excitotoxicity.[4] Some compounds have shown the ability to modulate the activity of AMPA receptors, which play a crucial role in synaptic transmission and neuronal viability.[18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the fluorophenyl isoxazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test organism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of fluorophenyl isoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogues.

General Synthesis

A common synthetic route to fluorophenyl-isoxazole-carboxamide derivatives involves the coupling of a fluorophenyl-isoxazole carboxylic acid with various aniline derivatives using coupling agents like EDCI and an activator such as DMAP.[10]

Key SAR Insights
  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, electron-withdrawing groups like halogens (fluoro, chloro) and nitro groups can enhance anticancer and antimicrobial activities.[3][17]

  • Carboxamide Linker: The carboxamide linkage is a common feature in many biologically active derivatives and provides a crucial point for chemical modification to explore a wider chemical space.

Visualizing the Synthetic Workflow

synthesis_workflow start1 Fluorophenyl-isoxazole Carboxylic Acid reaction Coupling Reaction start1->reaction start2 Aniline Derivatives start2->reaction reagents EDCI, DMAP DCM reagents->reaction product Fluorophenyl-isoxazole-carboxamide Derivatives reaction->product

Caption: General synthetic scheme for fluorophenyl-isoxazole-carboxamides.

Conclusion and Future Directions

Fluorophenyl isoxazole derivatives represent a highly promising and versatile class of compounds with a diverse pharmacological profile.[1] The strategic incorporation of fluorine has proven to be a successful strategy for enhancing their therapeutic potential. The compelling data presented in this guide underscore the significant opportunities for developing novel therapeutics for cancer, inflammatory diseases, infections, and neurodegenerative disorders based on this privileged scaffold. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022, October 29). Retrieved from [Link]

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  • Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - ResearchGate. (2021, August 22). Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. (2020, December 24). Retrieved from [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. (2024, November 15). Retrieved from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed. (2022, October 29). Retrieved from [Link]

  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - NIH. (2020). Retrieved from [Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - An-Najah Staff. (2021). Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved from [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30). Retrieved from [Link]

  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole | Request PDF - ResearchGate. (2025, October 11). Retrieved from [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022, June 24). Retrieved from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11). Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

  • New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed. (n.d.). Retrieved from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5). Retrieved from [Link]

  • Fluorophenyl‐isoxazole‐carboxamide (ISX) compounds modulate... - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - OUCI. (n.d.). Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (2021, March 9). Retrieved from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024, October 13). Retrieved from [Link]

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  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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5-(2-fluorophenyl)isoxazole-3-carboxylic acid and Its Analogs: A Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing targeted therapeutics. This guide focuses on a specific, promising subclass: 5-(2-fluorophenyl)isoxazole-3-carboxylic acid and its analogs. We will delve into the synthetic rationale, key biological activities, and the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols for laboratory investigation.

The Isoxazole Scaffold: A Foundation for Drug Discovery

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmacophores.[4] It is found in a diverse array of pharmaceuticals, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic drug Leflunomide.[1][3][4] The scaffold's utility stems from its metabolic stability, its role as a bioisostere for other functional groups, and its capacity to act as both a hydrogen bond donor and acceptor. The 5-arylisoxazole-3-carboxylic acid framework, in particular, has emerged as a highly fruitful area of research, with analogs demonstrating potent activity against a range of biological targets.[5][6][7]

Core Compound Profile: this compound

The title compound serves as a foundational structure for exploring this chemical space. The strategic inclusion of a 2-fluorophenyl group is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity (pKa) of nearby functional groups. Furthermore, it can form crucial hydrogen bonds and other electrostatic interactions with protein targets, often leading to improved binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 668970-73-8[8][9]
Molecular Formula C₁₀H₆FNO₃[8][9]
Molecular Weight 207.16 g/mol [8][9]
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, Methanol)

Synthetic Strategies: Constructing the Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles is well-established, with two primary routes offering high versatility and efficiency. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

General Synthetic Workflow

The diagram below illustrates the two predominant pathways for synthesizing the 5-arylisoxazole-3-carboxylic acid core.

G cluster_0 Route A: 1,3-Dipolar Cycloaddition cluster_1 Route B: Chalcone Cyclization a1 Aryl Aldehyde a3 Aldoxime a1->a3 Condensation a2 Hydroxylamine a2->a3 a4 Nitrile Oxide (in situ) a3->a4 Oxidation (e.g., NCS, Bleach) isoxazole 5-Aryl-isoxazole-3-carboxylate Ester a4->isoxazole [3+2] Cycloaddition a5 Alkyne Ester a5->isoxazole final_product 5-Aryl-isoxazole-3-carboxylic Acid isoxazole->final_product Saponification (e.g., LiOH, NaOH) b1 Aryl Aldehyde b3 Chalcone b1->b3 Claisen-Schmidt Condensation b2 Substituted Acetophenone b2->b3 b3->isoxazole Cyclization/ Condensation b4 Hydroxylamine HCl b4->isoxazole hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine Catalyzed by XO uric_acid Uric Acid (High levels lead to Gout) xanthine->uric_acid Catalyzed by XO xo_enzyme Xanthine Oxidase (XO) inhibitor 5-Phenylisoxazole- 3-carboxylic Acid Analog inhibitor->xo_enzyme Binds and Inhibits

Sources

Spectroscopic Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid: A Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

5-(2-fluorophenyl)isoxazole-3-carboxylic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry, leveraging the established pharmacophoric properties of the isoxazole ring.[1][2] As with any candidate molecule in drug discovery, rigorous and unambiguous structural characterization is a non-negotiable prerequisite for advancing development. This technical guide provides a comprehensive framework for the spectroscopic analysis of this molecule, moving beyond data reporting to emphasize the scientific rationale behind experimental choices and data interpretation. We will detail the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy, presenting a holistic workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

The Analytical Strategy: A Multi-Technique, Self-Validating Approach

G cluster_0 Synthesis & Isolation cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Quantification cluster_3 Final Validation Synthesis Synthesis of Target Molecule NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) 'The Blueprint' Synthesis->NMR Purified Sample MS High-Resolution MS 'The Formula' Synthesis->MS Purified Sample IR FT-IR Spectroscopy 'The Functional Groups' Synthesis->IR Purified Sample UV_Vis UV-Vis Spectroscopy 'Electronic System & Quant' Synthesis->UV_Vis Integration Integrated Data Analysis & Structural Confirmation NMR->Integration MS->Integration IR->Integration UV_Vis->Integration

Figure 1: Integrated workflow for the spectroscopic characterization of a target compound. (Within 100 characters)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the atomic connectivity and chemical environment of hydrogen, carbon, and fluorine nuclei. A comprehensive analysis necessitates ¹H, ¹³C, and ¹⁹F NMR experiments.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the polar carboxylic acid and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the complex aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 30° pulse (zg30).

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial to ensure quantitative integration, especially for the slowly relaxing carboxylic acid proton.

    • Number of Scans: 16 scans, sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., zgpg30).

    • Number of Scans: ≥1024 scans are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process all spectra with standard Fourier transformation and phase correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

¹H NMR Spectral Interpretation

The proton spectrum provides a precise count of chemically distinct protons and their neighboring relationships through spin-spin coupling.

Proton Assignment Expected δ (ppm) Multiplicity Rationale & Expert Insights
Carboxylic Acid (1H)> 13.0Broad SingletThe acidic proton is highly deshielded and its signal is often broad due to chemical exchange with trace water in the solvent.[3] Its observation at such a downfield shift is a strong confirmation of the -COOH group.
Aromatic (4H)7.40 - 8.10Complex MultipletsThe four protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) coupling. This complexity is a key signature of the substitution pattern.
Isoxazole H-4 (1H)~7.50SingletThis proton is a diagnostic singlet, as it has no adjacent protons.[4] Its chemical shift is significantly downfield due to the electron-withdrawing nature of the isoxazole ring and the adjacent aromatic system.
¹³C NMR Spectral Interpretation

The ¹³C spectrum maps the carbon skeleton of the molecule. The influence of the fluorine atom is particularly informative.

Carbon Assignment Expected δ (ppm) Rationale & Expert Insights
Carboxylic Acid (C=O)~160The carbonyl carbon is significantly deshielded by the two adjacent oxygen atoms. Its chemical shift is typical for a carboxylic acid conjugated with a heteroaromatic system.[3]
Isoxazole C3 & C5158 - 172These carbons are deshielded by the electronegative O and N atoms of the ring. C3, attached to the carboxyl group, and C5, attached to the phenyl ring, will be the most downfield of the ring carbons.[4]
Phenyl C-F~161 (Doublet)This is a key signal. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245-255 Hz). This unambiguously confirms the position of the fluorine atom.
Phenyl C-ipso~118 (Doublet)The carbon attached to the isoxazole ring (C1') will show a smaller two-bond C-F coupling (²JCF ≈ 20-25 Hz).
Other Phenyl & Isoxazole100 - 135The remaining aromatic and heteroaromatic carbons will appear in this region, often showing smaller C-F couplings which aid in their definitive assignment. The isoxazole C4 is expected near the upfield end of this range (~101 ppm).[4]

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

While NMR provides the structural blueprint, HRMS provides the exact elemental composition, a critical piece of data for confirming the molecular formula.

Experimental Protocol: HRMS
  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is the method of choice.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

  • Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Given the acidic nature of the molecule, negative mode ESI is often more sensitive and produces a strong signal for the deprotonated molecule.

  • Data Analysis: The primary goal is to obtain an accurate mass measurement of the molecular ion and compare it to the theoretical mass calculated for the proposed formula, C₁₀H₆FNO₃.

Expected MS Data
Parameter Value Significance
Molecular Formula C₁₀H₆FNO₃
Theoretical Exact Mass 207.0332The calculated monoisotopic mass.
Observed [M-H]⁻ Ion m/z 206.0259The deprotonated molecule, expected in negative ESI mode.
Observed [M+H]⁺ Ion m/z 208.0410The protonated molecule, expected in positive ESI mode.[5]
Mass Accuracy < 5 ppmThe difference between the observed and theoretical mass should be less than 5 parts per million to confidently assign the elemental formula.
Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural confirmation. The fragmentation pattern acts as a molecular fingerprint.

G parent [M-H]⁻ m/z 206.0259 frag1 [M-H-CO₂]⁻ m/z 162.0360 parent->frag1 Loss of CO₂ (-43.9898 Da) frag2 [C₇H₄FN]⁻ m/z 121.0355 frag1->frag2 Ring Cleavage

Figure 2: Predicted major fragmentation pathway via decarboxylation in negative ion mode MS/MS. (Within 100 characters)

The most predictable fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate anion, a common and energetically favorable pathway for such compounds.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and robust technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
  • Technique: Attenuated Total Reflectance (ATR) is the modern standard, requiring minimal sample preparation.

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Acquisition: A background spectrum is collected first, followed by the sample spectrum. Co-adding 16-32 scans improves the signal-to-noise ratio.

Diagnostic IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group Expert Insights
3300 - 2500O-H Stretch (very broad)Carboxylic AcidThis is the most diagnostic band for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding in the solid state, forming dimers.[3][6]
~1715C=O Stretch (strong)Carboxylic AcidA strong, sharp absorption characteristic of the carbonyl group. Its position indicates conjugation with the isoxazole ring, which lowers the frequency from a typical saturated acid (~1760 cm⁻¹).[3]
1610, 1580, 1490C=C & C=N StretchesAromatic & Isoxazole RingsThese absorptions, often called "ring breathing" modes, confirm the presence of the aromatic and heteroaromatic systems.[7]
~1240C-F Stretch (strong)Aryl-FluorideA strong, characteristic band confirming the presence of the C-F bond.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the conjugated electronic system of the molecule and is primarily used for quantitative analysis via the Beer-Lambert law.

Expected Spectral Features
  • Solvent: Ethanol or Methanol.

  • Expected λmax: A strong absorbance maximum (λmax) is expected between 250-320 nm. This absorption corresponds to π → π* electronic transitions within the extended conjugated system formed by the fluorophenyl ring and the isoxazole moiety. Computational methods can be used to predict these transitions with reasonable accuracy.[8]

Integrated Analysis and Conclusion

The true power of this analytical strategy lies in the integration of all data. The HRMS confirms the elemental formula C₁₀H₆FNO₃. The IR spectrum confirms the presence of a carboxylic acid, an aromatic ring, and a C-F bond. Finally, NMR spectroscopy assembles these pieces into a single, unambiguous structure. The specific chemical shifts, the diagnostic C-F coupling constants in the ¹³C NMR, and the complex splitting in the ¹H NMR all converge to definitively identify the compound as This compound . This multi-faceted, self-validating approach provides the highest level of confidence required for advancing a compound in the drug development pipeline.

References

  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL:https://www.mdpi.com/1422-8599/2024/1/m1762
  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Source: Semantic Scholar URL:https://www.semanticscholar.org/paper/5-Amino-3-methyl-Isoxazole-4-carboxylic-Acid-as-a-in-Wi%C5%9Bniewski-Sikorska/5a1727768565b9d3753b063229b4b0086c8f309a
  • Title: 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid Source: MDPI URL:https://www.mdpi.com/2624-8549/6/1/2
  • Title: Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides Source: researchgate.net URL:https://www.researchgate.net/publication/381395562_Synthesis_Spectral_Characterization_And_Biological_Evaluation_Of_Heterocyclic_P-Fluorophenyl_Carboxamides
  • Title: Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... Source: PubMed URL:https://pubmed.ncbi.nlm.nih.gov/12659625/
  • Title: 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid Source: chembk.com URL:https://www.chembk.com/en/chem/5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic%20acid
  • Title: 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid Source: Chem-Impex URL:https://www.chemimpex.com/products/09618
  • Title: Supporting Information for a related isoxazole synthesis Source: Organic Chemistry Org URL:https://www.organic-chemistry.org/abstracts/lit3/209-s.pdf
  • Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchGate URL:https://www.researchgate.net/publication/381774358_Synthesis_characterization_of_isoxazole_derivatives_and_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity
  • URL:https://www.researchgate.
  • Title: Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations Source: Science Arena Publications URL:https://www.sciencearenapub.co.ke/journals/index.php/ijc/article/view/15
  • Title: Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra... Source: NIH National Center for Biotechnology Information URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955214/
  • Title: 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid Source: PubChem URL:https://pubchem.ncbi.nlm.nih.gov/compound/1096392
  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL:https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/ir/irspec.htm
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00371a
  • Title: Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati Source: Semantic Scholar URL:https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Some-New-yl)-4%2C-Abbas-Al-Dahmoshi/58a5293297a74a1005a9143c4a22956f6c99c450
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An In-depth Technical Guide to the Solubility of 5-(2-fluorophenyl)isoxazole-3-carboxylic Acid in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a compound of interest in pharmaceutical and chemical research.[1][2][3] Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their formulation and screening efforts.[4] While specific experimental solubility data for this compound is not extensively available in the public domain, this guide offers a robust framework for its determination and interpretation.

Physicochemical Properties and Predicted Solubility Profile

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[1][2]
Molecular Weight 207.16 g/mol [1][2]
CAS Number 668970-73-8[1][2]
Structure (Structure can be inferred from the name)
Computed XLogP3-AA 2.0PubChem
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem
Hydrogen Bond Acceptors 5 (from oxygen and nitrogen atoms)PubChem

The structure of this compound, featuring a carboxylic acid group, an isoxazole ring, and a fluorophenyl moiety, suggests a molecule with moderate polarity. The carboxylic acid group is a key determinant of its solubility, particularly in aqueous solutions, where solubility is expected to be pH-dependent.[5] The computed XLogP3-AA value of 2.0 indicates a degree of lipophilicity, suggesting that while it will have some aqueous solubility, it will also be soluble in certain organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with these solvents, suggesting moderate solubility. In aqueous media, the solubility will increase significantly at pH values above the compound's pKa due to the formation of the more soluble carboxylate salt.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are good hydrogen bond acceptors and can solvate a wide range of organic molecules. Good solubility is anticipated in DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and isoxazole ring, very low solubility is expected in these solvents.

Methodologies for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[5] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6] It measures the equilibrium concentration of a compound in a saturated solution.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (e.g., 24-72h) A->B Establish Equilibrium C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Quantify concentration in supernatant (e.g., HPLC, UV-Vis) C->D Measure Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[6]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve with known concentrations of the compound should be prepared in the same solvent.

Kinetic solubility assays are higher-throughput and are often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.[5]

Kinetic_Solubility_Workflow A Prepare high-concentration stock solution in DMSO B Add aliquots of stock to aqueous buffer in a microplate A->B Serial Dilution C Incubate for a short period (e.g., 1-2 hours) B->C Allow for Precipitation D Measure precipitation (e.g., nephelometry, turbidimetry) C->D Detection E Determine the concentration at which precipitation occurs D->E Data Analysis

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Detection: Measure the amount of precipitate formed. This can be done using a nephelometer, which measures scattered light, or a plate reader that can measure turbidity.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed compared to the baseline.

Data Interpretation and Considerations

When determining the solubility of this compound, several factors should be considered for accurate and meaningful results:

  • pH: For aqueous solubility, the pH of the solution is critical. The carboxylic acid will be predominantly in its neutral, less soluble form at pH values below its pKa, and in its ionized, more soluble carboxylate form at pH values above its pKa. It is recommended to measure solubility at several pH values relevant to physiological conditions (e.g., pH 2.0, 6.5, and 7.4).

  • Temperature: Solubility is temperature-dependent. All measurements should be performed at a constant and reported temperature.

  • Solid-State Form: The crystalline form (polymorph) or amorphous state of the solid compound can significantly impact its solubility.[5] It is important to characterize the solid form used in the experiments.

  • Solvent Purity: The purity of the solvents used can affect the measured solubility. High-purity solvents should be used for all experiments.[6]

Predicted Solubility Data Table (Hypothetical for Guidance)

The following table provides a hypothetical framework for reporting the experimentally determined solubility of this compound. Researchers should populate this table with their own experimental data.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mM)Method
Water (pH 7.4)To be determinedTo be determinedShake-Flask
MethanolTo be determinedTo be determinedShake-Flask
EthanolTo be determinedTo be determinedShake-Flask
DMSOTo be determinedTo be determinedShake-Flask
AcetonitrileTo be determinedTo be determinedShake-Flask
AcetoneTo be determinedTo be determinedShake-Flask
TolueneTo be determinedTo be determinedShake-Flask
HexaneTo be determinedTo be determinedShake-Flask
Conclusion

While readily available public data on the solubility of this compound is limited, this guide provides the theoretical foundation and practical experimental protocols necessary for its determination. By following the detailed methodologies for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough understanding and experimental characterization of solubility are indispensable for successful formulation and for ensuring the reliability of in vitro and in vivo studies.

References

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Predicting drug solubility in different solvents using molecular simulation and machine learning. University of Strathclyde. [Link]

  • Solubility in Pharmaceutical R&D: Predictions and Reality. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. (2013-02-15). [Link]

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An In-Depth Technical Guide to Leveraging 5-(2-fluorophenyl)isoxazole-3-carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Chemical Biology and Proteomics

In the landscape of modern drug discovery and molecular biology, understanding the intricate interactions between small molecules and the proteome is paramount. Chemical proteomics has emerged as a powerful discipline that utilizes specially designed chemical probes to explore these interactions within complex biological systems, such as live cells or entire organisms.[1][2] A cornerstone of chemical proteomics is the identification of the protein targets of bioactive small molecules, a critical step in elucidating their mechanisms of action, predicting potential off-target effects, and discovering novel therapeutic avenues.[3] This guide provides a technical overview of the application of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid as a foundational scaffold for the development of chemical probes for proteomics research, with a particular focus on its utility in photoaffinity labeling.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent motif in a wide array of pharmacologically active compounds, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial.[4][5] This biological relevance makes isoxazole-containing molecules compelling subjects for target deconvolution studies. Recent advancements have highlighted the intrinsic photoreactivity of the isoxazole ring, allowing it to function as a "minimalist" photo-cross-linker.[6][7] This obviates the need for introducing bulkier, potentially disruptive traditional photo-cross-linking groups like aryl azides or diazirines, thereby better preserving the original bioactivity of the small molecule probe.[8][9]

This guide will explore the conceptual framework and practical workflows for utilizing this compound in proteomics, from the design and synthesis of a chemical probe to the mass spectrometry-based identification of its protein interactome.

The Isoxazole Moiety as an Intrinsic Photo-Cross-Linker

Photoaffinity labeling (PAL) is a powerful technique that forges a covalent bond between a small molecule probe and its interacting proteins upon exposure to ultraviolet (UV) light.[7] This covalent linkage enables the subsequent enrichment and identification of target proteins that would otherwise be lost during the stringent purification steps required for mass spectrometry.

Traditionally, PAL probes are synthesized by appending a photoreactive group to the bioactive molecule. However, these modifications can sometimes alter the molecule's binding affinity and specificity. The discovery that the isoxazole ring itself can be photo-activated to form reactive intermediates capable of cross-linking with nearby amino acid residues represents a significant advancement in probe design.[6][7]

Upon irradiation with UV light (typically around 254 nm), the N-O bond of the isoxazole ring can undergo cleavage, leading to the formation of highly reactive species like nitrenes or azirines.[6][7] These intermediates can then react with nucleophilic amino acid side chains (e.g., lysine, cysteine, histidine) in the binding pocket of a target protein, forming a stable covalent adduct.

Probe Design and Synthesis from this compound

To be effective in a proteomics workflow, a bioactive molecule must be converted into a chemical probe by the addition of a reporter handle. This handle facilitates the detection and enrichment of the probe-protein adducts. A common and highly efficient strategy is to incorporate a terminal alkyne, which can be used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."

The carboxylic acid group of this compound provides a convenient attachment point for such a reporter handle. A general synthetic scheme would involve an amide coupling reaction between the carboxylic acid and an amine-containing linker that terminates in an alkyne group.

G cluster_product Product start_mol 5-(2-fluorophenyl)isoxazole- 3-carboxylic acid probe Alkyne-functionalized Isoxazole Probe start_mol->probe Amide Coupling linker Alkyne-containing Amine Linker (e.g., propargylamine) coupling Amide Coupling Reagents (e.g., EDC, DMAP)

Figure 1: General scheme for synthesizing an alkyne-functionalized probe.

This synthetic strategy is versatile and can be adapted to incorporate different linkers to optimize solubility and steric properties. The resulting probe retains the core 5-(2-fluorophenyl)isoxazole scaffold for protein binding and photo-cross-linking, while the terminal alkyne provides a bioorthogonal handle for subsequent downstream applications.

Experimental Workflow: From Live Cells to Protein Identification

The following section outlines a comprehensive, step-by-step workflow for identifying the protein targets of a this compound-derived probe in a cellular context.

G cluster_cell Cellular Phase cluster_lysis Biochemical Phase cluster_ms Analytical Phase A 1. Probe Incubation Treat live cells or lysate with alkyne-isoxazole probe. B 2. UV Cross-linking Irradiate with UV light (254 nm) to induce covalent bond formation. A->B C 3. Cell Lysis Lyse cells to solubilize proteins. B->C D 4. Click Chemistry Add biotin-azide reporter tag via CuAAC. C->D E 5. Enrichment Capture biotinylated proteins on streptavidin beads. D->E F 6. On-Bead Digestion Wash beads extensively and digest captured proteins with trypsin. E->F G 7. LC-MS/MS Analysis Analyze peptides by liquid chromatography-tandem mass spectrometry. F->G H 8. Database Searching Identify proteins by matching MS/MS spectra against a protein database. G->H I 9. Data Analysis & Validation Quantify protein enrichment and validate potential targets. H->I

Figure 2: Photoaffinity labeling and target identification workflow.
Detailed Experimental Protocol

1. Cell Culture and Probe Incubation:

  • Culture the cells of interest to the desired confluency.

  • Treat the cells with the alkyne-functionalized 5-(2-fluorophenyl)isoxazole probe at various concentrations and for different durations to determine optimal labeling conditions. A no-probe control and a competition control (co-incubation with an excess of the original, non-functionalized carboxylic acid) should be included.

2. UV Photo-Cross-linking:

  • Wash the cells to remove any unbound probe.

  • Place the cells on ice and irradiate with 254 nm UV light for a predetermined time (e.g., 5-30 minutes) to induce photo-cross-linking.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysate using a standard assay (e.g., BCA assay).

4. Click Chemistry Reaction:

  • To the protein lysate, add the click chemistry reaction cocktail, which includes a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction to allow for the covalent attachment of the biotin tag to the alkyne-functionalized probe-protein complexes.

5. Enrichment of Biotinylated Proteins:

  • Add streptavidin-conjugated magnetic or agarose beads to the lysate and incubate to capture the biotinylated proteins.

  • Use a magnet or centrifugation to collect the beads and discard the supernatant.

  • Perform a series of stringent washes with buffers of increasing stringency (e.g., high salt, urea) to remove non-specifically bound proteins.

6. On-Bead Tryptic Digestion:

  • Resuspend the washed beads in a digestion buffer.

  • Reduce the disulfide bonds of the captured proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides.

7. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

8. Protein Identification and Data Analysis:

  • The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Proteome Discoverer).

  • The identified proteins are filtered based on a false discovery rate (FDR) to ensure high confidence.

  • Quantitative analysis is performed to identify proteins that are significantly enriched in the probe-treated sample compared to the controls. Label-free quantification (LFQ) or isobaric tagging methods (e.g., TMT, iTRAQ) can be employed for this purpose.

Data Interpretation and Target Validation

The output of the proteomics experiment will be a list of proteins identified and quantified in each sample. The primary candidates for targets of this compound will be those proteins that show high enrichment in the probe-treated sample and whose enrichment is significantly reduced in the competition control.

Table 1: Example Data Output from a Proteomics Experiment

Protein IDProtein NameLFQ Intensity (Probe)LFQ Intensity (Competition)Fold Changep-value
P01112KRAS1.5E+092.1E+0771.4<0.001
Q06830RAF19.8E+085.5E+0717.8<0.01
P27361MK018.2E+087.9E+0710.4<0.01
P04637TP534.5E+084.2E+081.10.85

In this hypothetical example, KRAS, RAF1, and MK01 would be considered strong candidate targets due to their significant and competitive enrichment.

Once candidate targets are identified, further validation is essential. This can include:

  • Orthogonal Assays: Confirming the interaction using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).

  • Functional Assays: Assessing whether the compound modulates the known biological activity of the candidate protein (e.g., enzymatic activity, protein-protein interactions).

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down the expression of the candidate target and observing if this phenocopies the effects of the compound.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of sophisticated chemical probes for proteomics research. The intrinsic photoreactivity of the isoxazole scaffold offers a streamlined and less perturbative approach to photoaffinity labeling. The workflows and protocols described in this guide provide a robust framework for researchers to employ such probes to identify novel protein targets, elucidate mechanisms of action, and ultimately accelerate the pace of drug discovery. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the use of minimalist and efficient chemical probes derived from scaffolds like this compound will undoubtedly play an increasingly critical role in unraveling the complexities of the proteome.

References

  • City University of Hong Kong. (n.d.). Developing Isoxazoles as Novel Photo-cross-linkers and Its Application in Chemical Proteomics. CityUHK Scholars. [Link]

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  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • Wądołowska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]

  • Yildirim, I., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. [Link]

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. PubMed. [Link]

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The Isoxazole-3-Carboxylic Acid Scaffold: A Privileged Motif for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole-3-carboxylic acid moiety represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure provide a foundation for the design of potent and selective modulators of a diverse range of biological targets. This technical guide synthesizes the current understanding of the therapeutic potential of isoxazole-3-carboxylic acid derivatives, offering an in-depth exploration of their primary molecular targets, mechanisms of action, and the experimental methodologies required for their evaluation. We will delve into the causal relationships behind experimental design and provide self-validating protocols to ensure scientific rigor. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this privileged chemical scaffold.

Introduction: The Chemical and Pharmacological Significance of Isoxazole-3-Carboxylic Acids

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous FDA-approved drugs.[1] The incorporation of a carboxylic acid group at the 3-position endows the scaffold with a critical hydrogen bond donor and acceptor functionality, enabling it to interact with key amino acid residues in the active sites of enzymes and receptors. This, combined with the tunable physicochemical properties achievable through substitution at other positions of the isoxazole ring, makes the isoxazole-3-carboxylic acid framework an attractive starting point for the development of novel therapeutic agents.

Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] This guide will focus on the most well-defined and promising therapeutic targets of isoxazole-3-carboxylic acids, providing a detailed analysis of the molecular interactions that underpin their biological effects.

Key Therapeutic Targets and Mechanisms of Action

Our comprehensive analysis of the literature has identified several key protein targets for which isoxazole-3-carboxylic acid derivatives have shown significant modulatory activity.

Xanthine Oxidase (XO): A Target for Hyperuricemia and Gout

Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the painful deposition of urate crystals in the joints, characteristic of gout.[4] Isoxazole-3-carboxylic acid derivatives have emerged as a promising class of non-purine XO inhibitors.[4][5][6]

Mechanism of Action: Molecular docking studies have revealed that the isoxazole-3-carboxylic acid scaffold can effectively occupy the active site of XO.[4] The carboxylic acid moiety is crucial for forming key hydrogen bond interactions with residues such as Ser876 and Thr1010.[4] The isoxazole ring itself can engage in additional interactions, and substitutions on other parts of the molecule, such as an indole ring, can provide further hydrophobic interactions, enhancing binding affinity.[4] Kinetic studies have shown that some of these compounds act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[4]

Quantitative Data Summary: Xanthine Oxidase Inhibition

Compound ClassSpecific DerivativeIC50 (µM)Inhibition TypeReference
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsCompound 6c0.13Mixed-type[4]
5-phenylisoxazole-3-carboxylic acid derivativesMultiple derivativesSubmicromolar to micromolarNot specified[6]
Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[7][8] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its upregulation is associated with inflammation and pain.[9] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Isoxazole derivatives, including those with a carboxamide or carboxylic acid functionality, have been investigated as COX inhibitors.[7][10]

Mechanism of Action: The isoxazole scaffold can mimic the binding of arachidonic acid in the hydrophobic channel of the COX active site. The carboxylic acid or a bioisosteric carboxamide group can interact with key polar residues at the entrance of the active site. Substitutions on the phenyl rings attached to the isoxazole core can be tailored to achieve selectivity for the larger active site of COX-2 over COX-1.[7]

Quantitative Data Summary: COX Inhibition

Compound ClassSpecific DerivativeTargetIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
Phenyl-isoxazole-carboxamidesCompound A13COX-1644.63[7]
COX-213
Phenyl-isoxazole-carboxylic acidsCompound B2COX-1-20.7[7]
COX-2-
Mycobacterial Membrane Protein Large 3 (MmpL3): A Novel Antitubercular Target

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action.[3][11] MmpL3, an essential transporter protein in Mtb, is responsible for the translocation of trehalose monomycolates, a key component of the mycobacterial cell wall.[3] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.[3] Isoxazole-3-carboxylic acid esters have been identified as potent inhibitors of Mtb, with evidence suggesting that MmpL3 is a primary target.[3][11]

Mechanism of Action: While the precise binding mode is still under investigation, it is hypothesized that the isoxazole-containing compounds interact with key residues within the transmembrane domains of MmpL3, such as Asp-645 and Tyr-646, thereby blocking its transport function.[3] The ester functionality of these derivatives appears to be important for activity, suggesting that they may act as prodrugs, with the corresponding carboxylic acid being the active form in the acidic environment of the lungs of tuberculosis patients.[12]

Quantitative Data Summary: MmpL3 Inhibition

Compound ClassSpecific DerivativeMIC against Mtb H37Rv (µg/mL)Reference
5-phenyl-3-isoxazolecarboxylic acid methyl ester urea/thiourea derivatives3,4-Dichlorophenyl derivative (urea)0.25[3]
4-chlorophenyl congener (thiourea)1[3]
2-substituted quinoline derivatives of isoxazole-carboxylic acid methyl esterLead compound0.12[13]
Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it acts as a key integrator of noxious stimuli, including heat, protons, and capsaicin.[14][15] Antagonists of TRPV1 are being actively pursued as a novel class of analgesics.[16] Isoxazole-3-carboxamide derivatives have been shown to be potent TRPV1 antagonists.[16]

Mechanism of Action: The isoxazole-3-carboxamide scaffold is thought to bind to the transmembrane domain of the TRPV1 channel, preventing the conformational changes necessary for channel opening in response to agonist binding.[14] The specific interactions can be fine-tuned through substitutions on the isoxazole ring and the carboxamide moiety to achieve a balance of potency and desirable physicochemical properties.[1][16]

Signaling Pathway: TRPV1 in Nociception

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron cluster_drug Therapeutic Intervention Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Depolarization Membrane Depolarization TRPV1->Depolarization Ca2+/Na+ influx ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal Isoxazole_Antagonist Isoxazole-3-Carboxylic Acid Derivative Isoxazole_Antagonist->TRPV1 Blocks

Caption: TRPV1 activation by noxious stimuli and its inhibition.

Metabotropic Glutamate Receptors (mGluRs): Modulating Synaptic Transmission

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[17][18] They are divided into three groups (I, II, and III) based on their sequence homology and signaling pathways.[17] Dysregulation of mGluR signaling has been implicated in a variety of neurological and psychiatric disorders. Isoxazole-containing compounds have been investigated as both antagonists and positive allosteric modulators (PAMs) of mGluRs.[18][19]

Mechanism of Action: The isoxazole ring can serve as a bioisostere for the carboxylate group of glutamate, allowing it to interact with the orthosteric binding site of mGluRs.[18] Alternatively, isoxazole derivatives can bind to allosteric sites on the receptor, modulating the affinity and/or efficacy of the endogenous ligand, glutamate.[18] For example, isoxazolo[3,4-d]pyridazinones have been identified as selective positive modulators of mGluR2 and mGluR4.[18]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments and workflows to assess the activity of isoxazole-3-carboxylic acid derivatives against their putative targets.

Xanthine Oxidase (XO) Inhibition Assay

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of test compounds against xanthine oxidase.

Experimental Workflow: XO Inhibition Assay

XO_Assay_Workflow Prep Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Oxidase Solution - Xanthine Substrate Solution - Test Compounds & Allopurinol Setup Set up 96-well plate: - Blank (no enzyme) - Control (no inhibitor) - Test (with compound) - Positive Control (Allopurinol) Prep->Setup Incubate1 Pre-incubate at 37°C for 15 min Setup->Incubate1 Initiate Initiate reaction by adding Xanthine Incubate1->Initiate Incubate2 Incubate at 37°C for 30 min Initiate->Incubate2 Stop Stop reaction with 1N HCl Incubate2->Stop Measure Measure absorbance at 295 nm Stop->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the spectrophotometric XO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.[2]

    • Prepare a stock solution of xanthine oxidase (from bovine milk) in the phosphate buffer (e.g., 0.1 units/mL).[2]

    • Prepare a stock solution of xanthine in the phosphate buffer.[2]

    • Dissolve test compounds and allopurinol (positive control) in DMSO to create stock solutions.[2]

  • Assay Setup (in a 96-well UV-transparent microplate):

    • Blank: Add buffer and the vehicle (DMSO).

    • Control: Add buffer, xanthine oxidase solution, and the vehicle.

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[20]

  • Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.[20]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[20]

  • Reaction Termination: Stop the reaction by adding 1N HCl to each well.[20]

  • Measurement: Measure the absorbance of each well at 295 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.[21] Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of test compounds on COX-2 activity in a cellular context.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 murine macrophages) in complete medium.[22]

  • Cell Plating:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for a specified period (e.g., 1 hour).

  • COX-2 Induction:

    • Induce COX-2 expression by treating the cells with lipopolysaccharide (LPS) for a defined time (e.g., 24 hours).[22]

  • Supernatant Collection:

    • Collect the cell culture supernatant, which contains the secreted prostaglandin E2 (PGE2).

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[22]

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for each compound.

Electrophysiological Recording of TRPV1 Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of isoxazole derivatives on TRPV1 channel activity.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing human or rodent TRPV1 (e.g., HEK293 or CHO cells) or primary sensory neurons.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

  • TRPV1 Activation:

    • Apply a TRPV1 agonist, such as capsaicin, to the cell via a perfusion system to elicit an inward current.

  • Compound Application:

    • After obtaining a stable baseline current in response to the agonist, co-apply the test compound with the agonist.

  • Data Acquisition and Analysis:

    • Record the changes in the agonist-induced current in the presence of the test compound.

    • Measure the percentage of inhibition of the TRPV1 current.

    • Construct a concentration-response curve to determine the IC50 of the compound.

Conclusion and Future Directions

The isoxazole-3-carboxylic acid scaffold has firmly established itself as a privileged motif in drug discovery, with derivatives demonstrating potent and selective activity against a range of clinically relevant targets. The insights provided in this guide highlight the significant potential of this chemical class for the development of novel therapeutics for inflammatory diseases, pain, infectious diseases, and metabolic disorders.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

  • Pharmacokinetic Optimization: Modifying the isoxazole-3-carboxylic acid scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability.

  • Exploration of Novel Targets: Expanding the scope of biological screening to identify new therapeutic targets for this versatile scaffold.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of isoxazole-3-carboxylic acids.

References

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Novel Compound Evaluation

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] 5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a novel compound within this class, and as such, its biological activities are yet to be fully elucidated. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial characterization of this and other novel small molecules in cell-based assays.

As the specific cellular targets and mechanism of action for this compound are currently undefined, this guide emphasizes a logical, tiered approach to investigation. We will proceed from foundational techniques, such as proper compound handling and broad cytotoxicity screening, to more nuanced functional assays that can reveal specific cellular responses like apoptosis, cell cycle arrest, or modulation of inflammatory pathways. The causality behind each experimental choice is explained to empower the researcher to make informed decisions and interpret data with confidence.

Compound Handling and Storage: Ensuring Experimental Integrity

The reliability of any cell-based assay begins with the proper handling and storage of the test compound.[5][6] Small molecules can be susceptible to degradation, and improper solubilization can lead to inaccurate concentration-response relationships.[5][7][8]

Solubilization and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small organic molecules for use in cell-based assays due to its broad solubilizing capacity.[6][7][8]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination of the stock solution.

  • Weighing the Compound: Accurately weigh a precise amount of this compound (MW: 207.16 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh out 2.07 mg.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[9] When ready to use, thaw a single aliquot and dilute it to the final working concentration in cell culture medium.

Table 1: Key Considerations for Compound Handling

ParameterRecommendationRationale
Solvent Anhydrous, sterile DMSOBroad solubility for organic compounds; however, the final concentration in culture should be kept low (<0.5%) to avoid solvent-induced cytotoxicity.[5][9]
Stock Concentration 10-20 mMA high concentration allows for a wide range of working dilutions without introducing a high percentage of DMSO into the final assay.
Storage -20°C or -80°C in small aliquotsMinimizes degradation from repeated freeze-thaw cycles and exposure to light and moisture.[9]
Working Solution Prepare fresh for each experimentDilute the stock solution in the appropriate cell culture medium immediately before adding to cells to ensure accurate concentrations and minimize precipitation.

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range for subsequent functional assays and identifies any general cytotoxic effects. We recommend using at least two different methods to assess cytotoxicity, as they measure different cellular parameters.

Experimental Workflow for Compound Characterization

The following diagram illustrates the logical progression of experiments for characterizing a novel small molecule.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Mechanistic Assays (Based on Tier 1 Results) cluster_2 Phase 3: Data Analysis & Interpretation A Compound Solubilization (10 mM DMSO Stock) B Determine Working Concentration Range (e.g., 0.1 µM to 100 µM) A->B C Select Cell Lines (Cancer Panel & Normal) B->C D Cytotoxicity Assays (MTT & LDH) C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E If antiproliferative F Apoptosis Assay (Annexin V / PI Staining) D->F If cytotoxic G Functional Assays (e.g., TNF-α ELISA) D->G Based on isoxazole literature H Calculate IC50 Values E->H F->H G->H I Determine Mode of Action H->I J Hypothesis Generation for Further Studies I->J

Sources

Application Notes and Protocols for the Evaluation of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Isoxazole Scaffolds as Kinase Inhibitors

The isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its utility stems from its rigid structure and ability to participate in various non-covalent interactions, making it an attractive starting point for the design of small molecule inhibitors.[1][2] The class of protein kinases represents one of the most critical target families for drug discovery, particularly in oncology.[3][4] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern therapeutic research.[3][4]

This document focuses on 5-(2-fluorophenyl)isoxazole-3-carboxylic acid , a compound representative of the isoxazole class. While its direct kinase targets are still under broad investigation, its structural features—a substituted aromatic ring coupled to an isoxazole carboxylic acid—suggest potential interactions within the ATP-binding pocket of various kinases.[7][8] The carboxylic acid group, for instance, can serve as a key hydrogen bond donor or acceptor, a feature often essential for inhibitor potency.[7]

For the purpose of this technical guide, we will use 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) as a primary target for establishing and validating inhibitor screening protocols. PDK1 is a master kinase that plays a pivotal role in the PI3K/AKT signaling pathway, a cascade fundamental to cell proliferation, survival, and metabolism.[5][9] Its aberrant activation is a frequent event in cancer, making it a high-value therapeutic target.[5][6][10] The protocols detailed herein are designed to be robust and adaptable, providing a comprehensive framework for assessing the inhibitory activity of this compound and other novel chemical entities against PDK1 or other kinases of interest.

Foundational Principles of In Vitro Kinase Inhibition Assays

The primary goal of a kinase inhibition assay is to quantify the extent to which a compound impedes the catalytic activity of a kinase. Kinases function by transferring a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[11] The efficacy of an inhibitor is measured by its ability to reduce the rate of this phosphotransfer reaction. Several robust methods exist to measure this activity, each with distinct advantages.[3]

  • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): This is a widely used high-throughput screening (HTS) method.[12][13] The assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction has completed.[12][14] A low ATP level signifies high kinase activity, while a high ATP level indicates inhibition. The remaining ATP is used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to kinase activity.[15][16] This "glow-type" assay is known for its sensitivity, simplicity (a single-addition reagent), and stable signal.[12]

  • Fluorescence Polarization (FP) Assays: FP is a powerful technique for monitoring molecular binding events in solution.[17][18] In the context of kinase assays, FP can be used in a competitive binding format. A fluorescently labeled tracer (a known ligand or ATP analog) binds to the kinase, resulting in a high FP signal because the large kinase-tracer complex tumbles slowly in solution. When an unlabeled inhibitor compound competes for the same binding site, it displaces the tracer. The smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.[17][19] This method directly measures the binding of the inhibitor to the kinase and is less prone to interference from compounds that absorb light.[20]

The choice of assay depends on the stage of the drug discovery process. Luminescence-based assays are often favored for primary HTS due to their speed and simplicity, while FP assays are excellent for mechanism-of-action studies and confirming direct binding.[3][4]

Visualizing the Target Pathway and Experimental Logic

To contextualize the experimental protocols, it is crucial to visualize both the biological pathway being targeted and the logical flow of the assays.

The PDK1/AKT Signaling Pathway

PDK1 is a central node in the PI3K signaling cascade. Upon activation of upstream receptors, PI3K generates PIP3, which recruits both PDK1 and AKT to the cell membrane. This co-localization allows PDK1 to phosphorylate and activate AKT, which in turn phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.[5][9] Inhibition of PDK1 is expected to block this entire downstream cascade.

PDK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (activates) Downstream Downstream Effectors AKT->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-(2-fluorophenyl)isoxazole- 3-carboxylic acid Inhibitor->PDK1 INHIBITS

Caption: The PDK1/AKT signaling pathway and the point of inhibition.

General Kinase Inhibition Assay Workflow

The process of evaluating a potential kinase inhibitor follows a logical progression from initial screening to detailed characterization. This involves preparing the assay components, running the kinase reaction with the inhibitor, and finally detecting the signal to quantify inhibition.

Assay_Workflow cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection A Prepare Kinase (e.g., PDK1) D Combine Kinase, Substrate, ATP, and Compound in Assay Plate A->D B Prepare Substrate & ATP B->D C Prepare Test Compound (Serial Dilution) C->D E Incubate at RT (e.g., 60 min) D->E F Add Detection Reagent (e.g., Kinase-Glo®) E->F G Incubate (e.g., 10 min) F->G H Read Signal (Luminescence/FP) G->H

Caption: General workflow for in vitro kinase inhibition assays.

Protocol 1: HTS Primary Screen using a Luminescence-Based Assay

This protocol is designed for a primary screen to rapidly assess if this compound exhibits inhibitory activity against PDK1 at a single, high concentration (e.g., 10 µM). The Promega Kinase-Glo® Luminescent Kinase Assay Platform serves as the model for this protocol.[12]

Principle

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[14] The luminescent signal produced by luciferase is inversely proportional to the activity of PDK1.[15] A high signal indicates low ATP consumption and therefore, potent inhibition.[15]

Materials and Reagents
  • Test Compound: this compound (e.g., CAS 668970-73-8) dissolved in 100% DMSO to a 10 mM stock.[21][22]

  • Kinase: Recombinant human PDK1 enzyme.

  • Substrate: A suitable peptide substrate for PDK1 (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC).

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Reagent (Promega Corp.).

  • Plates: White, opaque, 384-well assay plates.

  • Control Inhibitor: A known potent PDK1 inhibitor (e.g., GSK2334470) for positive control.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]

    • Prepare a 2X PDK1 enzyme solution in Assay Buffer. The final concentration should be determined empirically but is typically in the low nM range.

    • Prepare a 2X Substrate/ATP solution in Assay Buffer. The final concentrations should be at the apparent Kₘ for each, if known. For screening, 10 µM ATP is a common starting point.

    • Prepare a 400 µM intermediate dilution of the test compound in Assay Buffer (this will be a 40X stock for the final 10 µM concentration).

    • Prepare controls: "No Enzyme" control (Assay Buffer only), "Vehicle" control (DMSO equivalent), and "Positive Inhibitor" control (e.g., 1 µM GSK2334470).

  • Assay Procedure (Final Volume: 10 µL):

    • To the wells of a 384-well plate, add 2.5 µL of the appropriate 4X compound/control solution.

    • Add 2.5 µL of Assay Buffer to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X PDK1 enzyme solution to all wells except the "No Enzyme" control wells (add 5 µL of Assay Buffer to these).

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the reconstituted Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis

Calculate the Percent Inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

A compound showing >50% inhibition at 10 µM would typically be considered a "hit" and selected for further characterization.

Protocol 2: IC₅₀ Determination using a Fluorescence Polarization Assay

This protocol is designed to determine the potency (IC₅₀ value) of compounds identified as hits in the primary screen. It measures the direct competition of the test compound with a fluorescent tracer for the kinase active site.[17]

Principle

This competitive assay relies on the change in fluorescence polarization when a small fluorescent tracer is displaced from a large protein (PDK1) by an inhibitor.[19] The decrease in polarization is directly proportional to the amount of inhibitor bound to the kinase.[20]

Materials and Reagents
  • Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution in DMSO, starting from 10 mM.

  • Kinase: Recombinant human PDK1 enzyme.

  • Fluorescent Tracer: A fluorescently-labeled ATP-competitive ligand with known affinity for PDK1.

  • FP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: Black, low-volume, 384-well assay plates.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 2X PDK1 enzyme solution in FP Assay Buffer.

    • Prepare a 2X Fluorescent Tracer solution in FP Assay Buffer.

    • Create a serial dilution of the test compound in 100% DMSO. Then, create intermediate dilutions of these stocks in FP Assay Buffer.

  • Assay Procedure (Final Volume: 20 µL):

    • To the wells of a 384-well plate, add 10 µL of the 2X PDK1 enzyme solution.

    • Add 5 µL of the appropriate test compound dilution. Include "No Inhibitor" (vehicle) and "No Enzyme" controls.

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the binding reaction by adding 5 µL of the 2X Fluorescent Tracer solution.

    • Mix the plate on a shaker for 30 seconds.

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Measure the fluorescence polarization on a suitable plate reader. The reader should be equipped with excitation and emission filters appropriate for the fluorophore, as well as polarizing filters.

Data Analysis and Presentation
  • Calculate Millipolarization (mP) values for each well.

  • Normalize the data: Set the average mP value of the "No Inhibitor" control as 100% activity and the average mP value of a high-concentration saturating inhibitor as 0% activity.

  • Generate a Dose-Response Curve: Plot the normalized activity (%) against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀: Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.[23][24][25]

Table 1: Example IC₅₀ Determination Data for this compound against PDK1

Compound Concentration (µM)Log [Compound]% Inhibition
100.002.0098.5
33.331.5295.2
11.111.0588.1
3.700.5775.4
1.230.0952.3
0.41-0.3928.7
0.14-0.8612.1
0.05-1.335.6
0.02-1.802.1
0.00-0.0
Calculated IC₅₀ (µM) 1.15

Trustworthiness and Self-Validation

The integrity of these protocols is maintained through a system of rigorous controls:

  • Positive Control: A known inhibitor is run in parallel to confirm that the assay system is responsive to inhibition.

  • Negative (Vehicle) Control: Typically 1% DMSO, this control defines the baseline of uninhibited kinase activity.

  • No Enzyme Control: This control accounts for any background signal from the assay components in the absence of enzymatic activity.

  • Z'-factor Calculation: For HTS assays, calculating the Z'-factor (Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|) provides a statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent and robust assay suitable for screening.

By implementing these controls, researchers can have high confidence in the generated data, ensuring that observed inhibition is a direct result of the test compound's activity and not an artifact of the assay system. It is also critical to ensure that the kinase reaction is proceeding under initial velocity conditions, where less than 10-20% of the substrate has been consumed, to ensure accurate inhibitor characterization.[23]

Conclusion and Future Directions

The methodologies described provide a comprehensive, field-proven framework for evaluating the kinase inhibitory potential of novel compounds like this compound. Starting with a sensitive, luminescence-based primary screen and progressing to a robust fluorescence polarization-based IC₅₀ determination allows for the efficient identification and characterization of promising inhibitors. Successful identification of potent activity against a target like PDK1 would warrant further investigation, including selectivity profiling against a panel of other kinases, cell-based assays to confirm target engagement in a physiological context, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.[4]

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  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Journal of Molecular Structure, 1250, 131757. Available at: [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 24-34. Available at: [Link]

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127956. Available at: [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Combinatorial Chemistry & High Throughput Screening, 11(1), 12-21. Available at: [Link]

  • Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Small-Molecule Inhibitors of PDK1. Retrieved January 18, 2026, from [Link]

  • Zhou, D., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][23][26]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7824. Available at: [Link]

Sources

Application Note: Development of a Fluorometric Enzyme Inhibition Assay for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for developing and executing a robust in vitro enzyme inhibition assay for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a potential anti-inflammatory agent. We have selected human Cyclooxygenase-2 (COX-2) as the target enzyme, based on extensive literature demonstrating that the isoxazole scaffold is a privileged structure for COX-2 inhibition.[1][2][3] The described protocol utilizes a sensitive fluorometric method to measure the peroxidase activity of COX-2, making it suitable for inhibitor screening and detailed kinetic characterization.[4][5] This document offers detailed, step-by-step methodologies for assay optimization, determination of the half-maximal inhibitory concentration (IC₅₀), and elucidation of the mechanism of inhibition (MOI).

Introduction: The Rationale for Targeting COX-2 with Isoxazole Derivatives

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated during inflammation.[1] Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[3][7] Specifically, compounds bearing the isoxazole-3-carboxylic acid scaffold have been identified as effective inhibitors of various enzymes. The structural features of this compound suggest its potential as a selective COX-2 inhibitor. This application note provides the necessary framework to rigorously test this hypothesis.

The assay principle is based on the bifunctional nature of COX enzymes, which possess both cyclooxygenase and peroxidase activity.[4][8] The protocol herein measures the peroxidase component, where the enzyme catalyzes the reduction of prostaglandin G₂ (PGG₂). This reaction is coupled to the oxidation of a non-fluorescent probe, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), into the highly fluorescent resorufin, providing a robust and quantifiable signal.[4][9]

Materials and Reagents

  • Enzyme: Human Recombinant COX-2 (e.g., from Cayman Chemical or Sigma-Aldrich)

  • Inhibitor: this compound (CAS 668970-73-8)[10]

  • Positive Control: Celecoxib (a known selective COX-2 inhibitor)[5]

  • Substrate: Arachidonic Acid[5]

  • Fluorogenic Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)[4]

  • Cofactor: Hemin[11]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0[11]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Hardware: 96-well black, flat-bottom microplates; fluorescence microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[4][5]

Experimental Workflow and Protocols

Overall Experimental Workflow

The development of the enzyme inhibition assay follows a logical progression from initial setup and optimization to detailed inhibitor characterization. This workflow ensures the generation of reliable and reproducible data.

G cluster_prep Preparation cluster_opt Assay Optimization cluster_char Inhibitor Characterization P1 Reagent Preparation (Enzyme, Inhibitor, Substrate) O1 Enzyme Titration P1->O1 P2 Instrument Setup (Plate Reader Settings) P2->O1 O2 Substrate (AA) Titration (Determine Km) O1->O2 O3 Time-Course Linearity O2->O3 C1 IC50 Determination (Dose-Response Curve) O3->C1 C2 Mechanism of Inhibition (Lineweaver-Burk/Dixon Plots) C1->C2

Caption: Workflow for COX-2 Inhibition Assay Development.

Protocol 1: Assay Optimization

Before characterizing the inhibitor, it is crucial to establish optimal assay conditions.

A. Enzyme Titration: The goal is to find an enzyme concentration that yields a robust signal within the linear range of the instrument and consumes less than 15% of the substrate during the reaction time.

  • Prepare a series of dilutions of human recombinant COX-2 in cold assay buffer.

  • Add 10 µL of each enzyme dilution to the wells of a 96-well plate.

  • Prepare a reaction mixture containing assay buffer, hemin, ADHP, and a fixed, non-limiting concentration of arachidonic acid.

  • Initiate the reaction by adding 190 µL of the reaction mixture to each well.

  • Monitor the fluorescence increase over 10 minutes at Ex/Em = 535/587 nm.

  • Plot the initial reaction rate (RFU/min) versus enzyme concentration and select a concentration on the linear portion of the curve for subsequent experiments.

B. Substrate (Arachidonic Acid) Titration: This step is to determine the Michaelis constant (Kₘ) of arachidonic acid under the established assay conditions.

  • Using the optimized enzyme concentration, set up reactions with varying concentrations of arachidonic acid.

  • Initiate the reactions and measure the initial velocities as described above.

  • Plot the initial velocity versus arachidonic acid concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ. For inhibition studies, a substrate concentration at or near the Kₘ is often recommended.[9]

Protocol 2: IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11]

  • Prepare Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. The solubility of related isoxazole carboxylic acids can be low in aqueous solutions, making a DMSO stock necessary.[12][13]

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock in DMSO, followed by a further dilution in assay buffer to create a range of working concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and ideally ≤1%.

  • Assay Setup:

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.

    • Include "no inhibitor" (vehicle control, 1% DMSO) and "no enzyme" (background control) wells.

    • Add 170 µL of a master mix containing assay buffer, hemin, ADHP, and the optimized concentration of COX-2 to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of arachidonic acid (at Kₘ concentration) to all wells to start the reaction.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the data by setting the rate of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11][14]

Table 1: Example Data for IC₅₀ Determination

Inhibitor Conc. (nM) Log [Inhibitor] Avg. Rate (RFU/min) % Inhibition
0 (Vehicle) - 1500 0
1 0 1455 3.0
10 1 1275 15.0
50 1.7 780 48.0
100 2 450 70.0
500 2.7 180 88.0
1000 3 155 89.7

| 10000 | 4 | 150 | 90.0 |

Protocol 3: Mechanism of Inhibition (MOI) Studies

To understand how the inhibitor interacts with the enzyme and substrate, MOI studies are performed. This involves measuring reaction rates at various concentrations of both the substrate and the inhibitor.[15]

  • Experimental Setup: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀) while varying the substrate (arachidonic acid) concentration for each inhibitor concentration (e.g., from 0.2x to 5x Kₘ).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) and a Dixon plot (1/V₀ vs. [I]).[4][12][16] The pattern of the lines on these plots will indicate the mode of inhibition.

Caption: Interpretation of Kinetic Plots for MOI.

For example, in competitive inhibition, the Lineweaver-Burk plot will show lines intersecting at the y-axis, indicating that Vₘₐₓ is unchanged while the apparent Kₘ increases with inhibitor concentration.[9][17]

Data Interpretation and Troubleshooting

  • High Background Fluorescence: This can be caused by autohydrolysis of the ADHP probe. Ensure reagents are fresh and minimize exposure to light. A "no enzyme" control is essential to subtract this background.

  • Poor Z'-factor: A Z'-factor below 0.5 indicates a small separation band between positive and negative controls, suggesting the assay is not robust for high-throughput screening. Re-optimize enzyme and substrate concentrations.[12]

  • Inhibitor Solubility Issues: If the inhibitor precipitates in the assay buffer, it can lead to inaccurate results. Visually inspect the wells and consider using a lower final DMSO concentration or adding a non-interfering surfactant like Triton X-100 at a very low concentration (e.g., 0.01%).

  • Statistical Significance: All experiments should be performed in triplicate. IC₅₀ values should be reported with a 95% confidence interval.[11][18] Statistical analysis, such as t-tests, can be used to compare the potency of different inhibitors.

Conclusion

This application note provides a validated and detailed methodology for characterizing the inhibitory activity of this compound against human recombinant COX-2. The fluorescence-based assay is sensitive, reproducible, and amenable to further kinetic studies. By following these protocols, researchers can reliably determine the potency (IC₅₀) and mechanism of action of this and other potential isoxazole-based anti-inflammatory compounds, thereby accelerating the drug discovery process.

References

  • Gedeck, P., Glick, M., & de Á. Santos, R. (2014). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 9(6), e100072. [Link]

  • Khan, S. A., et al. (2020). Synthesis, hydrolysis, and COX-2/15-LOX inhibitory evaluation of 4-Acetamidophenyl 4-Bromobenzoates. ResearchGate. [Link]

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

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  • Edara, I. R., Jayaprakash, V., & Aruna, S. (2019). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. [Link]

  • Taylor & Francis Online. (2007). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 729-732. [Link]

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  • Journal of Pharmaceutical and Allied Sciences. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Joy, M., et al. (2018). Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Journal of Molecular Structure, 1157, 19-28. [Link]

  • PubChem. (n.d.). 1,2-Oxazole-4-carboxylic acid. Retrieved from [Link]

  • Jaradat, N., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Chegg. (2020). Solved: Below is a Lineweaver-Burk plot showing the effect of.... Retrieved from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19391-19416. [Link]

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  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • Millard, P. J., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. [Link]

  • Grasso, S., et al. (2021). Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects. MDPI. [Link]

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  • Degiacomi, G., et al. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Scaffolds for the Development of Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7044-7055. [Link]

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Advancing Oncology Research: A Methodological Framework for the Investigation of 5-(2-fluorophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms of action.[1][2][3] This document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals interested in elucidating the potential of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid in oncology. While specific biological data for this particular molecule is not yet extensively published, this guide outlines a logical, phased approach to its investigation, drawing from established protocols for analogous compounds and key cancer biology principles.

Phase 1: Initial Compound Characterization and In Vitro Screening

The foundational step in evaluating any new chemical entity is to establish its basic cytotoxic properties against a panel of cancer cell lines. This initial screen provides a broad understanding of the compound's potential and helps prioritize cell lines for more detailed mechanistic studies.

Protocol 1: Cell Viability Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of cancer cell lines.

  • Methodology:

    • Cell Line Selection: Choose a panel of well-characterized cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia). Include both adherent and suspension cell lines.

    • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Viability Assessment: Utilize a colorimetric or fluorometric assay to measure cell viability. Common methods include:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Resazurin (alamarBlue) Assay: A non-toxic assay that measures cell viability in real-time.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung12.8
HCT116Colon8.1
K-562Leukemia2.5

Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical phase is to investigate its mechanism of action. Based on the known targets of other isoxazole derivatives, plausible hypotheses include the inhibition of key signaling pathways or metabolic enzymes.

Hypothetical Target: Targeting Cancer Metabolism

A prominent feature of many cancer cells is their altered metabolism, often referred to as the "Warburg effect," where cells favor glycolysis even in the presence of oxygen.[4] Key enzymes in this pathway, such as Lactate Dehydrogenase (LDH) and the Mitochondrial Pyruvate Carrier (MPC), are attractive targets for anticancer therapies.[4][5][6]

Signaling Pathway: Inhibition of Pyruvate Import into Mitochondria

The Mitochondrial Pyruvate Carrier (MPC) is a crucial gatekeeper that transports pyruvate from the cytoplasm into the mitochondria for oxidative phosphorylation.[5][6] Inhibition of MPC can lead to a metabolic shift, increased lactate production, and potentially cell death in cancer cells that are highly dependent on mitochondrial metabolism.

MPC_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate_cyto->MPC LDH LDH Pyruvate_mito Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA ATP ATP TCA->ATP MPC->Pyruvate_mito Compound 5-(2-fluorophenyl)isoxazole -3-carboxylic acid Compound->MPC Inhibition

Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by this compound.

Protocol 2: Lactate Production Assay

  • Objective: To determine if this compound inhibits the MPC, leading to an increase in extracellular lactate levels.

  • Methodology:

    • Cell Culture: Culture a sensitive cancer cell line (identified in Phase 1) in a 6-well plate.

    • Compound Treatment: Treat the cells with the compound at its IC50 concentration for 24 hours.

    • Sample Collection: Collect the cell culture medium.

    • Lactate Measurement: Use a commercially available lactate assay kit to measure the concentration of lactate in the collected medium.

    • Data Normalization: Normalize the lactate concentration to the total protein content of the cells in each well.

Protocol 3: Western Blot Analysis for Key Pathway Proteins

  • Objective: To investigate the effect of the compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Methodology:

    • Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as cleaved Caspase-3, PARP, Cyclin D1, and p21. Use a loading control like β-actin or GAPDH.

    • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine changes in protein expression.

Phase 3: In Vivo Efficacy Studies

Positive in vitro results should be validated in a preclinical in vivo model to assess the compound's therapeutic potential in a more complex biological system.

Experimental Workflow: Xenograft Mouse Model

Xenograft_Workflow A Cancer Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups (Vehicle vs. Compound) B->C D Compound Administration (e.g., i.p., oral) C->D E Tumor Volume Measurement (Regular Intervals) D->E Treatment Period F Endpoint: Tumor Excision & Analysis E->F

Caption: Workflow for a xenograft mouse model to evaluate in vivo efficacy.

Protocol 4: Xenograft Tumor Growth Inhibition Study

  • Objective: To evaluate the ability of this compound to inhibit tumor growth in a xenograft mouse model.

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Cell Implantation: Subcutaneously implant a sensitive cancer cell line into the flank of each mouse.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups.

    • Treatment: Administer this compound (at a predetermined dose and schedule) or a vehicle control to the respective groups.

    • Tumor Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study.

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion

The successful execution of this phased investigational plan will provide a robust dataset to evaluate the potential of this compound as a novel anticancer agent. By systematically progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can build a comprehensive understanding of its therapeutic promise and guide its further development.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher LLC. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology. Available at: [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. Available at: [Link]

  • Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications. MDPI. Available at: [Link]

  • Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. Oncotarget. Available at: [Link]

  • A Novel Lactate Dehydrogenase Inhibitor, 1-(Phenylseleno)-4-(Trifluoromethyl) Benzene, Suppresses Tumor Growth through Apoptotic Cell Death. Scientific Reports. Available at: [Link]

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Application Notes & Protocols: A Framework for the In Vitro Evaluation of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Promise of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile building block for a diverse range of biologically active compounds.[1] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Notable examples of FDA-approved drugs incorporating this moiety, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, underscore the therapeutic relevance of this chemical class.[1]

The development of novel isoxazole derivatives is a highly active area of research, with compounds being designed to inhibit specific enzymes like cyclooxygenases (COX) and protein kinases, or to modulate complex signaling pathways involved in oncogenesis and inflammation.[4][5][6] Some derivatives have been shown to induce apoptosis in cancer cells by inhibiting crucial cellular machinery like the Hsp90 chaperone protein.[4][7]

Given this chemical diversity and the multiplicity of potential biological targets, a systematic and robust in vitro experimental plan is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a tiered series of in vitro assays to characterize the biological activity of novel isoxazole derivatives, elucidate their mechanism of action, and identify their molecular targets. The approach emphasizes a logical progression from broad phenotypic screening to detailed mechanistic studies, ensuring that experimental choices are informed and resource-effective.[8][9][10]

Phase 1: Foundational Assays & Primary Screening

The initial phase of characterization is designed to answer the most fundamental question: does the compound have a biological effect on whole cells? The primary goal is to assess general cytotoxicity and establish a working concentration range for subsequent, more specific assays.

Compound Management and Quality Control

Before any biological assay, it is critical to establish the solubility and stability of the test compounds.

  • Solubility: Determine the maximum soluble concentration in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and create serial dilutions for experiments. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts.

  • Purity and Identity: Confirm the purity (>95%) and identity of the compounds using analytical methods such as LC-MS and NMR.

Primary Cytotoxicity Screening

Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation. This initial screen helps identify compounds with significant biological activity and establishes the concentration range over which this activity occurs, typically expressed as an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value.

This colorimetric assay is a widely used, robust method for assessing cell viability. It measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Principle: Mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value using non-linear regression.

Assay TypePrincipleReadoutThroughputEndpoint/Kinetic
MTT/XTT Metabolic (Dehydrogenase activity)ColorimetricHighEndpoint
RealTime-Glo™ Metabolic (Reductive capacity)LuminescenceHighKinetic/Real-time
CellTiter-Glo® ATP ContentLuminescenceHighEndpoint
Crystal Violet Staining of adherent cellsColorimetricMediumEndpoint

Table 1: Comparison of common cell viability and cytotoxicity assays.

Phase 2: Target-Oriented & Phenotypic Assays

Based on the known activities of the isoxazole class or the therapeutic area of interest, this phase involves more specific assays to test a hypothesis. For instance, if the compounds are designed as anti-inflammatory agents, assays targeting key inflammatory pathways are appropriate.

Anti-Inflammatory Activity

A significant number of isoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating the NF-κB signaling pathway.[5][11][12]

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[6] Selective inhibition of COX-2 is a validated therapeutic strategy for inflammation.[6] An in vitro enzyme inhibition assay can determine the potency (IC50) and selectivity of isoxazole derivatives for each isoform.[2][5]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

  • Initiate Reaction: Add arachidonic acid (the substrate) to initiate the reaction.

  • Incubation: Allow the reaction to proceed for a short period (e.g., 10-20 minutes) at 37°C.

  • Quantify Prostaglandin: Stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine the IC50 for both COX-1 and COX-2 to establish a selectivity index (IC50 COX-1 / IC50 COX-2).

Rationale: The NF-κB transcription factor is a master regulator of inflammatory responses.[13] Upon stimulation by signals like TNF-α, the IKK complex is activated, leading to the nuclear translocation of NF-κB and transcription of pro-inflammatory genes.[14] A reporter gene assay is an effective way to screen for inhibitors of this pathway.

Protocol 3: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a stable cell line (e.g., HEK293 or C2C12) expressing a luciferase reporter gene under the control of an NF-κB response element.[13][15]

  • Cell Seeding and Treatment: Plate the cells and allow them to attach. Pre-treat the cells with various concentrations of the isoxazole derivative for 1-2 hours.

  • Stimulation: Induce the NF-κB pathway by adding a stimulant such as TNF-α (e.g., 10 ng/mL). Include an unstimulated control.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent kit.

  • Data Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of TNF-α-induced NF-κB activity.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation NFkB_IkB NF-κB / IκB (Inactive) IKK->NFkB_IkB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_P P-IκB (Ub, Degraded) NFkB_IkB->NFkB NFkB_IkB->IkB_P DNA DNA (Promoter) NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes NFkBIkB NFkBIkB NFkBIkB->NFkB_IkB

Caption: The canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.

Phase 3: Mechanistic Elucidation

Once a compound demonstrates consistent activity in primary and secondary assays, the next step is to understand the underlying mechanism. For cytotoxic compounds, this often involves determining the mode of cell death (apoptosis vs. necrosis) and investigating related cellular events like oxidative stress.

Apoptosis Induction

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[7] A hallmark of apoptosis is the activation of a cascade of proteases called caspases, particularly the executioner caspases-3 and -7.[16] Luminescent assays that measure caspase activity are highly sensitive and suitable for high-throughput formats.[17]

Principle: This homogeneous, luminescent assay measures caspase-3 and -7 activities. The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for caspase activity. In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin), which generates a "glow-type" luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: In a white-walled 96-well plate suitable for luminescence, seed cells and treat them with the isoxazole derivatives as described in the MTT protocol (Protocol 1). Include positive (e.g., Staurosporine) and vehicle controls.

  • Incubation: Incubate for a time period determined by cell type and compound kinetics (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Signal Development: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to cell number (from a parallel viability assay) if necessary and express it as fold-change over the vehicle control.

Oxidative Stress

Rationale: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in both disease pathology and the mechanism of action of some drugs.[18][19] Isoxazole derivatives have been reported to possess antioxidant activities, while others may induce ROS to trigger cell death.[20][21]

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Incubate the cells with DCFDA loading solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add medium containing the test compounds and controls. A known ROS inducer like H2O2 or Menadione can be used as a positive control.[22]

  • Incubation: Incubate for the desired time period (this can be a short time course, e.g., 30 minutes to 6 hours).

  • Data Acquisition: Measure fluorescence using a microplate fluorometer with excitation/emission wavelengths of ~485/535 nm.

  • Data Analysis: Express the results as a fold-change in fluorescence intensity compared to the vehicle-treated control.

Phase 4: Target Identification and Validation

For novel isoxazole derivatives with compelling phenotypic activity but an unknown molecular target, identifying the direct binding protein(s) is a critical step in drug development.[23]

Rationale: Affinity-based proteomics is a powerful method to isolate target proteins from a complex cellular lysate.[24] This approach typically involves immobilizing the small molecule on a solid support (like beads) and using it as "bait" to pull down its binding partners.[25][26]

Target_ID_Workflow cluster_prep Probe Preparation cluster_exp Pull-down Experiment cluster_analysis Analysis Compound Isoxazole Derivative Linker Attach Linker Compound->Linker Beads Immobilize on Beads (e.g., Agarose) Linker->Beads Incubate Incubate & Wash Beads->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Elute Elute Bound Proteins Incubate->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS (Mass Spectrometry) SDS->MS Hits Identify Potential Target Proteins MS->Hits

Caption: Workflow for affinity-based target identification of small molecules.

Alternative Method: Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative, label-free method that exploits the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to proteolysis.[24][26] Cell lysate is incubated with the compound and then treated with a protease. The remaining proteins are analyzed by SDS-PAGE or mass spectrometry to identify those protected from degradation by compound binding.[24] This method avoids the potentially disruptive chemical modification of the compound required for affinity chromatography.

Conclusion

The in vitro evaluation of novel isoxazole derivatives requires a multi-faceted and logical approach. By progressing through a tiered system—from broad cytotoxicity screening to specific target-based assays and deep mechanistic studies—researchers can efficiently characterize their compounds, validate their therapeutic potential, and build a robust data package for further preclinical development.[8][27] The protocols and strategies outlined in this guide provide a solid foundation for this endeavor, emphasizing scientific rigor, self-validating experimental design, and a clear understanding of the causality behind each step.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). Spandidos Publications. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • General in vitro caspase assay procedures. (n.d.). PubMed. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). National Center for Biotechnology Information. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). National Center for Biotechnology Information. [Link]

  • In Vitro Methods for the Evaluation of Oxidative Stress. (n.d.). Bentham Science. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Center for Biotechnology Information. [Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Publications. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Publications. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Center for Biotechnology Information. [Link]

  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. (n.d.). SpringerLink. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). National Center for Biotechnology Information. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Nature. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro benchmarking of NF-κB inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Center for Biotechnology Information. [Link]

  • In Vitro Preclinical Studies. (n.d.). Creative Biolabs. [Link]

Sources

LC-MS method for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The isoxazole moiety is a critical pharmacophore in modern drug discovery, found in numerous therapeutic agents.[1][2] Consequently, a reliable bioanalytical method is essential for pharmacokinetic studies and clinical drug development. This protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization tandem mass spectrometry. The method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a complex biological matrix.

Introduction: The Rationale for a Dedicated Method

This compound and its derivatives represent a class of compounds with significant interest in pharmaceutical development, often serving as key intermediates or active agents in areas like anti-inflammatory and oncology research.[3][4] The accurate measurement of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this type of bioanalysis due to its inherent selectivity and sensitivity.[5] This note provides a comprehensive guide, moving beyond a simple recitation of steps to explain the scientific reasoning behind the chosen parameters, ensuring the protocol is not only replicable but also adaptable.

Physicochemical Properties of the Analyte

A successful analytical method is built upon a foundational understanding of the analyte's chemical nature. The properties of this compound dictate the optimal conditions for its extraction, separation, and detection.

PropertyValueSourceJustification for Method Development
Molecular Formula C₁₀H₆FNO₃[6]Defines the exact mass for mass spectrometer tuning.
Molecular Weight 207.16 g/mol [6]Used to calculate concentrations and for MS parameter setup.
Predicted XLogP3-AA ~2.1 (for similar structure)[7]Indicates moderate lipophilicity, making it suitable for reversed-phase (e.g., C18) chromatography and extraction with organic solvents.
Key Functional Group Carboxylic Acid[6]The acidic proton makes the molecule amenable to deprotonation, suggesting high sensitivity in negative ion electrospray ionization ([M-H]⁻).[8]

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis by causing ion suppression in the mass spectrometer or by fouling the analytical column.[9][10] For this application, we selected protein precipitation (PPT) with acetonitrile for its simplicity, speed, and effectiveness.[11][12]

Why Protein Precipitation?

  • Efficiency: Acetonitrile is highly effective at denaturing and precipitating high-abundance plasma proteins like albumin.[9][13]

  • Simplicity: The workflow involves minimal steps—adding solvent, vortexing, and centrifuging—which reduces the potential for analyte loss and improves reproducibility.[9][11]

  • Compatibility: The resulting supernatant, primarily an acetonitrile/water mixture, is often directly compatible with reversed-phase LC mobile phases, sometimes requiring only a simple dilution.

cluster_prep Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS ACN 2. Add 300 µL Acetonitrile (Precipitating Agent) IS->ACN Vortex 3. Vortex Mix (1 min) (Ensures protein denaturation) ACN->Vortex Centrifuge 4. Centrifuge (10 min, >10,000 x g, 4°C) (Pellets precipitated proteins) Vortex->Centrifuge Supernatant 5. Collect Supernatant (Contains the analyte) Centrifuge->Supernatant Dilute 6. Dilute with Mobile Phase A (Ensures compatibility with LC) Supernatant->Dilute Inject 7. Inject into LC-MS/MS Dilute->Inject

Caption: Protein precipitation workflow for plasma samples.

Detailed Protocol: Protein Precipitation
  • Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard (IS) Spiking: Add the internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) to each sample to correct for variability in extraction and instrument response.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to plasma is a robust starting point for efficient protein removal.[12]

  • Mixing: Vortex the mixture vigorously for 1 minute. This step is critical to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The low temperature helps to keep the proteins precipitated.

  • Supernatant Transfer: Carefully pipette the clear supernatant (~350 µL) into a clean tube, being cautious not to disturb the protein pellet at the bottom.

  • Final Preparation: Transfer an aliquot of the supernatant to an HPLC vial for analysis. If necessary, evaporate the solvent and reconstitute in the initial mobile phase to improve peak shape.

LC-MS/MS Method: Separation and Detection

The analytical method was developed on a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

cluster_workflow Overall Analytical Workflow Sample Biological Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep LC HPLC Separation (Reversed-Phase) Prep->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Result Data->Result

Caption: High-level overview of the bioanalytical process.

Liquid Chromatography (LC) Parameters

The chromatographic method is designed to separate the analyte from any remaining matrix components and ensure a reproducible retention time. Based on the analyte's moderate lipophilicity, a C18 column is an excellent choice.[14]

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds. The shorter length allows for faster run times.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier promotes protonation for positive ion mode analysis.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent providing good separation efficiency.
Gradient 5% B to 95% B over 3 minutesA standard gradient to elute the analyte while cleaning the column of more lipophilic interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume to minimize potential matrix effects and prevent column overloading.
Mass Spectrometry (MS/MS) Parameters

Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Given the carboxylic acid moiety, negative ion mode is expected to provide superior sensitivity.[8][15] The method relies on Multiple Reaction Monitoring (MRM) for its high degree of selectivity and sensitivity.

Methodology for Parameter Optimization:

  • Analyte Infusion: A standard solution of the analyte is infused directly into the mass spectrometer to find the precursor ion. In negative ESI mode, this will be the deprotonated molecule, [M-H]⁻.

  • Precursor Ion Selection (Q1): The ion with the highest intensity corresponding to the analyte's mass (m/z 206.0) is selected in the first quadrupole (Q1).

  • Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell (Q2) by colliding it with an inert gas (e.g., argon).

  • Product Ion Selection (Q3): The resulting fragment ions are scanned in the third quadrupole (Q3). The most stable and intense fragment ions are selected as product ions for the MRM transitions. This process is detailed in studies on the mass spectrometry of heterocyclic isomers.[16]

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates, leading to a strong [M-H]⁻ signal and high sensitivity.[17][18]
Precursor Ion (Q1) m/z 206.0Corresponds to the [M-H]⁻ ion of this compound.
Product Ions (Q3) To be determined empirically (e.g., m/z 162.0, 120.0)Specific fragments that provide structural information and ensure selectivity. At least two transitions are monitored for confirmation and quantification.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring only specific precursor-to-product ion transitions.
Ion Source Temp. 500 °COptimizes the desolvation of droplets in the ESI source.
Collision Energy To be determined empiricallyOptimized for each MRM transition to yield the most intense product ion signal.

Conclusion

This application note details a selective and efficient LC-MS/MS method for the quantification of this compound in human plasma. The protocol, centered around a simple protein precipitation sample preparation, is designed for high-throughput environments common in drug development. The explicit reasoning behind each step of the process provides the user with the scientific foundation to not only implement this method but also to troubleshoot and adapt it for similar analytes.

References

  • Protein Precipit
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
  • Application Notes and Protocols for Plasma Protein Precipit
  • Protein Precipitation Pl
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
  • Determination of acidic drugs in biological and environmental matrices by membrane‐based dual emulsification liquid‐phase microextraction followed by high‐performance liquid chromatography.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • how to develop a lc-ms/ms method for acidic compounds plasma.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid.
  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.
  • This compound | CAS 668970-73-8. Santa Cruz Biotechnology.
  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxid
  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.

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Application Note & Protocol: Preparation and Handling of Stock Solutions for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS: 668970-73-8).[1][2] Adherence to these protocols is critical for ensuring solution stability, concentration accuracy, and experimental reproducibility. The guide covers physicochemical properties, solubility determination, detailed preparation protocols for both organic and aqueous solutions, quality control, and best practices for storage to maintain compound integrity.

Introduction: The Criticality of a Reliable Stock Solution

This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, empowering the researcher to make informed decisions tailored to their specific experimental context.

Compound Properties and Safety Considerations

A foundational understanding of the compound's properties is essential before any handling or dissolution is attempted.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 668970-73-8[1]
Molecular Formula C₁₀H₆FNO₃[1][2]
Molecular Weight 207.16 g/mol [1][2]
Predicted Solubility Low in neutral water; soluble in polar organic solvents and basic aqueous solutions.Inferred from structure[6][7]

The structure contains a carboxylic acid group, which is acidic and will deprotonate in basic solutions to form a more water-soluble carboxylate salt.[8] The fluorophenyl group imparts hydrophobicity, while the isoxazole ring contributes polarity.[6] This bifunctional nature dictates the solubility profile.

Safety and Handling

While specific toxicity data for this compound is not widely published, related fluorinated aromatic compounds may cause skin, eye, and respiratory irritation.[9] Therefore, prudent laboratory practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid powder and prepare concentrated stock solutions in a certified chemical fume hood to avoid inhalation.

  • Spill Management: Have appropriate spill cleanup materials readily available.

Essential Equipment and Reagents

Ensuring the quality of your tools is as important as the protocol itself.

  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate volume measurements.

  • Dispensing Tools: Calibrated positive displacement or air displacement pipettes with appropriate tips.

  • Containers: Amber glass vials with Teflon-lined screw caps are strongly recommended to prevent photodegradation and solvent evaporation.[10][11]

  • Dissolution Aids: Vortex mixer and a bath sonicator.

  • Reagents:

    • This compound (verify purity from supplier's Certificate of Analysis).

    • Solvents: High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol (200 proof).

    • Aqueous Buffers: 1 M Sodium Hydroxide (NaOH) solution, Phosphate-Buffered Saline (PBS).

    • Water: Type 1 Ultrapure water.

Protocol for Preliminary Solubility Assessment

Before committing a significant quantity of the compound, it is prudent to perform a rapid qualitative solubility test. This allows you to identify the optimal solvent system for your desired concentration.

G start Start: Determine Target Concentration (e.g., 10 mM) weigh Weigh ~1-2 mg of Compound into a small glass vial start->weigh add_solvent Add calculated volume of first test solvent (e.g., DMSO) to reach target concentration weigh->add_solvent agitate Vortex vigorously for 2 min. Sonicate for 5-10 min if needed. add_solvent->agitate observe Visually inspect for undissolved particulates against a dark background agitate->observe dissolved Is the solution completely clear? observe->dissolved yes_node Yes: Solvent is Suitable. Record as soluble at ≥ X mM. dissolved->yes_node Yes no_node No: Add more solvent in known increments until dissolved. Recalculate final concentration. dissolved->no_node No end_node End: Proceed to Bulk Stock Preparation yes_node->end_node no_node->end_node

Caption: Workflow for determining a suitable solvent.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing stock solutions. The choice between an organic or aqueous stock depends entirely on the downstream application. For most in vitro cell-based assays, a high-concentration DMSO stock is standard practice.[12]

Workflow: General Stock Solution Preparation

G start Start calculate 1. Calculate Required Mass (Mass = Conc. x Volume x MW) start->calculate weigh 2. Weigh Compound using a calibrated balance calculate->weigh transfer 3. Quantitatively Transfer powder to a Class A volumetric flask weigh->transfer add_solvent 4. Add ~70% of Final Solvent Volume transfer->add_solvent dissolve 5. Dissolve Completely (Vortex, Sonicate) add_solvent->dissolve final_vol 6. Add Solvent to Final Calibration Mark (QS) dissolve->final_vol mix 7. Cap and Invert Flask 10-15 times to ensure homogeneity final_vol->mix aliquot 8. Aliquot into Labeled, Light-Protecting Vials mix->aliquot store 9. Store Appropriately (e.g., -20°C or -80°C) aliquot->store end_node End store->end_node

Caption: Standardized workflow for accurate stock solution preparation.

Protocol 5.1: Preparation of a 10 mM Stock in DMSO

This protocol is for preparing 5 mL of a 10 mM stock solution, a common starting concentration for drug discovery projects.

  • Calculation:

    • Moles needed: 0.010 mol/L * 0.005 L = 0.00005 mol

    • Mass needed: 0.00005 mol * 207.16 g/mol = 0.010358 g = 10.36 mg

  • Procedure:

    • Accurately weigh approximately 10.36 mg of this compound and record the exact mass.

    • Quantitatively transfer the powder to a 5 mL Class A volumetric flask. Rationale: Using a volumetric flask is critical for achieving high concentration accuracy.[13]

    • Add approximately 3.5 mL (around 70% of the final volume) of anhydrous, high-purity DMSO.

    • Cap the flask and vortex until the solid is mostly dispersed.

    • Sonicate the flask in a room temperature water bath for 10-15 minutes to ensure complete dissolution. Rationale: Sonication uses high-frequency sound waves to break up particle agglomerates, which is often necessary for poorly soluble crystalline compounds.

    • Allow the solution to return to room temperature.

    • Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.

    • Transfer the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in amber glass vials with Teflon-lined caps.

    • Label each vial clearly with the compound name, exact concentration, solvent (DMSO), and preparation date.

Protocol 5.2: Preparation of a 1 mM Stock in Aqueous Base

This protocol is suitable for applications where DMSO is not tolerated and relies on forming the water-soluble carboxylate salt.

  • Calculation:

    • Mass needed for 10 mL: 0.001 mol/L * 0.010 L * 207.16 g/mol = 0.00207 g = 2.07 mg

  • Procedure:

    • Accurately weigh 2.07 mg of the compound into a 15 mL conical tube.

    • Add 9 mL of Type 1 ultrapure water. The compound will likely not dissolve.

    • While vortexing, add 1 M NaOH dropwise (typically a few microliters) until the solid completely dissolves. Record the volume of NaOH added.

    • Check the pH of the solution. Adjust to a physiologically relevant pH (e.g., 7.4-8.0) if necessary, being careful not to let the compound precipitate.

    • Transfer the solution to a 10 mL volumetric flask.

    • Rinse the conical tube with a small amount of water and add the rinse to the flask to ensure quantitative transfer.

    • Add water to the final 10 mL calibration mark.

    • Cap, invert to mix, and filter through a 0.22 µm sterile filter if required for biological applications.

    • Aliquot and store. Note: Aqueous solutions may be less stable long-term than DMSO stocks. The higher pH could potentially promote hydrolysis of certain functional groups over time.[14]

Quality Control, Storage, and Handling

Proper storage is paramount to preserving the integrity of the stock solution.

ParameterRecommendationRationale
Temperature -20°C (short-term, < 1 month) or -80°C (long-term, > 1 month)Low temperatures slow down chemical degradation processes.[12]
Container Amber glass vials with Teflon-lined screw capsProtects from light-induced degradation and prevents solvent evaporation, which would alter concentration.[10][15]
Aliquoting Prepare single-use volumesAvoids repeated freeze-thaw cycles that can cause compound degradation and introduce water condensation.[11][12]
Handling Warm to room temperature before openingPrevents atmospheric water from condensing into the cold solution, which can cause precipitation of hydrophobic compounds.[10]

Initial Quality Control: After preparation, visually inspect the solution. It should be clear and free of any particulates. If stored in the freezer, re-inspect the thawed aliquot before use. If crystals or precipitate are observed, the solution may need to be gently warmed and sonicated again before use.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound fails to dissolve in DMSO at the target concentration. Concentration exceeds the solubility limit.Add a known volume of additional DMSO to dissolve the compound and recalculate the final, lower concentration. Use gentle warming (30-37°C) if necessary, but check for degradation.
Precipitate forms after freezing and thawing. Compound has come out of solution.Warm the vial to room temperature (or 37°C) and sonicate for 5-10 minutes. Visually confirm complete re-dissolution before use.
Final concentration in cell culture medium is toxic. DMSO concentration is too high.Prepare a more concentrated primary stock solution so a smaller volume is needed for dilution. Ensure the final DMSO concentration in the assay is <0.5% and include a solvent-only vehicle control.[12]

References

  • Isoxazole - Solubility of Things. (URL: [Link])

  • Best Practices For Stock Solutions - FasterCapital. (URL: [Link])

  • Preparation of Stock Solutions | Enfanos. (URL: [Link])

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  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid - PubChem. (URL: [Link])

  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. (URL: [Link])

  • Drug stock solutions best practices? - ResearchGate. (URL: [Link])

  • 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid - CAS 842973-74-4 - AKos consulting & solutions. (URL: [Link])

  • 2.5: Preparing Solutions - Chemistry LibreTexts. (URL: [Link])

  • 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid - PubChem. (URL: [Link])

  • Preparation of Carboxylic Acids - Chemistry Steps. (URL: [Link])

  • making carboxylic acids - Chemguide. (URL: [Link])

  • Ligands with poly-fluorophenyl moieties promote a local structural rearrangement in the Spinach2 and Broccoli aptamers that incr - bioRxiv. (URL: [Link])

  • US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google P
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions - American Chemical Society. (URL: [Link])

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (URL: [Link])

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (URL: [Link])

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. (URL: [Link])

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (URL: [Link])

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The Fluorophenyl Isoxazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design. This is due to fluorine's unique ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this "fluorine advantage" is combined with the privileged isoxazole heterocycle, a powerful scaffold emerges: the fluorophenyl isoxazole. This guide provides an in-depth exploration of the diverse applications of fluorophenyl isoxazole derivatives in medicinal chemistry, offering insights into their design, synthesis, and biological evaluation across various therapeutic areas.

I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Fluorophenyl isoxazole derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation and induce apoptosis.[2][3]

A. Mechanism of Action

While the precise mechanisms can vary depending on the specific derivative, many fluorophenyl isoxazoles exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth and survival. Some compounds have been shown to act as kinase inhibitors, targeting enzymes like Aurora Kinase B, which are often overexpressed in cancer cells and play a crucial role in cell cycle regulation.[4][5] Others may function as inhibitors of receptors like VEGFR2, thereby disrupting tumor angiogenesis.[6]

A key mechanism observed is the induction of apoptosis, or programmed cell death. Studies have shown that certain fluorophenyl isoxazole-carboxamide derivatives can shift cancer cells from necrosis to apoptosis and induce cell cycle arrest, often in the G2-M phase.[7][8]

Experimental Workflow: Evaluation of Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesized Fluorophenyl Isoxazole Derivatives C MTS Assay for Cytotoxicity (Determine IC50 values) A->C B Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Lead Compounds E Apoptosis Assay (Annexin V Staining) C->E Lead Compounds F Kinase Inhibition Assays (e.g., Aurora Kinase B) D->F G Western Blot Analysis (Protein expression) E->G H Xenograft Mouse Model F->H Promising Candidates I Tumor Growth Inhibition Studies H->I

Caption: Workflow for assessing the anticancer potential of fluorophenyl isoxazoles.

B. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the fluorophenyl ring and the isoxazole core significantly influences the anticancer activity.

Compound SeriesKey SubstitutionsObserved ActivityReference
Fluorophenyl-isoxazole-carboxamides4-fluorophenylPotent activity against Hep3B and HepG2 liver cancer cells.[7][8][7][8]
Quinazolinone-isoxazole hybrids3-fluorophenylSome derivatives showed promising activity against colon and liver cancer cell lines.[9][9]
Indole-isoxazole conjugatesVaried fluorophenyl substitutionsEffective against MCF-7 and HT-29 cell lines.[10][10]

Generally, the presence of electron-withdrawing groups on the phenyl ring attached to the isoxazole can enhance cytotoxic effects.[3][10]

C. Protocol: MTS Assay for Cell Viability

This protocol outlines a standard method for determining the cytotoxic effects of fluorophenyl isoxazole compounds on cancer cell lines.

Materials:

  • Fluorophenyl isoxazole compounds dissolved in DMSO.

  • Cancer cell lines (e.g., HepG2, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorophenyl isoxazole compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Rationale: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for a quantitative assessment of the cytotoxic effects of the test compounds.[7][8]

II. Anti-inflammatory Applications: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Fluorophenyl isoxazole derivatives have emerged as promising anti-inflammatory agents.[11][12]

A. Mechanism of Action

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key pro-inflammatory signaling pathways. For instance, some fluorophenyl imidazoles (a related class) have been shown to inhibit the phosphorylation of p38 MAPK and NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] Other isoxazole derivatives act as COX-2 inhibitors, a well-established target for anti-inflammatory drugs.[12][13]

Signaling Pathway: Inhibition of NF-κB Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcribes FPI Fluorophenyl Isoxazole FPI->IKK inhibits

Caption: Fluorophenyl isoxazoles can inhibit the NF-κB signaling pathway.

B. Protocol: In Vivo Murine Model of Acute Lung Injury

This protocol describes an in vivo model to assess the anti-inflammatory effects of fluorophenyl isoxazoles in lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS).[11]

Materials:

  • Male BALB/c mice.

  • Lipopolysaccharide (LPS) from E. coli.

  • Fluorophenyl isoxazole compound.

  • Vehicle (e.g., saline or DMSO/saline mixture).

  • Anesthesia.

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Compound Administration: Administer the fluorophenyl isoxazole compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) one hour before LPS challenge.

  • LPS Challenge: Lightly anesthetize the mice and intranasally instill LPS to induce lung inflammation.

  • Sample Collection: After a set time point (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Cell Count: Perform a total and differential leukocyte count in the BALF.

    • Cytokine Measurement: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the BALF using ELISA.

    • Histopathology: Process the lung tissue for histological examination to assess inflammation and tissue damage.

    • Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

Rationale: This in vivo model mimics key features of ARDS, allowing for the evaluation of a compound's ability to reduce leukocyte migration, pro-inflammatory cytokine production, and overall lung inflammation.[11]

III. Antimicrobial Applications: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Fluorophenyl isoxazoles have shown promise as both antibacterial and antifungal agents.[14][15]

A. Antibacterial Activity

Substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have demonstrated good antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14] The mechanism of action is still under investigation but may involve the disruption of bacterial cell wall synthesis or other essential cellular processes.

B. Antifungal Activity

Certain novel isoxazole-based derivatives have displayed selective antifungal activity against Candida albicans, a common cause of opportunistic infections.[16] Notably, some of these compounds were shown to be non-toxic to beneficial microbiota, suggesting a targeted mechanism of action.[16]

C. Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Fluorophenyl isoxazole compounds.

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Inoculum of the microorganism adjusted to a standard concentration.

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the fluorophenyl isoxazole compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Rationale: The MIC is a standard measure of the in vitro potency of an antimicrobial agent and is crucial for guiding further development.

IV. Neuroprotective and Other Applications

The versatility of the fluorophenyl isoxazole scaffold extends to other therapeutic areas:

  • Neuroprotection: Isoxazole derivatives are being investigated for their potential to protect neuronal cells from damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[2][17] The incorporation of fluorine can enhance blood-brain barrier permeability, a critical factor for CNS-active drugs.[1]

  • Antidiabetic Activity: Some fluorophenyl isoxazole derivatives have shown α-amylase inhibitory activity, suggesting potential for the management of type 2 diabetes.[13][18]

  • Antiviral Activity: Novel isoxazole-based small molecules have been identified with potent antiviral activity against the Zika virus.[19]

V. Conclusion and Future Directions

Fluorophenyl isoxazoles represent a highly versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with the favorable physicochemical properties imparted by the fluorine atom, makes them attractive candidates for the development of new therapeutics. Future research will likely focus on optimizing the structure-activity relationships for specific targets, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical space holds great potential for addressing unmet medical needs across a range of diseases.

References

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  • Hawash, M., Jaradat, N., Abualhasan, M., Amer, J., Levent, S., Issa, S., Ibrahim, S., Ayaseh, A., Shtayeh, T., & Mousa, A. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. [Link]

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  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]

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In Vivo Experimental Protocols for Isoxazole Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of isoxazole-based therapeutic candidates.

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a diverse array of derivatives with a broad spectrum of pharmacological activities.[1][2][3] These compounds have demonstrated significant potential as anti-inflammatory, anticancer, antimicrobial, antioxidant, and immunosuppressive agents.[2][4][5] Translating the promising in vitro activity of novel isoxazole compounds into clinically viable therapeutics necessitates rigorous in vivo evaluation. This guide provides a comprehensive framework of detailed application notes and protocols for the preclinical assessment of isoxazole derivatives in relevant animal models, emphasizing experimental integrity, ethical considerations, and robust data interpretation.

Part 1: Foundational Principles of In Vivo Study Design

Before embarking on specific efficacy studies, a thorough understanding of the compound's preliminary characteristics and adherence to ethical guidelines are paramount.

Physicochemical Properties and Formulation

The success of any in vivo study hinges on the ability to deliver the test compound to the target site in a consistent and bioavailable manner. Isoxazole derivatives often exhibit poor aqueous solubility, necessitating careful formulation development.

Key Considerations for Formulation:

  • Solubility Assessment: Determine the solubility of the isoxazole compound in various pharmaceutically acceptable vehicles. Common solvents and co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80.

  • Vehicle Selection: The chosen vehicle should be non-toxic at the administered volume and should not interfere with the biological assay. For oral administration, suspensions in carboxymethylcellulose (CMC) are frequently employed.

  • Stability: Ensure the stability of the formulated compound under the storage and experimental conditions.

Protocol: Preparation of an Oral Suspension

  • Weigh the required amount of the isoxazole compound.

  • Create a paste by triturating the compound with a small amount of the vehicle (e.g., 0.5% CMC in sterile saline).

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

  • Administer the suspension to the animals via oral gavage at the desired dose volume.

Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[5][6] Key principles include the "3Rs": R eplacement, R eduction, and R efinement.[2]

  • Replacement: Utilizing non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Researchers should adhere to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and reproducible reporting of animal studies.[7]

Part 2: Core In Vivo Efficacy Models for Isoxazole Compounds

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of an isoxazole derivative in a specific disease context.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[8][9] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw.[10][11]

Causality of Experimental Choices:

  • Carrageenan as the Inflammatory Agent: It reliably induces a well-characterized inflammatory cascade, allowing for the assessment of compounds that interfere with various stages of inflammation.

  • Biphasic Response: The early phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is characterized by neutrophil infiltration and the production of prostaglandins.[10] This allows for preliminary mechanistic insights based on the timing of the compound's effect.

  • Paw Volume Measurement: A simple and quantitative readout of edema formation.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Randomize into Groups (n=6-8 per group) acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline administer Administer Isoxazole Compound or Vehicle baseline->administer carrageenan Inject Carrageenan (1% w/v) into Subplantar Region administer->carrageenan measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 6 hours) carrageenan->measure calculate Calculate Paw Edema (Δ Volume) measure->calculate inhibition Determine % Inhibition of Edema calculate->inhibition stats Statistical Analysis (e.g., ANOVA) inhibition->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and isoxazole compound treatment groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the isoxazole compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point: Edema = Vt - V0 (where Vt is the volume at time t, and V0 is the baseline volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100.

    • Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.[3][12]

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivative X

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Isoxazole X100.65 ± 0.0423.5
Isoxazole X300.45 ± 0.0347.1
Isoxazole X1000.35 ± 0.0258.8
p < 0.05 compared to Vehicle Control
Anticancer Activity: Xenograft Tumor Models

Xenograft models, involving the implantation of human cancer cells into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of potential anticancer agents.[13][14]

Causality of Experimental Choices:

  • Immunodeficient Mice: Nude or SCID mice are used to prevent the rejection of human tumor cells.

  • Subcutaneous Implantation: A relatively simple and reproducible method for establishing solid tumors that can be easily measured.

  • Tumor Volume Measurement: A non-invasive and quantitative method for assessing tumor growth over time.

Experimental Workflow: Anticancer Xenograft Model

G cluster_pre Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Culture Human Cancer Cells cell_prep Prepare Cell Suspension (e.g., in Matrigel) cell_culture->cell_prep implantation Subcutaneous Injection of Cells into Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth grouping Randomize Mice when Tumors Reach a Certain Size tumor_growth->grouping treatment Administer Isoxazole Compound or Vehicle grouping->treatment measure Measure Tumor Volume and Body Weight Regularly treatment->measure endpoint Euthanize Mice at Predefined Endpoint measure->endpoint excise Excise and Weigh Tumors endpoint->excise analysis Histopathological and Biochemical Analysis excise->analysis

Caption: Workflow for a subcutaneous anticancer xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

  • Animals: Athymic nude or SCID mice (6-8 weeks old).

  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Cell Preparation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel® (1:1 ratio) at a concentration of 5-10 x 106 cells per 100 µL.[13]

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment groups.

  • Compound Administration: Administer the isoxazole compound or vehicle according to the desired schedule (e.g., daily, once every three days) and route (p.o., i.p.).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive morbidity are observed.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • At the end of the study, excise and weigh the tumors.

    • Perform statistical analysis (e.g., repeated measures ANOVA) to compare tumor growth between groups.[3][12]

In Vivo Antioxidant Activity

While in vitro assays like DPPH are useful for initial screening, in vivo models are necessary to confirm the antioxidant potential of a compound in a complex biological system.[15][16][17]

Causality of Experimental Choices:

  • Induction of Oxidative Stress: Administration of a pro-oxidant substance (e.g., carbon tetrachloride, paracetamol) can be used to induce oxidative stress in animal models.

  • Measurement of Biomarkers: The levels of antioxidant enzymes (e.g., superoxide dismutase, catalase) and markers of oxidative damage (e.g., malondialdehyde) in tissues can be quantified.

  • Total Antioxidant Capacity (TAC): Provides an overall measure of the antioxidant status in a biological sample.[15][18]

Detailed Protocol: In Vivo Antioxidant Capacity Assessment

  • Animals: Male mice are often used for these studies.[15]

  • Grouping: Divide the animals into groups: a negative control group, a positive control group (e.g., treated with a known antioxidant like quercetin), and isoxazole compound treatment groups.[15]

  • Compound Administration: Administer the isoxazole compound or vehicle for a specified period (e.g., daily for one week).

  • Blood and Tissue Collection: At the end of the treatment period, collect blood and/or tissues (e.g., liver, kidney) for analysis.

  • Biochemical Analysis:

    • Measure the Total Antioxidant Capacity (TAC) of the plasma or serum using commercially available kits.[15]

    • Prepare tissue homogenates and measure the activity of antioxidant enzymes (e.g., SOD, CAT, GPx) and the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

  • Data Analysis: Compare the levels of the measured biomarkers between the treatment groups and the control groups using appropriate statistical tests (e.g., t-test or ANOVA).[3][12]

In Vivo Antimicrobial Activity

For isoxazole derivatives showing promising in vitro antimicrobial activity, in vivo infection models are crucial to evaluate their efficacy in a whole-organism context.[19][20]

Causality of Experimental Choices:

  • Systemic Infection Model: Involves challenging animals with a lethal or sub-lethal dose of a pathogen to mimic a systemic infection.

  • Bacterial Load Determination: Quantifying the number of colony-forming units (CFUs) in target organs (e.g., spleen, liver, kidneys) is a direct measure of antimicrobial efficacy.

  • Survival Studies: Monitoring the survival of infected animals over time provides a clear indication of the compound's protective effect.

Detailed Protocol: Murine Systemic Infection Model

  • Animals: Mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Pathogen Preparation: Grow the bacterial or fungal strain of interest to the mid-logarithmic phase and prepare an inoculum of a predetermined concentration.

  • Infection: Infect the mice with the pathogen via an appropriate route (e.g., i.p. or intravenous).

  • Compound Administration: Administer the isoxazole compound or vehicle at various time points post-infection.

  • Efficacy Assessment:

    • Bacterial Load: At a specific time point post-infection, euthanize a subset of animals, aseptically remove target organs, homogenize the tissues, and perform serial dilutions for CFU plating.

    • Survival: Monitor the remaining animals for a defined period (e.g., 7-14 days) and record the survival rate.

  • Data Analysis:

    • Compare the bacterial loads in the organs of treated versus control animals.

    • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

Part 3: Pharmacokinetic and Toxicological Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) and the safety profile of an isoxazole compound is as critical as demonstrating its efficacy.

Pharmacokinetic (PK) Studies

PK studies determine the fate of a drug in the body over time and are essential for establishing appropriate dosing regimens.[21][22][23]

Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & PK Modeling iv_dose Administer IV Dose (for bioavailability) serial_sampling Collect Blood Samples at Predefined Time Points iv_dose->serial_sampling po_dose Administer Oral Dose po_dose->serial_sampling plasma_prep Process Blood to Obtain Plasma serial_sampling->plasma_prep lcms_analysis Quantify Drug Concentration (LC-MS/MS) plasma_prep->lcms_analysis pk_parameters Calculate PK Parameters (NCA) lcms_analysis->pk_parameters

Caption: General workflow for an in vivo pharmacokinetic study.

Detailed Protocol: Rapid Pharmacokinetic Screening in Rodents

  • Animals: Cannulated rats or mice are often used for serial blood sampling.[22]

  • Dosing: Administer the isoxazole compound via the intended clinical route (e.g., p.o.) and intravenously (i.v.) to a separate group to determine bioavailability.

  • Blood Collection: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[21]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the isoxazole compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis (NCA) and calculate the key PK parameters.[22]

Toxicity Studies

Toxicity studies are essential to determine the safety profile of a new chemical entity. These are typically conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[1][24][25][26][27]

Types of Toxicity Studies:

  • Acute Toxicity: Evaluates the effects of a single high dose of the compound. OECD guidelines 420, 423, and 425 are commonly followed.[24][25][27]

  • Sub-acute/Sub-chronic Toxicity: Assesses the effects of repeated dosing over a period of 28 or 90 days, respectively. OECD guidelines 407 and 408 are relevant here.

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423)

  • Animals: Typically female rats are used.[27]

  • Dosing: A stepwise procedure is used, starting with a dose expected to be non-lethal. Three animals are used per step.[27]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

  • Endpoint: The study allows for the classification of the compound into a GHS (Globally Harmonized System) toxicity category.

Part 4: Data Interpretation and Statistical Analysis

Key Principles:

  • Appropriate Statistical Tests: The choice of statistical test depends on the experimental design and the type of data collected.

  • Power Analysis: Perform a power analysis during the study design phase to determine the appropriate sample size.

  • Control Groups: Always include appropriate vehicle and positive control groups.

  • Transparency in Reporting: Clearly report the statistical methods used and the results obtained.

Conclusion

The in vivo evaluation of isoxazole compounds is a multifaceted process that requires careful planning, meticulous execution, and thoughtful data interpretation. By following the detailed protocols and principles outlined in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing promising isoxazole derivatives through the drug development pipeline. The versatility of the isoxazole scaffold continues to offer exciting opportunities for the discovery of novel therapeutics, and robust in vivo characterization is the critical next step in realizing this potential.

References

  • Organisation for Economic Co-operation and Development. OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. [Link]

  • QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research. [Link]

  • Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell. [Link]

  • Perivolaropoulou, M. Experimental Design and Statistical Analysis for Pharmacology and the Biomedical Sciences. [Link]

  • Sygnature Discovery. How to trust your data: the power of statistical analysis in in vivo experimental design. [Link]

  • American Physiological Society. Guiding Principles for Research Involving Animals and Human Beings. [Link]

  • Curtis, M. J. (2007). Statistics in Pharmacology. British Journal of Pharmacology, 152(3), 291–293. [Link]

  • Whittaker, D. S., & Clutton, R. E. (2022). Animal welfare requirements in publishing guidelines. Veterinary Record, 190(12), e1422. [Link]

  • MDPI. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. [Link]

  • U.S. Food and Drug Administration. (2025, January 14). Animal Welfare, Testing and Research of FDA-Regulated Products. [Link]

  • Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18274. [Link]

  • NC3Rs. ARRIVE Guidelines. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18274. [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Pharmaron. Regulatory in vivo PK Studies. [Link]

  • ResearchGate. Statistics in Pharmacology. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • Scribd. OECD Toxicity Guidelines Overview. [Link]

  • Misiura, K., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(6), 1435. [Link]

  • Bio-protocol. Murine Pharmacokinetic Studies. [Link]

  • National Toxicology Program. OECD Guideline for Testing of Chemicals 423. [Link]

  • ResearchGate. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. [Link]

  • U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • PubMed Central. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

  • Kumar, V., & Kumar, S. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 27(16), 3569–3603. [Link]

  • International Journal of Creative Research Thoughts. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]

  • ResearchGate. Antioxidant activity of synthesized compounds 4a–j and 5a–j by DPPH... [Link]

  • International Journal of Pharmacy. antioxidant activity evaluation methods: in vitro and in vivo. [Link]

  • Xenograft Tumor Assay Protocol. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18274. [Link]

  • ResearchGate. (2024, June 30). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • MDPI. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 134(4), 835–842. [Link]

  • protocols.io. LLC cells tumor xenograft model. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(2-fluorophenyl)isoxazole-3-carboxylic acid Concentration In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for optimizing the use of this compound in in vitro experiments. As Senior Application Scientists, we understand that achieving reproducible and meaningful data hinges on meticulous optimization of experimental conditions, with compound concentration being a critical variable.

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.

Key Physicochemical Properties

A quick reference for the fundamental properties of this compound.

PropertyValueSource
CAS Number 668970-73-8[1][2]
Molecular Formula C₁₀H₆FNO₃[1][2]
Molecular Weight 207.16 g/mol [1][2]
General Solubility Poorly soluble in water; Soluble in DMSO and other organic solvents.[3]

Frequently Asked Questions (FAQs)

High-level questions that researchers frequently encounter when beginning work with this and similar isoxazole derivatives.

Q1: What is a typical starting concentration range for in vitro screening?

For novel compounds like this compound, it is standard practice to begin with a broad concentration range to determine the potency and potential cytotoxicity. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM or 30 µM. Many isoxazole derivatives show activity in the sub-micromolar to low micromolar range (e.g., IC₅₀ values of 0.1 µM to 10 µM) in various assays, such as those for anticancer or anti-inflammatory effects.[4][5][6]

Q2: How should I prepare a high-concentration stock solution?

Due to the poor aqueous solubility characteristic of many heterocyclic compounds, a stock solution should be prepared in a non-aqueous solvent.[3]

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Recommended Concentration: Prepare a 10 mM or 20 mM stock solution. This provides a concentrated source that allows for minimal final solvent concentration in your assay, preventing solvent-induced artifacts.

  • Procedure: Weigh the compound accurately and add the calculated volume of DMSO. Ensure complete dissolution using a vortex mixer and, if necessary, brief sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the common signs of compound-induced cytotoxicity?

It's crucial to distinguish between a specific desired effect (e.g., inhibition of a target enzyme) and general cytotoxicity. Visual signs under a microscope include:

  • Changes in cell morphology (rounding, detachment from the plate).

  • A significant reduction in cell density compared to the vehicle control.

  • Presence of cellular debris from lysed cells.

These observations should be confirmed with a quantitative cytotoxicity assay, such as an MTS or Neutral Red assay, performed in parallel with your primary functional assay.[4][7]

Q4: How do I determine the optimal concentration for my specific assay?

The optimal concentration is assay-dependent. The goal is to identify a concentration that produces a robust, measurable effect on your target without causing off-target or cytotoxic effects. This is achieved by generating a dose-response curve. The resulting IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value is the key parameter.[8][9] The optimal concentration for subsequent mechanistic studies is often at or slightly above the IC₅₀/EC₅₀ value.

Troubleshooting Guide: Common In Vitro Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: My compound precipitates when I add it to the cell culture medium.

  • Underlying Cause: This is the most common issue and stems from the compound's low aqueous solubility. The transition from a high concentration in DMSO to an aqueous medium can cause it to crash out of solution.

  • Solution Pathway:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. For sensitive cell lines, this should be even lower (<0.1%). A high DMSO percentage can contribute to solubility issues and is toxic to cells.

    • Modify Dilution Method: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform an intermediate dilution step. Dilute the stock in a small volume of medium first, mix thoroughly, and then add this to the final culture well.

    • Determine Maximum Soluble Concentration: Before running a full experiment, perform a solubility test (see Protocol 2 below). This will define the upper limit of your concentration range.

    • Consider Formulation Aids: For particularly challenging compounds, non-toxic excipients like cyclodextrins can be used to improve solubility, though this can complicate data interpretation and should be used with caution.

Problem: I am not observing a clear dose-dependent response.

  • Underlying Cause: This can be due to several factors, ranging from compound inactivity to assay setup issues.

  • Solution Pathway:

    • Verify Compound Integrity: Ensure the compound has not degraded. If the stock is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution.

    • Expand Concentration Range: Your initial range may be too low or too high. Test a much broader range (e.g., from 1 nM to 100 µM) to capture the full curve.

    • Check for Solubility Issues: Precipitation at higher concentrations can lead to a plateau or a drop in activity, obscuring the dose-response relationship. Visually inspect the wells with the highest concentrations for any precipitate.

    • Validate Assay Performance: Run a known positive control for your assay. If the positive control also fails to produce a dose-response curve, the issue lies with the assay reagents or protocol, not your compound.[10]

Problem: My results are not reproducible between experiments.

  • Underlying Cause: Poor reproducibility often points to inconsistencies in protocol execution or reagent stability.

  • Solution Pathway:

    • Standardize Cell Conditions: Ensure cells are used at the same passage number and confluence for each experiment. Cell health and density can significantly impact assay results.

    • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of the compound from the frozen stock for each experiment. Do not reuse diluted compound plates.

    • Automate Pipetting: If possible, use automated or semi-automated pipetting to minimize human error, especially for serial dilutions.

    • Monitor Reagent Quality: Ensure all assay reagents, buffers, and media are from the same lot and are stored correctly. Reagent degradation is a common source of variability.[11]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution.

  • Calculation:

    • Mass (mg) = Desired Volume (mL) × 10 mM × 207.16 g/mol / 1000

    • Example: For 1 mL of a 10 mM stock, you need: 1 mL × 10 × 207.16 / 1000 = 2.07 mg.

  • Procedure: a. Accurately weigh out the required mass of this compound into a sterile microcentrifuge tube or glass vial. b. Add the calculated volume of 100% cell culture-grade DMSO. c. Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Media

This quick test prevents wasting time and resources on concentrations that are not achievable in your assay.

  • Preparation: Prepare a series of dilutions of your compound in your specific cell culture medium (e.g., DMEM + 10% FBS) starting from a concentration higher than your intended maximum. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiment (e.g., 0.1%).

  • Incubation: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Observation: Visually inspect each tube or well against a dark background for any signs of cloudiness, precipitation, or crystals. You can also measure the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb; an increase in absorbance indicates scattering from a precipitate.

Protocol 3: General Workflow for Dose-Response Curve Generation

This workflow outlines the core steps for determining the IC₅₀ of the compound.

  • Cell Plating: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: a. Prepare a "working plate" by performing a serial dilution of the compound stock. For a 10-point, 3-fold dilution starting at 10 µM, dilute the 10 mM stock to an intermediate concentration (e.g., 200 µM in DMSO). b. Further dilute this intermediate stock into your final assay medium to create the highest concentration for your curve (e.g., 10 µM with 0.1% DMSO). c. Perform 3-fold serial dilutions across the plate. Include "vehicle control" wells (medium + 0.1% DMSO) and "no treatment" wells (medium only).

  • Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific assay (e.g., add MTS reagent for cytotoxicity, measure enzyme activity, etc.) and read the plate on a microplate reader.

  • Data Analysis: a. Normalize the data to your controls (e.g., set vehicle control as 100% activity/viability and a positive control or background as 0%). b. Plot the normalized response versus the log of the compound concentration. c. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Visualized Workflows

Solubility Troubleshooting Workflow

G start Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Adjust dilution scheme to lower final DMSO % check_dmso->reduce_dmso No intermediate_dil Use intermediate dilution step? (e.g., stock -> small media vol -> final vol) check_dmso->intermediate_dil Yes reduce_dmso->check_dmso implement_dil Implement intermediate dilution protocol intermediate_dil->implement_dil No solubility_test Perform solubility test in assay medium (See Protocol 2) intermediate_dil->solubility_test Yes implement_dil->solubility_test define_max Determine max soluble concentration (C_max) solubility_test->define_max adjust_range Adjust experimental range to not exceed C_max define_max->adjust_range end_ok Problem Resolved adjust_range->end_ok

Caption: Troubleshooting workflow for compound precipitation issues.

Concentration Optimization Decision Tree

G start Goal: Find Optimal In Vitro Concentration broad_screen Step 1: Broad Range Screen (e.g., 1 nM to 30 µM) start->broad_screen activity_found Was activity observed? broad_screen->activity_found cytotoxicity_screen Step 2: Cytotoxicity Screen (Parallel to broad screen) broad_screen->cytotoxicity_screen expand_range Re-screen with a wider concentration range or re-evaluate assay validity activity_found->expand_range No narrow_screen Step 3: Narrow Range Screen (Dose-Response Curve) activity_found->narrow_screen Yes is_toxic Is compound toxic in the active range? cytotoxicity_screen->is_toxic define_ic50 Determine IC50/EC50 from 10-point curve centered around estimated active conc. is_toxic->define_ic50 No therapeutic_window Evaluate Therapeutic Window (Compare IC50 to CC50) is_toxic->therapeutic_window Yes narrow_screen->define_ic50 define_ic50->therapeutic_window select_conc Select optimal concentration(s) for mechanistic studies (e.g., 1x, 5x, 10x IC50) therapeutic_window->select_conc end_ok Optimization Complete select_conc->end_ok

Sources

Technical Support Center: Isoxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions (FAQs) to help you navigate these common issues. Our goal is to equip you with the knowledge to anticipate problems, diagnose them accurately, and implement effective solutions, ensuring the integrity and reliability of your experimental results.

Section 1: Solubility and Aggregation

Poor aqueous solubility is a primary and frequent obstacle in biological assays involving small molecules. [4]For isoxazole derivatives, the often planar and lipophilic nature of the substituted ring system can lead to compound precipitation or the formation of aggregates, which can produce misleading results.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative has poor solubility in my aqueous assay buffer. What are the underlying reasons?

A1: The solubility of isoxazole derivatives is highly dependent on the nature of their substituents. While the core isoxazole ring has some polar character due to its nitrogen and oxygen atoms, lipophilic (oily or fatty) substituents significantly decrease aqueous solubility. [5][6]This can lead to several problems: the actual concentration of the compound in solution may be much lower than intended, or the compound may form aggregates that can interfere with the assay. [4][7] Q2: What is compound aggregation, and why is it a problem?

A2: Compound aggregation occurs when individual small molecules self-associate to form colloidal particles in solution. These aggregates can non-specifically inhibit enzymes or disrupt assay signals (e.g., through light scattering), leading to false-positive results that are not related to specific binding at the target site. This is a common mechanism for Pan-Assay Interference Compounds (PAINS). [8][9]

Troubleshooting Guide: Addressing Solubility & Aggregation

If you suspect poor solubility or aggregation is affecting your results, follow this systematic workflow.

This initial, simple test provides a qualitative measure of solubility under your specific assay conditions.

Protocol:

  • Prepare your highest intended concentration of the isoxazole derivative in the final assay buffer.

  • Also prepare a "no-compound" vehicle control (e.g., buffer with the same final concentration of DMSO).

  • Vortex both solutions gently.

  • Incubate under the same conditions as your assay (e.g., 37°C) for 1-2 hours.

  • Visually inspect the solutions against a dark background. Look for any signs of cloudiness, particulates, or precipitation in the compound-containing tube compared to the clear vehicle control. [4]6. For a more sensitive check, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes and look for a pellet.

For a more precise determination, nephelometry can quantify low-level precipitation by measuring light scattering.

Data Interpretation Table:

Nephelometry Reading (vs. Blank)InterpretationRecommended Action
< 5% increaseSolubleProceed with assay at this concentration.
5-20% increasePotentially forming aggregates/precipitatingAdd detergent (see Step 3); lower concentration.
> 20% increasePoorly soluble / AggregatingMust lower concentration; consider formulation changes.

The inclusion of a non-ionic detergent can help disrupt colloidal aggregates, validating whether the observed activity is due to non-specific effects.

Protocol:

  • Repeat your primary biological assay.

  • In a parallel experiment, perform the assay with the addition of a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80, to the assay buffer.

  • Causality Check: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original result was an artifact of aggregation. True inhibitors that bind specifically to their target should show minimal change in potency. [8][9]

G cluster_0 Solubility Troubleshooting Workflow A Start: Suspected Solubility Issue B Step 1: Visual Solubility Assessment (Highest Concentration) A->B C Precipitate Visible? B->C D Step 2: Quantitative Nephelometry C->D No J Action: Lower Compound Concentration C->J Yes E Light Scattering >5%? D->E F Step 3: Re-run Assay with Detergent (e.g., 0.01% Triton X-100) E->F Yes I Conclusion: Likely True Activity E->I No G Activity Abolished? F->G H Conclusion: Aggregation Artifact (False Positive) G->H Yes K Action: Proceed with Caution (Consider Orthogonal Assays) G->K No J->B

Caption: Workflow for diagnosing and mitigating solubility and aggregation issues.

Section 2: Pan-Assay Interference Compounds (PAINS)

Isoxazole derivatives themselves are not inherently PAINS, but certain functionalities or substructures attached to the core ring can be. PAINS are "nuisance compounds" that appear as hits in many different high-throughput screens due to non-specific activity or assay interference. [8][10]

Frequently Asked Questions (FAQs)

Q1: My isoxazole compound is active in multiple, unrelated assays. Could it be a PAINS?

A1: Yes, this is a classic red flag for PAINS behavior. [10]PAINS often contain reactive functional groups or redox-active moieties that can interfere with assays in numerous ways, such as covalent modification of proteins, redox cycling, or disruption of assay technology (e.g., fluorescence). [9][11]It is crucial to determine if the observed activity is due to a specific interaction with your target or an artifact.

Q2: How can I check if my compound contains a PAINS substructure?

A2: Several free online tools and software packages incorporate "PAINS filters." These tools analyze the chemical structure of your compound and flag it if it contains substructures that are known to be problematic. A widely cited resource is the paper by Baell and Holloway, which provides the original substructure filters. [10]

Troubleshooting Guide: Identifying and Verifying PAINS

If a compound is flagged by a PAINS filter or shows promiscuous activity, further experimental validation is essential.

  • Action: Use a computational tool (e.g., online servers like FAF-Drugs4 or software with PAINS filters) to check for known interference substructures.

  • Causality: These filters are based on empirical data from hundreds of screening campaigns. [8]While not definitive proof of interference, a positive flag is a strong indicator that caution and further validation are required.

An orthogonal assay measures the same biological endpoint but uses a different technology or mechanism. This is a powerful method to rule out technology-specific interference.

Protocol:

  • Identify a suitable orthogonal assay. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on label-free detection (e.g., Surface Plasmon Resonance, SPR) or a colorimetric readout.

  • Test your isoxazole derivative in both the primary and orthogonal assays.

  • Data Interpretation:

    • Activity in both assays: This increases confidence that the compound is a true modulator of the biological target.

    • Activity in primary assay only: This strongly suggests the initial result was an artifact of assay interference. [9]

G cluster_1 PAINS Identification Decision Tree A Start: Compound shows broad activity B Step 1: Run through PAINS Filter A->B C PAINS Substructure Flagged? B->C H High Suspicion of PAINS C->H Yes I Lower Suspicion, but still validate C->I No D Step 2: Test in Orthogonal Assay (e.g., Label-Free vs. Fluorescence) E Activity Confirmed? D->E F Conclusion: High Risk of Artifact Deprioritize or Redesign Compound E->F No G Conclusion: Potential True Hit Proceed with Further Validation E->G Yes H->D I->D

Caption: Decision tree for investigating potential Pan-Assay Interference Compounds.

Section 3: Chemical Stability and Reactivity

The isoxazole ring itself is an aromatic heterocycle, but it contains a relatively weak N-O bond. [12]Under certain conditions (e.g., presence of specific enzymes or highly basic/acidic environments), this bond can cleave, leading to compound degradation or the formation of reactive metabolites.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring in my assay?

A1: The stability of the isoxazole ring can be influenced by assay conditions and the compound's substituents. While generally stable, the N-O bond can be susceptible to cleavage, for instance, under reductive metabolic conditions or in the presence of strong bases. [13]It is good practice to assess the stability of your compound directly in your assay buffer over the time course of the experiment.

Q2: Can my isoxazole derivative be bioactivated into a reactive metabolite?

A2: Yes, this is a known liability for some isoxazole-containing drugs. [14]For example, cytochrome P450 enzymes can metabolize certain isoxazoles, leading to ring-opening and the formation of reactive species. [14]These reactive metabolites can then covalently modify proteins, which can be a mechanism of toxicity or, in some cases, the intended mechanism of action.

Troubleshooting Guide: Assessing Chemical Stability

The most direct way to assess stability is to incubate the compound under assay conditions and monitor its concentration over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol:

  • Incubate the isoxazole derivative in the complete assay buffer (including any cells, microsomes, or enzymes) at the relevant temperature (e.g., 37°C).

  • Take samples at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction in each sample (e.g., by adding cold acetonitrile to precipitate proteins).

  • Analyze the samples by LC-MS to quantify the amount of parent compound remaining.

  • Data Interpretation: A significant decrease in the parent compound's peak area over time indicates instability. The appearance of new peaks may correspond to degradation products or metabolites.

Stability Classification Table:

% Parent Compound Remaining at 2 hoursStability ClassImplications
> 90%HighStable under assay conditions.
50 - 90%ModerateDegradation is occurring; may affect potency calculations.
< 50%LowUnstable; results may be unreliable. Consider shorter incubation times or reformulation.

References

  • Title: Isoxazole - Solubility of Things Source: Google Vertex AI Search URL
  • Title: Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors Source: Benchchem URL
  • Title: Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives Source: Benchchem URL
  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes Source: ACS Publications - Journal of Chemical Information and Modeling URL: [Link]

  • Title: Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database Source: ResearchGate URL: [Link]

  • Title: Challenges associated with isoxazole directed C−H activation Source: ResearchGate URL: [Link]

  • Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pan-assay interference compounds Source: Wikipedia URL: [Link]

  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization. Every recommendation is grounded in established chemical principles to ensure you can approach your synthesis with confidence.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves three key stages:

  • Claisen-Schmidt Condensation: Formation of an α,β-unsaturated ketoester by reacting 2-fluorobenzaldehyde with a suitable ketoester, such as ethyl pyruvate.

  • Isoxazole Ring Formation: Cyclization of the α,β-unsaturated ketoester intermediate with hydroxylamine to form the ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

This guide will provide detailed troubleshooting for each of these critical stages in a question-and-answer format, supplemented with detailed protocols and mechanistic diagrams.

Stage 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds, but it is not without its challenges, especially when working with substituted aromatic aldehydes.[1][2]

Troubleshooting Guide: Claisen-Schmidt Condensation

Question 1: I am observing a low yield or no product formation in the reaction between 2-fluorobenzaldehyde and ethyl pyruvate. What are the likely causes and how can I improve the yield?

Answer: Low yields in a Claisen-Schmidt condensation can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality: Ensure that your 2-fluorobenzaldehyde is pure and free of any oxidized impurities (e.g., 2-fluorobenzoic acid), which can interfere with the reaction. Ethyl pyruvate should be freshly distilled if it has been stored for an extended period.

  • Base Selection and Concentration: The choice and concentration of the base are critical.[3]

    • Strong Bases (NaOH, KOH): While effective, high concentrations can promote side reactions. Use a catalytic amount of a 10-20% aqueous solution of NaOH or KOH.

    • Milder Bases (e.g., Piperidine, Pyrrolidine): These can sometimes offer better control and reduce side product formation.

  • Reaction Temperature: This reaction is typically performed at room temperature or slightly below. Running the reaction at 0-5 °C can help to minimize side reactions and improve the selectivity for the desired product.[4]

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to the formation of byproducts.

Question 2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are these and how can I minimize them?

Answer: The most common side products in this reaction are the result of self-condensation of ethyl pyruvate or Cannizzaro-type reactions of the aldehyde.

  • Minimizing Self-Condensation: The slow addition of ethyl pyruvate to a mixture of 2-fluorobenzaldehyde and the base can help to minimize its self-condensation.

  • Avoiding Cannizzaro Reaction: This is more likely with higher concentrations of strong bases and elevated temperatures. Using milder basic conditions and lower temperatures should suppress this side reaction.[5]

  • Michael Addition: The product itself can sometimes react with another molecule of the enolate. To avoid this, it is crucial to work up the reaction promptly once the starting materials are consumed, as monitored by TLC.

Experimental Protocol: Synthesis of Ethyl 2-oxo-4-(2-fluorophenyl)but-3-enoate

Materials:

  • 2-Fluorobenzaldehyde

  • Ethyl pyruvate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzaldehyde (1.0 eq.) in ethanol (5 mL per 1 g of aldehyde).

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add ethyl pyruvate (1.1 eq.) dropwise while maintaining the temperature below 5 °C.

  • Slowly add a 10% aqueous solution of NaOH (0.2 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (1 M) to pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated brine solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxo-4-(2-fluorophenyl)but-3-enoate.

ParameterRecommended Condition
Temperature 0-5 °C initially, then room temperature
Base 10% aq. NaOH (catalytic)
Solvent Ethanol
Monitoring TLC (e.g., 4:1 Hexane:Ethyl Acetate)

Stage 2: Isoxazole Ring Formation

The cyclization of the α,β-unsaturated ketoester with hydroxylamine is the key step in forming the isoxazole ring. The regioselectivity of this reaction is generally high, leading to the desired 5-substituted isoxazole.[6][7]

Troubleshooting Guide: Isoxazole Ring Formation

Question 1: The yield of my isoxazole is low, and I am isolating unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue and can be addressed by optimizing the reaction conditions.

  • Reaction Temperature and Time: This cyclization often requires heating. Refluxing in a suitable solvent like ethanol is a common practice.[6] Ensure the reaction is heated for a sufficient duration (typically 4-12 hours), monitoring by TLC.

  • pH of the Reaction Medium: The reaction is typically carried out in the presence of a weak base like sodium acetate or by using hydroxylamine hydrochloride directly. The pH can influence the rate of reaction. If using hydroxylamine hydrochloride, adding a base like sodium acetate or pyridine can be beneficial.

  • Excess Hydroxylamine: Using a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) can help to drive the reaction to completion.

Question 2: I am observing the formation of an unexpected isomer or byproduct. What could be the cause?

Answer: While the formation of the 5-substituted isoxazole is generally favored, side reactions can occur.

  • Regioisomer Formation: Although less common in this specific reaction, the formation of the 3,4-disubstituted regioisomer is a possibility. This can sometimes be influenced by the solvent and temperature. Sticking to established protocols for similar substrates is the best way to avoid this.

  • Oxime Formation: Incomplete cyclization can lead to the isolation of the oxime intermediate. Ensuring adequate heating and reaction time will promote the final cyclization step.

Experimental Protocol: Synthesis of Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Materials:

  • Crude ethyl 2-oxo-4-(2-fluorophenyl)but-3-enoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-oxo-4-(2-fluorophenyl)but-3-enoate (1.0 eq.) in ethanol (10 mL per 1 g).

  • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield pure ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate.

Stage 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This step must be performed under carefully controlled conditions to avoid cleavage of the isoxazole ring.[5][8]

Troubleshooting Guide: Ester Hydrolysis

Question 1: My hydrolysis reaction is very slow or incomplete. How can I improve the conversion rate?

Answer: Slow hydrolysis can be due to several factors.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred for the hydrolysis of esters in complex molecules as it can be effective at lower temperatures.[9][10] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but may require higher temperatures, which increases the risk of side reactions.

  • Solvent System: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or methanol with water is typically used to ensure the solubility of the ester.

  • Temperature: Gentle heating (e.g., 40-50 °C) can accelerate the reaction, but it should be carefully monitored to avoid product degradation.

Question 2: I am getting a low yield of the carboxylic acid, and I suspect the isoxazole ring is decomposing. How can I prevent this?

Answer: The N-O bond in the isoxazole ring can be susceptible to cleavage under harsh basic conditions.[8]

  • Milder Conditions: Use the mildest possible conditions for hydrolysis. This includes using a weaker base if possible, lower temperatures, and shorter reaction times.

  • Careful pH Adjustment: During the workup, it is crucial to acidify the reaction mixture slowly and with cooling to precipitate the carboxylic acid. Over-acidification or localized high temperatures can cause degradation.

  • Workup Procedure: Once the hydrolysis is complete (as determined by TLC), cool the reaction mixture to 0 °C before slowly adding a dilute acid (e.g., 1M HCl) to adjust the pH to around 3-4. The precipitated product should be collected by filtration and washed with cold water.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add LiOH (1.5-2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC. Gentle warming to 40 °C can be applied if the reaction is slow.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 1 M HCl with vigorous stirring to adjust the pH to 3-4. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Isoxazole Formation cluster_2 Stage 3: Hydrolysis 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Condensation Claisen-Schmidt Condensation 2-Fluorobenzaldehyde->Condensation Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Condensation Ketoester Ethyl 2-oxo-4-(2-fluorophenyl)but-3-enoate Condensation->Ketoester Base (e.g., NaOH) Ethanol, 0°C to RT Cyclization Cyclization Ketoester->Cyclization Hydroxylamine Hydroxylamine HCl Hydroxylamine->Cyclization Isoxazole_Ester Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate Cyclization->Isoxazole_Ester NaOAc, Ethanol Reflux Hydrolysis Hydrolysis Isoxazole_Ester->Hydrolysis Hydrolysis_Reagent LiOH Hydrolysis_Reagent->Hydrolysis Final_Product This compound Hydrolysis->Final_Product THF/Water, RT then H+ workup

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different ketoester instead of ethyl pyruvate in the Claisen-Schmidt condensation?

A1: Yes, other ketoesters can be used, but this will change the substituent at the 3-position of the isoxazole ring. For example, using ethyl acetoacetate would lead to a 3-methylisoxazole derivative. The choice of ketoester is critical for obtaining the desired final product.

Q2: What is the role of the 2-fluoro substituent on the phenyl ring in this synthesis?

A2: The fluorine atom is an electron-withdrawing group, which can make the aldehyde carbon of 2-fluorobenzaldehyde more electrophilic and potentially increase the rate of the Claisen-Schmidt condensation. However, it can also influence the electronic properties and stability of the intermediates and the final product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Hydroxylamine and its salts can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The organic solvents used are flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: My final product is difficult to purify. What are some alternative purification methods?

A4: If recrystallization is not effective, you can try preparative HPLC for higher purity. For the carboxylic acid, you can also perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with fresh organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.[6]

References

  • Çalışkan, E., & Küçükgüzel, Ş. G. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Marmara Pharmaceutical Journal, 22(3), 386-396. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. [Link]

  • MDPI. (2020). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). Advanced Pharmaceutical Bulletin.
  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

  • Kumar, A., & Sharma, S. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 43, 116263.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • ResearchGate. (2020). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • MDPI. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]

  • Scientific & Academic Publishing. (2018). Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction. [Link]

  • Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

  • PMC - NIH. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • ResearchGate. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • ResearchGate. (2019). behaviour of 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. [Link]

  • ResearchGate. (2014). (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • ResearchGate. (2001). An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and versatile role in forming key interactions with a wide range of biological targets.[1][2] Its presence in numerous approved drugs targeting enzymes and receptors highlights its significance.[1][3] In the realm of kinase inhibitor development, the isoxazole moiety is frequently employed to design potent and selective agents against critical oncology targets like VEGFR, EGFR, and CK1.[4][5][6]

However, like most kinase inhibitors that target the highly conserved ATP-binding pocket, isoxazole-based compounds are not immune to off-target effects.[7][8] These unintended interactions can lead to ambiguous experimental data, unexpected cellular phenotypes, toxicity, and ultimately, clinical trial failures.[3][9]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of isoxazole-based inhibitors. Our goal is to equip you with the strategic knowledge and practical protocols needed to ensure the data you generate is robust, reproducible, and correctly interpreted.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during experiments with isoxazole-based inhibitors.

Q1: Why is my isoxazole-based inhibitor showing activity in a cell line that doesn't express the intended target kinase?

A1: This is a classic indicator of a potential off-target effect. The observed phenotype is likely caused by the inhibitor acting on one or more other kinases or proteins present in the cell. The structural similarity across the human kinome, particularly in the ATP-binding site, means that many inhibitors can bind to multiple kinases.[10] It is crucial to validate that the effect is truly independent of your target.

Actionable First Steps:

  • Confirm Target Absence: Use Western Blot or qPCR to re-verify the absence of your target kinase in the cell line.

  • Use a Negative Control: Test a structurally similar but inactive analog of your compound. If this analog does not produce the phenotype, it strengthens the hypothesis of a specific, albeit off-target, interaction.

  • Consult Profiling Data: Check literature or commercial databases for any existing selectivity profiling data on your specific compound or close analogs.[7][11]

Q2: My inhibitor is potent in a biochemical (cell-free) assay, but its activity drops significantly in cell-based assays. What's happening?

A2: This is a common discrepancy with several potential causes. While off-target effects can play a role, other factors are more frequently the primary drivers:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area can offer clues.[9]

  • High Intracellular ATP: Cell-free assays are often run at ATP concentrations near the Kₘ of the kinase. However, intracellular ATP levels are much higher (1-10 mM), which can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency (higher IC50).[12]

  • Plasma Protein Binding: If your cell culture media contains serum, the inhibitor can bind to proteins like albumin, reducing its free concentration available to act on the target.[10]

  • Metabolic Instability: The compound may be rapidly metabolized or degraded by cellular enzymes.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[13]

Q3: I'm observing unexpected toxicity or cell death at concentrations where I shouldn't see an on-target effect. How do I troubleshoot this?

A3: This strongly suggests off-target toxicity. The inhibitor may be hitting a "survival" kinase or another critical protein required for cell health.[7] Simply titrating the compound is not enough; you must identify the cause.

  • Perform a Dose-Response Curve: Carefully determine the IC50 for the primary target and the EC50 for the toxic effect. A large window between these values is desirable.

  • Employ an Orthogonal Inhibitor: Use a structurally unrelated inhibitor for the same primary target.[9] If it does not cause the same toxicity at equivalent on-target inhibition levels, your compound's toxicity is likely off-target.

  • Initiate Off-Target Profiling: This is the most definitive step. Proceed to the troubleshooting guides in Part 2 to systematically identify the problematic off-target(s).

Q4: Can I predict the potential off-targets of my novel isoxazole-based compound?

A4: Yes, computational tools can provide valuable starting hypotheses. These methods compare the structure of your compound to libraries of known inhibitors and their targets or analyze the structural similarity of kinase binding pockets.

  • In Silico Profiling Tools: Web-based servers like SwissTargetPrediction or commercial software can predict a range of potential targets based on chemical similarity.

  • Structure-Based Modeling: If a crystal structure of your target kinase is available, molecular docking can predict binding modes and suggest which other kinases with similar pocket geometries might be inhibited.[6][14] It is critical to remember that these are predictions and must be validated experimentally.[15][16]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows and detailed experimental protocols to systematically identify, validate, and mitigate off-target effects.

Guide 1: The Systematic Off-Target Identification Workflow

When faced with confounding data suggesting off-target activity, a systematic approach is necessary. This workflow integrates computational prediction with biochemical and cellular validation.

Off_Target_Workflow start Problem Observed (e.g., Unexpected Toxicity, Anomalous Phenotype) insilico Step 1: In Silico Prediction - SwissTargetPrediction - Chemical Similarity Search start->insilico Generate Hypotheses biochem Step 2: Broad Biochemical Profiling - Kinome-wide IC50 Panel (e.g., Reaction Biology, CarnaBio) insilico->biochem Experimentally Screen analyze Step 3: Data Analysis - Identify potent hits (%Inh > 80%) - Rank order by IC50/Kd biochem->analyze Prioritize Hits cellular Step 4: Cellular Target Engagement - NanoBRET™ or CETSA Assay for top 3-5 off-target candidates analyze->cellular Confirm in Cells validate Step 5: Phenotypic Validation - Use siRNA/CRISPR for off-target - Use selective tool compound for off-target cellular->validate Link to Phenotype conclusion Conclusion - Off-target identified & validated - Data re-interpreted or compound redesigned validate->conclusion

Caption: A systematic workflow for identifying and validating off-target effects.

The most effective way to uncover off-target interactions is to screen your inhibitor against a large panel of purified kinases.[7][11] Several commercial vendors offer this service (e.g., Reaction Biology's KinaseProfiler™, Carna Biosciences).

Objective: To determine the inhibitory activity (IC50 or % inhibition) of your isoxazole-based compound against hundreds of kinases simultaneously.

Methodology (Two-Tiered Approach):

  • Tier 1: Single-Concentration Screen:

    • Submit your compound for screening against a broad kinome panel (e.g., >300 kinases) at a single, relatively high concentration (e.g., 1 µM or 10 µM).

    • Rationale: This is a cost-effective method to quickly identify the most likely off-target candidates.[11] Any kinase showing significant inhibition (e.g., >70-80%) at this concentration is considered a "hit".

  • Tier 2: IC50 Determination:

    • For all hits identified in Tier 1, perform a full 10-point dose-response curve to determine the precise IC50 value for each potential off-target.

    • Rationale: This provides quantitative potency data, allowing you to rank the off-targets and compare their potency directly to your primary on-target.

Data Interpretation: Compile the IC50 values into a table. A highly selective compound will have a potent IC50 for the primary target and IC50 values >30-100 fold higher for all other kinases.

Target Compound X (IC50, nM) Selectivity Window (vs. Target A) Notes
Target A (On-Target) 10 - Potent on-target activity
Off-Target B505-foldPotential for off-target effects at >50 nM
Off-Target C80080-foldLess likely to be an issue in cellular assays
Off-Target D>10,000>1000-foldConsidered non-hitting
Guide 2: Confirming Target Engagement in a Cellular Context

Biochemical data is essential, but it doesn't guarantee the inhibitor binds its target within the complex environment of a living cell. Cellular target engagement assays are critical for validating both on- and off-targets.[12]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change can be quantified by heating cell lysates or intact cells, separating soluble from aggregated protein, and detecting the amount of soluble target protein by Western Blot.

Objective: To confirm that your isoxazole inhibitor binds to its intended target (and potential off-targets) in intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat your cells with your isoxazole inhibitor (at various concentrations) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Pellet the precipitated/aggregated proteins by high-speed centrifugation.

  • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of your target protein using Western Blotting.

  • Analysis: Plot the amount of soluble protein versus temperature. A successful binding event will cause a rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control.

CETSA_Principle start Cells treated with Vehicle vs. Inhibitor heat Apply Heat Gradient (e.g., 40-70°C) start->heat lyse Lyse Cells & Separate Soluble/Aggregated Proteins heat->lyse detect Western Blot for Target Protein in Soluble Fraction lyse->detect result_v Vehicle: Protein denatures at lower temp detect->result_v No shift result_i Inhibitor: Stabilized protein denatures at higher temp detect->result_i Thermal Shift On_Target_Validation box box q1 Does a structurally unrelated inhibitor replicate the phenotype? q2 Does siRNA/CRISPR knockdown of the target replicate the phenotype? q1->q2 Yes res_off High Confidence OFF-TARGET Effect q1->res_off No q3 Does the inhibitor still cause the phenotype in knockdown cells? q2->q3 No res_on High Confidence ON-TARGET Effect q2->res_on Yes q3->res_off Yes res_maybe Ambiguous Result (Consider pathway effects or incomplete knockdown) q3->res_maybe No

Caption: A logical decision tree for validating on-target effects.

References

  • Schrey, A. K., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology. Available at: [Link]

  • Stites, E. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • Reddy, T. S., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds. Available at: [Link]

  • Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • Klančar, G., et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. International Journal of Molecular Sciences. Available at: [Link]

  • BenchChem. (2025). comparing the kinase inhibitory profile of 4-Chlorobenzo[d]isoxazole with known inhibitors. BenchChem.
  • Eldehna, W. M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ali, M., et al. (2023). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach.
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addressing artifacts in HTS with 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers encountering potential artifacts with 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 668970-73-8) in High-Throughput Screening (HTS) campaigns. This guide is designed to provide expert, field-proven insights to help you navigate the complexities of hit validation and troubleshoot common assay interference issues.

The isoxazole scaffold is a valuable pharmacophore found in numerous biologically active compounds, making its derivatives common components of screening libraries.[1][2] However, certain structural features can also make these molecules prone to generating artifacts in HTS assays, leading to a misinterpretation of results and the costly pursuit of false positives.[3][4]

This document provides a logical, step-by-step framework for identifying and mitigating these artifacts, ensuring the integrity of your screening data.

Frequently Asked Questions (FAQs): Initial Hit Triage

This section addresses the immediate questions that arise when this compound is identified as a primary "hit."

Q1: My HTS assay identified this compound as a hit. What are the very first steps I should take to verify this?

A1: Initial hit validation requires a multi-pronged approach focused on ruling out common assay interference mechanisms before committing to more resource-intensive studies. The first steps should be:

  • Data Review: Scrutinize the primary screening data. Look for patterns. Did the "hit" appear only on specific plates or in certain locations (e.g., edge wells), which might suggest systematic error rather than true activity?[5]

  • Purity and Identity Confirmation: Before any further biological testing, confirm the identity and purity of the compound sample using methods like LC-MS and NMR. Highly fluorescent impurities, even in small amounts, can be a major source of interference.[3]

  • Basic Interference Checks: Perform simple, targeted experiments to check for the most common artifacts: autofluorescence, light scattering, and aggregation. These can often be done quickly and with minimal reagents.

  • Dose-Response Curve: Re-test the compound in a full dose-response format. A well-behaved hit should display a sigmoidal curve with a reasonable Hill slope. Atypically steep or irregular curves can be a red flag for artifacts like aggregation.[3]

Q2: Does the structure of this compound suggest a predisposition for assay interference?

A2: Yes, the structure contains moieties that warrant careful consideration.

  • Fluorophenyl & Isoxazole Rings: These are conjugated aromatic systems. Molecules with such systems have a higher likelihood of absorbing and emitting light, particularly in the blue-to-green spectral range, which is a common source of fluorescence interference.[3]

  • Carboxylic Acid Group: This functional group increases polarity and can influence solubility. More importantly, under certain pH and concentration conditions, it can participate in hydrogen bonding that may lead to compound aggregation, a frequent cause of non-specific enzyme inhibition.

  • General Properties: Isoxazole-containing compounds are known to possess a wide array of biological activities, from anti-inflammatory to anticancer effects.[1][6] While this makes them attractive for drug discovery, it also means they can interact with numerous biological targets, necessitating careful selectivity profiling.

Q3: What are the most common types of artifacts this compound might be causing in my assay?

A3: Based on its structure and common HTS pitfalls, the most likely artifacts are:

  • Compound Autofluorescence: The compound itself emits light at the detection wavelength of your assay, creating a false-positive signal (appears as an "activator") or masking a true signal (interfering with an inhibitor screen). This is a very common issue, with some estimates suggesting 10% of library compounds are fluorescent.[7]

  • Light Scattering/Precipitation: At the concentrations used in HTS (often 10-20 µM), the compound may exceed its aqueous solubility, forming precipitates or microcrystals.[7] These particles can scatter light, leading to artificially high readings in fluorescence and absorbance assays.

  • Compound Aggregation: The compound self-assembles into colloidal aggregates that non-specifically sequester and denature proteins, leading to enzyme inhibition. This is a notorious mechanism for false positives in biochemical assays.[3]

Troubleshooting Guide: A Deep Dive into Artifacts

This section provides detailed workflows and protocols to systematically diagnose and address specific experimental issues.

Workflow for HTS Hit Validation

The following diagram outlines a logical progression for validating a primary hit and identifying potential artifacts.

HTS_Hit_Validation_Workflow cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Artifact Investigation cluster_2 Phase 3: Confirmation Start Primary HTS Hit Identified [this compound] Confirm Confirm Structure & Purity (LC-MS, NMR) Start->Confirm DoseResponse Generate Dose-Response Curve (10-point, triplicate) Confirm->DoseResponse IsFluorescence Is Assay Fluorescence-Based? DoseResponse->IsFluorescence AutofluorescenceAssay Run Autofluorescence Assay (Compound + Buffer only) IsFluorescence->AutofluorescenceAssay Yes IsBiochemical Is Assay Biochemical? IsFluorescence->IsBiochemical No AutofluorescenceAssay->IsBiochemical AggregationAssay Run Aggregation Counter-Assay (with/without Detergent) IsBiochemical->AggregationAssay Yes IsCellular Is Assay Cell-Based? IsBiochemical->IsCellular No AggregationAssay->IsCellular CytotoxicityAssay Run Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) IsCellular->CytotoxicityAssay Yes OrthogonalAssay Confirm with Orthogonal Assay (Different Detection Method) IsCellular->OrthogonalAssay No CytotoxicityAssay->OrthogonalAssay Conclusion Prioritize Hit for Further Study OrthogonalAssay->Conclusion

Caption: A systematic workflow for triaging HTS hits to eliminate common artifacts.

Issue 1: Unexpected Signal Increase in a Fluorescence-Based Assay

Causality & Expertise: An apparent increase in signal in a fluorescence assay is a classic hallmark of compound autofluorescence. The conjugated ring system of this compound makes it a prime candidate for this type of interference. The instrument cannot distinguish between fluorescence from your assay's reporter probe and fluorescence from the compound itself. This is particularly problematic for assays that measure an increase in signal as the desired outcome.[3][7]

Experimental Protocol: Compound Autofluorescence Check

This protocol provides a definitive, self-validating system to determine if your compound is fluorescent under assay conditions.

Objective: To measure any intrinsic fluorescence of the test compound at the assay's excitation and emission wavelengths.

Materials:

  • Test compound: this compound, 10 mM stock in 100% DMSO.

  • Assay buffer (the same used in your primary HTS).

  • Microplates (identical to those used in your HTS, e.g., black, 384-well, flat-bottom).

  • Plate reader with fluorescence detection capabilities.

Methodology:

  • Plate Layout: Design a simple plate map. You will test the compound in a dilution series against a buffer-only control.

  • Compound Dilution: Prepare a serial dilution of the test compound directly in the microplate.

    • Add assay buffer to all wells.

    • Add the highest concentration of the compound stock solution to the first column and serially dilute across the plate to match the concentration range used in your primary assay (e.g., from 50 µM down to low nM).

    • Include several wells with assay buffer + DMSO (vehicle control) to establish the background signal.

    • Crucially, do NOT add the assay enzyme, substrate, or fluorescent probe. This is a compound-only measurement.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Plate Reading: Read the plate on your plate reader using the exact same excitation and emission wavelengths, gain, and other settings as your primary HTS assay.

  • Data Analysis:

    • Subtract the average signal of the vehicle control wells from all compound-containing wells.

    • Plot the background-subtracted fluorescence signal against the compound concentration.

    • A concentration-dependent increase in signal confirms that the compound is autofluorescent and is the source of your artifact.[3]

Issue 2: Potent, Non-specific Inhibition in a Biochemical Assay

Causality & Expertise: If you observe potent inhibition that seems too good to be true, or if the compound inhibits multiple, unrelated enzymes, the underlying cause is often aggregation. At concentrations above a critical aggregation concentration (CAC), the compound forms colloids that non-specifically adsorb and denature proteins. This behavior can be confirmed by observing a significant loss of inhibitory activity in the presence of a non-ionic detergent, which disrupts the formation of these aggregates.[3]

Experimental Protocol: Aggregation Counter-Assay

Objective: To determine if the observed inhibition is due to compound aggregation.

Materials:

  • All components of your primary biochemical assay (enzyme, substrate, buffer, etc.).

  • Test compound: this compound.

  • Non-ionic detergent: Triton X-100, 10% (w/v) stock solution.

Methodology:

  • Prepare Two Assay Buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (w/v) Triton X-100. (Note: Ensure this concentration of detergent does not inhibit your enzyme on its own).

  • Run Parallel Dose-Response Experiments:

    • Perform a full dose-response curve for the test compound in Buffer A .

    • Simultaneously, perform an identical dose-response curve for the test compound in Buffer B .

  • Data Analysis:

    • Calculate the IC50 value from each experiment.

    • Compare the two IC50 values. A significant rightward shift (i.e., a large increase) in the IC50 value in the presence of Triton X-100 is strong evidence that the compound is an aggregator.

Data Presentation: Interpreting Aggregation Assay Results
ConditionIC50 of CompoundFold-Shift in IC50Interpretation
Standard Assay Buffer0.5 µM-Potent inhibition observed.
Buffer + 0.01% Triton X-10045 µM90-foldLikely Aggregator. The detergent disrupts aggregation, revealing the compound's true (and much weaker) activity.
Buffer + 0.01% Triton X-1000.7 µM1.4-foldLikely Not an Aggregator. The potency is unaffected by the detergent, suggesting a specific mode of inhibition.

Advanced Validation: Confirming True Biological Activity

If your compound passes the initial artifact checks, the next step is to confirm its activity using an orthogonal assay.

Concept: Orthogonal Assay Validation

An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.[8] This is the gold standard for confirming a hit because it is highly unlikely that an artifactual compound will interfere with two distinct assay technologies in the same way.[3]

Orthogonal_Assay_Concept cluster_primary Primary Assay cluster_orthogonal Orthogonal Assay PrimaryAssay Fluorescence Polarization Assay (Measures binding) PrimaryHit Hit Identified: This compound PrimaryAssay->PrimaryHit OrthogonalAssay Surface Plasmon Resonance (SPR) (Label-free, measures binding kinetics) PrimaryHit->OrthogonalAssay Test Hit Confirmation Activity Confirmed? OrthogonalAssay->Confirmation TrueHit True Hit (Proceed with SAR) Confirmation->TrueHit Yes FalsePositive False Positive (Artifact of Primary Assay) Confirmation->FalsePositive No

Caption: Using an orthogonal assay to validate a primary hit.

Experimental Protocol: Orthogonal Assay Confirmation (Example)

Scenario: Your primary hit came from a fluorescence intensity-based enzymatic assay.

Objective: To confirm inhibition using a label-free or luminescence-based method.

Example Orthogonal Method: RapidFire-Mass Spectrometry (RF-MS)

  • Principle: This method directly measures the enzymatic conversion of a substrate to its product by mass, eliminating any reliance on fluorescent probes. It is insensitive to color, fluorescence, or quenching.

  • Methodology:

    • Set up the enzymatic reaction with the same components (enzyme, substrate, buffer) as the primary assay.

    • Incubate the enzyme with a dose-response of this compound.

    • Initiate the reaction by adding the substrate.

    • After a set time, quench the reaction.

    • Analyze the samples using an RF-MS system to quantify the amount of product formed.

  • Interpretation: If the compound shows a dose-dependent decrease in product formation in the RF-MS assay with a similar potency to the primary screen, you have high confidence that it is a true inhibitor. If the activity disappears, the original hit was an artifact of the fluorescence-based readout.

References
  • Vertex AI Search. (n.d.). 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
  • Chembest. (n.d.). 668970-73-8(this compound) Product Description.
  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 668970-73-8.
  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual.
  • PubMed Central (PMC). (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
  • BLDpharm. (n.d.). 668970-73-8|this compound.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

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Technical Support Center: Navigating the Scale-Up Synthesis of 5-Substituted Isoxazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust synthesis of 5-substituted isoxazole-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges encountered during scale-up, offering field-proven insights and troubleshooting protocols to ensure the efficiency, safety, and reproducibility of your synthesis.

Introduction: The Scale-Up Challenge

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents.[1][2][3] The synthesis of 5-substituted isoxazole-3-carboxylic acids, while often straightforward at the laboratory scale, presents a unique set of challenges during scale-up. These challenges often revolve around reaction kinetics, thermal safety, impurity profiles, and purification efficiency. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: From Theory to Practice

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your scale-up campaigns.

Issue 1: Inconsistent Yields and Reaction Stalls upon Scale-Up

Question: My bench-scale synthesis consistently provides high yields, but upon increasing the reaction volume, the yield has dropped significantly, and the reaction appears to stall. What are the likely causes and how can I rectify this?

Answer: This is a classic scale-up challenge that typically points to issues with mass and heat transfer. In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differentials, which can negatively impact reaction kinetics.

Probable Causes & Solutions:

  • Inadequate Mixing:

    • Causality: At larger scales, ensuring homogeneity of the reaction mixture is critical. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing down or halting the reaction.

    • Solution:

      • Optimize Agitation: Review the specifications of your reactor's agitator (type, speed, and placement). For heterogeneous mixtures, a pitched-blade turbine or anchor-type stirrer may be more effective than a simple magnetic stir bar.

      • Implement Process Analytical Technology (PAT): For real-time monitoring of reaction progress, consider using in-situ probes (e.g., FTIR or Raman spectroscopy) to track the consumption of starting materials and the formation of the product.[4]

  • Temperature Control:

    • Causality: Exothermic or endothermic reactions are more challenging to control at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation or input less efficient.

    • Solution:

      • Jacketed Reactors: Ensure your reactor has a well-functioning heating/cooling jacket.

      • Controlled Addition: For highly exothermic steps, such as the in-situ generation of nitrile oxides, a slow, controlled addition of one reagent to the other is crucial to maintain the desired temperature.[5]

Issue 2: Formation of an Intractable Mixture of Regioisomers

Question: My synthesis is producing a mixture of the desired 5-substituted isoxazole-3-carboxylic acid and its regioisomer. How can I improve the regioselectivity of the reaction at scale?

Answer: The formation of regioisomers is a common hurdle, especially in 1,3-dipolar cycloaddition reactions and the Claisen isoxazole synthesis using unsymmetrical 1,3-dicarbonyl compounds.[5] Regioselectivity is governed by a delicate interplay of steric and electronic factors, which can be influenced by the reaction conditions.

Strategies for Enhancing Regioselectivity:

  • Solvent and pH Optimization:

    • Causality: The polarity of the solvent can influence the transition state of the cycloaddition, thereby favoring the formation of one regioisomer over the other. Similarly, pH can affect the tautomeric equilibrium of starting materials, impacting regioselectivity.[5][6]

    • Actionable Advice: Conduct a solvent screen at a small scale before proceeding with the larger batch. Common solvents to evaluate include ethanol, methanol, acetonitrile, and toluene. For reactions involving hydroxylamine, adjusting the pH to acidic conditions can often favor one isomer.[5]

  • Catalyst and Additive Screening:

    • Causality: Lewis acid catalysts can coordinate to the reactants, altering their electronic properties and directing the cycloaddition to a specific regioisomer.[5]

    • Actionable Advice: For reactions involving β-enamino diketones, the addition of a Lewis acid such as BF₃·OEt₂ has been shown to improve regioselectivity.[7] Copper-catalyzed conditions are also known to favor specific regioisomers in certain cycloaddition reactions.[6]

Decision Tree for Improving Regioselectivity:

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_actions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_actions cycloaddition_actions Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF3·OEt2) - Modify electronic properties of alkyne or nitrile oxide - Use copper-catalyzed conditions for terminal alkynes cycloaddition->cycloaddition_actions outcome Improved Regioselectivity claisen_actions->outcome cycloaddition_actions->outcome

Caption: A decision-making flowchart for addressing regioselectivity issues.

Issue 3: Safety Concerns with Hydroxylamine and Nitrile Oxides

Question: I am concerned about the safety of using hydroxylamine hydrochloride and generating nitrile oxides at a larger scale. What are the key safety precautions I should implement?

Answer: Your concerns are valid. Both hydroxylamine and its salts, and the in-situ generated nitrile oxides, pose significant safety risks that must be managed proactively during scale-up.

Key Safety Considerations:

  • Hydroxylamine and its Salts:

    • Hazard: Hydroxylamine can be toxic, corrosive, and thermally unstable.[5][8] The free base is particularly hazardous and its isolation should be avoided.[9][10]

    • Mitigation:

      • In-Situ Generation: Whenever possible, generate the hydroxylamine free base in situ from its more stable salt (e.g., hydroxylamine hydrochloride) immediately before use.[9]

      • Temperature Control: The formation of hydroxylamine free base from its salt is an exothermic process.[9] Ensure adequate cooling is available and monitor the reaction temperature closely.

      • Personal Protective Equipment (PPE): Always handle hydroxylamine and its salts in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[5]

  • Nitrile Oxides:

    • Hazard: Nitrile oxides are highly reactive intermediates that can dimerize to form furoxans, especially at high concentrations.[5][6] This dimerization is often exothermic and can lead to a runaway reaction.

    • Mitigation:

      • In-Situ Generation and Consumption: Nitrile oxides should always be generated in situ and consumed immediately by the dipolarophile (the alkyne).[5]

      • Slow Addition: Add the nitrile oxide precursor (e.g., an aldoxime) slowly to the reaction mixture containing the alkyne to maintain a low concentration of the reactive intermediate.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-substituted isoxazole-3-carboxylic acids, and how can I minimize them?

A1: Common impurities include unreacted starting materials, regioisomers, and furoxans from nitrile oxide dimerization.[4] To minimize these:

  • Unreacted Starting Materials: Ensure accurate stoichiometry and monitor the reaction to completion using techniques like TLC or HPLC.[11]

  • Regioisomers: Refer to the troubleshooting guide above for strategies to improve regioselectivity.

  • Furoxans: Maintain a low concentration of the nitrile oxide by slow addition of its precursor and ensure the alkyne is readily available to react.[5][6]

Q2: My target isoxazole-3-carboxylic acid is proving difficult to purify by standard silica gel chromatography. What are my alternatives?

A2: Carboxylic acids can be challenging to purify via chromatography due to streaking on the silica gel.[11] Consider the following alternatives:

  • Acid-Base Extraction: Exploit the acidic nature of your product. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer. Then, acidify the aqueous layer and extract your purified product back into an organic solvent.[12]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity at scale.[12]

  • Modified Chromatography: If chromatography is necessary, consider adding a small amount of acetic or formic acid to the eluent to suppress the deprotonation of your carboxylic acid on the silica, which can improve peak shape and reduce tailing.[12]

Experimental Workflow: Acid-Base Extraction for Purification

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with Aqueous Base (e.g., sat. NaHCO3) start->wash separate1 Separate Layers wash->separate1 organic_impurities Organic Layer: Neutral & Basic Impurities separate1->organic_impurities Discard aqueous_product Aqueous Layer: Deprotonated Product (Isoxazole-3-carboxylate) separate1->aqueous_product Collect acidify Acidify Aqueous Layer (e.g., 1M HCl) aqueous_product->acidify extract Extract with Organic Solvent acidify->extract separate2 Separate Layers extract->separate2 aqueous_waste Aqueous Layer: Waste separate2->aqueous_waste Discard organic_product Organic Layer: Protonated Product separate2->organic_product Collect end Dry and Concentrate to yield Purified Isoxazole-3-carboxylic Acid organic_product->end

Caption: An experimental workflow for the purification of isoxazole carboxylic acids.

Q3: Can microwave irradiation be used to accelerate my isoxazole synthesis during scale-up?

A3: While microwave-assisted synthesis is highly effective at the lab scale for reducing reaction times and improving yields, its application in large-scale production is limited due to the shallow penetration depth of microwaves.[5] For pilot-scale and manufacturing, continuous flow reactors can offer similar benefits of rapid heating and precise temperature control, providing a more scalable solution.

Summary of Key Scale-Up Parameters and Recommendations

ParameterChallengeRecommendation
Reaction Kinetics Inconsistent yields, reaction stallingOptimize agitation; use controlled reagent addition; consider PAT for real-time monitoring.
Regioselectivity Formation of isomeric byproductsScreen solvents and pH; evaluate Lewis acid or copper catalysts.
Thermal Safety Runaway reactions due to exothermsEnsure adequate cooling; perform calorimetric studies to understand reaction heats.[9]
Reagent Handling Hazards of hydroxylamine and nitrile oxidesUse hydroxylamine salts; generate reactive intermediates in situ at low concentrations.
Purification Difficulty in isolating pure productEmploy acid-base extraction or recrystallization; modify chromatography conditions.

References

  • Synthesis of 4‐Oxo‐3a,4,5,6‐tetrahydroimidazo[1,5‐b]isoxazole‐3‐carboxylic Acid Esters. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI. Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022, June 23). National Institutes of Health. Retrieved from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. (2024, January 21). ScienceDirect. Retrieved from [Link]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE. (n.d.). IChemE. Retrieved from [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. (2025, August 7). ACS Publications. Retrieved from [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Isoxazole synthesis. (2022, September 3). Reddit. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

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Technical Support Center: Purification of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 668970-73-8)[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. The purity of this isoxazole derivative is critical for its applications as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs[3][4].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory work.

Core Purification Strategies

The purification of this compound, a solid, acidic heterocyclic compound, typically relies on one or a combination of the following techniques. The choice depends on the nature and quantity of impurities present.

  • Recrystallization: Often the most effective method for removing small amounts of impurities from a solid product. The key is selecting a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures[5].

  • Acid-Base Extraction: This classical technique is highly effective for separating the acidic target compound from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic phase. The product is then recovered by re-acidifying the aqueous layer and collecting the precipitated solid.

  • Column Chromatography: Necessary when dealing with impurities of similar polarity or when recrystallization fails. Due to the acidic nature of the target compound, special considerations for the stationary and mobile phases are required to achieve good separation and avoid common issues like peak tailing[6].

Below is a decision-making framework for selecting an appropriate purification strategy.

Purification_Decision_Tree start Crude Product This compound is_solid Is the crude product a solid? start->is_solid purity_check Assess purity by TLC/LC-MS. Are impurities minor? is_solid->purity_check Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) recrystallization Attempt Recrystallization purity_check->recrystallization Yes extraction Perform Acid-Base Extraction to remove neutral/basic impurities purity_check->extraction No, significant non-polar or basic impurities purity_check->chromatography No, significant polar impurities of similar acidity success Purity Acceptable? recrystallization->success extraction->purity_check Post-extraction chromatography->success end Pure Product success->end Yes re_evaluate Re-evaluate impurity profile. Consider alternative or combined methods. success->re_evaluate No re_evaluate->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Recrystallization Issues

Q1: My compound will not crystallize from solution, even after cooling. What should I do?

A1: This is a common issue that can often be resolved by inducing crystallization. Here are several techniques to try in sequence:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible your solution is not saturated enough. Gently heat the solution and evaporate a small portion of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can cause impurities to crash out with your product[5].

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator for an extended period[6].

Q2: I'm getting an oil instead of solid crystals during recrystallization. How can I fix this?

A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Re-dissolve and Cool Slowly: Heat the solution until the oil fully re-dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil[5].

  • Change Solvent System: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the cloud point). Gently heat to clarify and then cool slowly[6].

SolventBoiling Point (°C)PolarityNotes for Carboxylic Acids
Ethanol 78Polar ProticOften a good choice for recrystallization. Can be mixed with water.
Ethyl Acetate 77Polar AproticGood general-purpose solvent. Can be mixed with hexanes.
Toluene 111Non-polarUseful if impurities are highly polar. Higher boiling point can be a risk for oiling out.
Water 100Very PolarSolubility may be low unless converted to a salt. Useful as an anti-solvent with ethanol or acetone.
Hexanes/Heptane ~69 / ~98Non-polarTypically used as the "poor" solvent in a co-solvent system.

Q3: The purity of my compound has not significantly improved after recrystallization. Why?

A3: This suggests that the impurities have very similar solubility properties to your target compound in the chosen solvent.

  • Verify Impurity Structure: If possible, identify the impurity. If it is a structurally similar compound (e.g., a regioisomer), recrystallization may be ineffective.

  • Switch Solvent: Try a completely different solvent or solvent system. A change in solvent polarity can alter the relative solubilities of your product and the impurity.

  • Consider an Alternative Method: If multiple recrystallization attempts fail, the impurities are likely too similar for this method to be effective. You should proceed to column chromatography for a more robust separation[5].

Recrystallization_Troubleshooting start Recrystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Formation oiling_out Compound 'Oils Out' issue->oiling_out Oiling low_purity Purity Not Improved issue->low_purity Low Purity action1 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume 4. Cool to lower temp no_crystals->action1 action2 1. Re-heat and cool slowly 2. Add more 'good' solvent 3. Change to lower-boiling solvent oiling_out->action2 action3 1. Try a different solvent system 2. Move to Column Chromatography low_purity->action3

Caption: Troubleshooting workflow for common recrystallization problems.

Column Chromatography Issues

Q4: My compound is streaking/tailing on the TLC plate and column. How can I stop this?

A4: This is the most common problem when purifying carboxylic acids on standard silica gel. The acidic nature of your compound leads to strong interactions with the slightly acidic silica surface, causing poor peak shape and inefficient separation[6].

  • Add an Acidic Modifier: The best solution is to add a small amount of a volatile acid to your mobile phase (eluent). Acetic acid (0.5-2%) or formic acid (0.1-1%) are common choices. This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks[6].

  • Use a Different Stationary Phase: If acid modification is not effective or compatible with your compound, consider alternative stationary phases. Reversed-phase (C18) silica is an excellent option for polar compounds, using polar mobile phases like acetonitrile/water or methanol/water[7].

Q5: I'm getting poor separation between my product and an impurity. What can I try?

A5: Poor separation occurs when the relative affinities of the compounds for the stationary phase are too similar in the chosen mobile phase.

  • Adjust Solvent Polarity: First, try systematically adjusting the ratio of your solvents. If the compounds are moving too quickly (high Rf on TLC), decrease the polarity of the mobile phase. If they are moving too slowly (low Rf), increase the polarity[6].

  • Change Solvent System: If adjusting the ratio is ineffective, you need to change the selectivity. Switch to a different solvent system. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol. The different intermolecular interactions offered by the new solvents can often resolve overlapping peaks[6].

Common Solvent Systems for Acidic Compounds (Normal Phase)
Hexanes / Ethyl Acetate + 1% Acetic Acid
Dichloromethane / Methanol + 1% Acetic Acid
Toluene / Acetone + 1% Acetic Acid

Q6: My compound is not eluting from the column at all.

A6: This indicates that your compound is too polar for the chosen solvent system and is irreversibly binding to the silica gel.

  • Drastically Increase Eluent Polarity: You need to use a much stronger mobile phase. If you are using a hexanes/ethyl acetate system, switch to 100% ethyl acetate, and then begin adding methanol (e.g., 5-20% methanol in ethyl acetate or dichloromethane), always including your acidic modifier[8].

  • Check for Decomposition: It is possible the compound is unstable on silica gel. To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the baseline, your compound is decomposing[8]. In this case, you must avoid silica gel and use an alternative method like recrystallization or reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and potential impurities in the synthesis of this compound?

A1: The synthesis of isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine[9][10]. For this specific molecule, a likely precursor would be a derivative of 2-fluoroacetophenone. Potential impurities could include unreacted starting materials, regioisomers (e.g., 3-(2-fluorophenyl)isoxazole-5-carboxylic acid), or byproducts from side reactions. The purification strategy must be able to separate the desired product from these closely related structures.

Q2: Which analytical techniques are best for assessing the final purity?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. ¹⁹F NMR is also particularly useful for this molecule to confirm the presence and environment of the fluorine atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides highly sensitive detection of impurities and confirms the molecular weight of the product (C₁₀H₆FNO₃, MW: 207.16)[1][2].

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying purity (e.g., >98%). A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier (like formic or phosphoric acid) is suitable[7].

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: My final product is a yellow or off-white solid, but literature suggests it should be white. What is the likely cause?

A3: A yellow tint in organic compounds that should be white is often due to trace amounts of highly colored impurities, which may not be easily visible by NMR[11].

  • Residual Metals: If a palladium catalyst was used in the synthesis (e.g., in a coupling reaction), residual palladium can impart color. Passing a solution of the compound through a plug of activated carbon or a metal scavenger can sometimes remove this[11].

  • Oxidation/Degradation Products: Some heterocyclic compounds can be sensitive to air and light, forming colored degradation products over time[12]. Storing the compound under an inert atmosphere (nitrogen or argon) and in the dark can help prevent this.

  • Chromatographic Artifacts: Sometimes, impurities from the silica gel or solvents can co-elute and color the product. Using high-purity solvents and quality stationary phases is important.

References
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
  • Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • This compound | CAS 668970-73-8. Santa Cruz Biotechnology.
  • Purific
  • This compound. Amerigo Scientific.
  • 668970-73-8(this compound) Product Description.
  • This compound. BLDpharm.
  • 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Experimental Validation of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the experimental validation of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishes self-validating systems for data integrity, and compares the target molecule's potential performance against relevant alternatives based on published data.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The compound this compound, belonging to the 5-arylisoxazole class, is a subject of interest for its potential as a therapeutic agent, likely leveraging mechanisms of action seen in structurally similar molecules, such as the inhibition of key enzymes like cyclooxygenase (COX) or activity against cancer cell lines.[2][4][5]

This guide will detail a comprehensive workflow for the synthesis, characterization, and biological evaluation of this specific molecule, providing a direct comparison with established compounds to benchmark its performance.

Part 1: Synthesis and Structural Characterization

The first step in validating any novel compound is to ensure its unambiguous synthesis and structural confirmation. The proposed synthesis of this compound is based on the well-established 1,3-dipolar cycloaddition reaction, a robust and versatile method for forming the isoxazole core.[3]

Proposed Synthetic Workflow

The synthesis proceeds via a two-step process starting from 2-fluoroacetophenone. The rationale is to first generate a key intermediate, a β-ketoester, which then undergoes cyclization with hydroxylamine to yield the target isoxazole.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Saponification A 2-Fluoroacetophenone + Diethyl oxalate C Intermediate: Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate A->C Reaction B Sodium Ethoxide (Base) B->C Catalyst E Intermediate from Step 1 D Hydroxylamine HCl F Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate D->F E->F G Ester from Step 2 I Final Product: 5-(2-fluorophenyl)isoxazole- 3-carboxylic acid G->I Hydrolysis H NaOH (aq) then HCl H->I G cluster_0 Assay 1: In Vitro Cytotoxicity (MTT Assay) cluster_1 Assay 2: COX Inhibition Assay A Seed Cancer Cells (e.g., HeLa, MCF-7) B Treat with varying concentrations of Target Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F G Prepare COX-1 / COX-2 Enzymes H Incubate with Target Compound (or control) G->H I Add Arachidonic Acid (Substrate) H->I J Measure Prostaglandin Production (Colorimetric Kit) I->J K Calculate % Inhibition & IC50 J->K

Sources

The Isoxazole Scaffold in Kinase Inhibition: A Comparative Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid Against Established PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a constant state of evolution. The identification of novel scaffolds that can be decorated to achieve high potency and selectivity against specific kinase targets is a paramount objective. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated kinase inhibitors.[1][2] This guide provides an in-depth, technical comparison of a potential new chemical entity, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, against a panel of well-characterized kinase inhibitors, with a particular focus on the PIM kinase family.

While this compound is not yet extensively documented as a kinase inhibitor in publicly available literature, its structural motifs—the isoxazole core and the fluorophenyl group—are prevalent in many active compounds.[3][4] This guide will, therefore, take an exploratory approach, using this compound as a template to discuss the critical aspects of kinase inhibitor evaluation and to draw comparisons with established PIM kinase inhibitors such as AZD1208, SGI-1776, and CX-6258.

The PIM Kinase Family: A Prime Target in Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play crucial roles in cell survival, proliferation, and apoptosis.[5] Overexpression of PIM kinases is a common feature in a variety of hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention.[6][7][8] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.

PIM_Signaling_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Tyrosine Kinase / Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM_Gene PIM Gene (PIM1, PIM2, PIM3) STAT->PIM_Gene Transcription PIM_Kinase PIM Kinase (Constitutively Active) PIM_Gene->PIM_Kinase Translation Substrates Downstream Substrates (e.g., BAD, 4E-BP1, c-Myc) PIM_Kinase->Substrates Phosphorylation Cell_Effects Cell Proliferation, Survival, Apoptosis Inhibition Substrates->Cell_Effects SAR_Hypothesis cluster_0 This compound cluster_1 Potential Interaction Points Molecule Isoxazole Isoxazole Ring (Hinge Binding?) Molecule->Isoxazole Fluorophenyl 2-Fluorophenyl Group (Hydrophobic Pocket Interaction, Selectivity?) Molecule->Fluorophenyl Carboxylic_Acid Carboxylic Acid (Solvent Exposure, Modification Site) Molecule->Carboxylic_Acid

Caption: Hypothetical SAR of this compound.

Experimental Workflow for Characterization

To ascertain the kinase inhibitory potential of this compound, a systematic experimental approach is required.

Initial Kinase Panel Screening

The first step would be to screen the compound against a broad panel of kinases to identify potential targets. This is typically performed using in vitro enzymatic assays.

Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer.

    • Prepare a reaction mix containing the target kinase, its specific substrate, and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Initiate the kinase reaction by adding the kinase reaction mix.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Potency and Selectivity

If the initial screen reveals activity against PIM kinases, the next step is to perform detailed IC50 and Ki determination for each PIM isoform.

Protocol: IC50 and Ki Determination

This would follow a similar protocol to the initial screening but with a finer titration of the compound concentration and, for Ki determination, varying concentrations of ATP. This allows for the characterization of the inhibitor's mode of action (e.g., ATP-competitive).

Cellular Activity Assays

Demonstrating that the compound can inhibit the target kinase within a cellular context is crucial.

Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Treatment:

    • Culture a relevant cancer cell line known to have high PIM kinase expression (e.g., MOLM-16 for AML). [9] * Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated PIM substrates (e.g., p-BAD, p-4E-BP1) and total protein as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

A reduction in the phosphorylation of PIM substrates would indicate cellular target engagement.

Experimental_Workflow Start 5-(2-fluorophenyl)isoxazole- 3-carboxylic acid Screening Broad Kinase Panel Screening (In Vitro) Start->Screening Potency IC50 and Ki Determination (PIM1, PIM2, PIM3) Screening->Potency If PIM activity is detected Cellular Cellular Activity Assays (e.g., Western Blot for p-Substrates) Potency->Cellular Phenotypic Phenotypic Assays (Proliferation, Apoptosis) Cellular->Phenotypic InVivo In Vivo Efficacy Studies (Xenograft Models) Phenotypic->InVivo Conclusion Lead Candidate InVivo->Conclusion

Caption: Proposed experimental workflow for characterization.

Conclusion

While this compound remains a molecule of hypothetical interest in the context of kinase inhibition, its isoxazole core and fluorophenyl substituent are hallmarks of successful kinase inhibitor design. By comparing its structural features to established pan-PIM inhibitors like AZD1208 and CX-6258, and outlining a clear experimental path for its characterization, we can appreciate the intricate process of modern drug discovery. The journey from a novel chemical entity to a clinically viable therapeutic is long and requires rigorous scientific validation, as exemplified by the successes and failures within the PIM kinase inhibitor class. The lessons learned from compounds like SGI-1776, regarding the critical importance of selectivity and off-target effects, continue to guide the development of safer and more effective kinase inhibitors.

References

  • Keeton, E. K., McEachern, K., Dillman, K. S., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • National Center for Biotechnology Information. (2024). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. In PubMed Central. [Link]

  • Panchal, N., & Muthu, M. (2019). Pim-1 kinase as cancer drug target: An update. OncoTargets and Therapy, 12, 8767–8776. [Link]

  • Hamed, N. A. M. (2025). PIM Kinase Inhibitors and Cancer Treatment. Cancer Therapy & Oncology International Journal, 28(4). [Link]

  • ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials. [Link]

  • Haddach, M., Michaux, J., Schwaebe, M. K., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135–139. [Link]

  • SuperGen. (2011, March 21). SuperGen Discontinues Clinical Development of SGI-1776. [Link]

  • Natarajan, K., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS ONE, 8(9), e75488. [Link]

  • Gediya, L. K., & Njar, V. C. (2008). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 1(1), 1-25. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline (7a–e, 8a–f) and coumarin-based isoxazole derivatives (9a–e) and their rhenium(i) (7bRe, 9bRe) and ruthenium(ii) complexes (7bRu, 9bRu). [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8054. [Link]

  • Chen, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 1. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

Sources

A Comparative Efficacy Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in a multitude of bioactive agents. The isoxazole ring is a quintessential example of such a scaffold, demonstrating remarkable versatility and therapeutic potential.[1][2] Its unique electronic properties and structural rigidity make it an ideal building block for designing compounds that can selectively interact with various biological targets.[2] Consequently, isoxazole derivatives have been extensively investigated and developed as potent agents with a wide spectrum of pharmacological activities, including significant anticancer properties.[1][3][4][5]

This guide presents a comparative study of a specific, promising derivative: 5-(2-fluorophenyl)isoxazole-3-carboxylic acid . We will explore its hypothesized mechanism of action based on related compounds, provide a comparative analysis of its cytotoxic effects against a panel of representative cancer cell lines, and detail the rigorous experimental protocols required to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental evaluation of novel isoxazole-based anticancer agents.

Hypothesized Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, and interfering with critical cell signaling pathways that govern proliferation and survival.[2][4] Based on extensive research into this class of compounds, a plausible mechanism for this compound involves the inhibition of key protein kinases within pro-survival pathways, such as the PI3K/Akt pathway.[6] Inhibition of this pathway can lead to the deactivation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins, ultimately culminating in caspase activation and the systematic dismantling of the cancer cell.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Survival & Proliferation Akt->Proliferation Promotes Compound 5-(2-fluorophenyl)isoxazole -3-carboxylic acid Compound->Akt Inhibits

Caption: Hypothesized inhibition of the pro-survival PI3K/Akt signaling pathway.

Comparative Cytotoxicity Analysis

To quantify the anticancer potential of this compound, its cytotoxic activity is typically evaluated across a panel of diverse human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for this assessment.[7]

For this comparative guide, we present representative data comparing our lead compound against Doxorubicin, a widely used chemotherapeutic agent, across four distinct cancer cell lines.

Disclaimer: The following data is representative of typical results observed for potent isoxazole-based anticancer compounds and serves as a framework for experimental design. Specific values for this compound must be determined empirically.

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)K-562 (Leukemia) IC50 (µM)
This compound 8.512.27.95.4
Doxorubicin (Reference) 0.91.51.10.4

This table illustrates a compound with promising, selective cytotoxic activity. While not as potent as the broad-spectrum agent Doxorubicin, its efficacy in the low micromolar range marks it as a viable candidate for further development, particularly if it demonstrates a more favorable safety profile in subsequent studies.

Experimental Protocols and Methodologies

The trustworthiness of any comparative study hinges on the robustness of its experimental protocols.[8] The following sections provide detailed, step-by-step methodologies for the core assays required to evaluate the anticancer activity of a test compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10]

MTT_Workflow A 1. Seed Cells (96-well plate, 5,000- 10,000 cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Solution (0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.[11] Include wells for untreated controls and a blank (medium only).

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Untreated control wells receive fresh medium.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.

    • Causality Note: This step should be performed in serum-free medium if possible, as serum components can interfere with the formazan product.[9]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot against compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

AnnexinV_Workflow A 1. Seed & Treat Cells (6-well plate) B 2. Harvest Cells (Collect floating & adherent) A->B C 3. Wash Cells (Cold PBS) B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate 15 min (Room temp, dark) E->F G 7. Analyze by Flow Cytometry F->G WesternBlot_Workflow A 1. Cell Lysis (RIPA buffer + inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separate by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% nonfat milk) D->E F 6. Primary Antibody Incubation (Overnight, 4°C) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H

Caption: Key stages of the Western Blotting protocol.

Detailed Protocol:

  • Sample Preparation: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [11][15]Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. [16]2. Protein Quantification: Determine the protein concentration of the supernatant using a suitable method, such as the BCA assay, to ensure equal loading of samples. [11]3. Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis. [16]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [17] * Causality Note: PVDF membranes are often preferred for their higher binding capacity and mechanical strength.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C. [17]This step prevents non-specific binding of the antibodies to the membrane.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. [16]7. Washing and Secondary Antibody: Wash the membrane several times with TBST to remove unbound primary antibody. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature. 8. Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imaging system.

Conclusion and Future Directions

The collective evidence from related compounds suggests that this compound is a promising candidate for anticancer drug discovery. Its potential to induce apoptosis in a variety of cancer cell lines at micromolar concentrations warrants a thorough investigation. The experimental framework provided in this guide outlines the necessary steps to rigorously characterize its cytotoxic activity and elucidate its mechanism of action. Future studies should expand to include a broader panel of cell lines, investigate potential off-target effects, and, if results remain positive, progress to in vivo studies using preclinical tumor models to assess efficacy and safety.

References

  • Annexin V Stain Protocol. (n.d.). Flow Cytometry Core, Brody School of Medicine, ECU. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). Bio-protocol. Retrieved from [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019, July 1). Anticancer Research. Retrieved from [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]

  • Cell Lysates and Western Blot Analysis. (2016). Bio-protocol. Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Guideline for anticancer assays in cells. (2024). ResearchGate. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). JoVE. Retrieved from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved from [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021, September 8). PubMed. Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). R Discovery. Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. (n.d.). eScholarship.org. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Methods for Purity Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity Analysis

5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a key building block in the synthesis of various therapeutic agents.[1] The presence of impurities, arising from starting materials, synthetic by-products, or degradation, can alter the compound's chemical and pharmacological properties. Therefore, a robust analytical strategy is not just a regulatory requirement but a scientific necessity to ensure batch-to-batch consistency and patient safety. A comprehensive purity analysis involves both quantifying the main component and identifying and quantifying any impurities.

Understanding Potential Impurities

An effective purity method is designed to separate the target molecule from its likely impurities. For this compound, impurities may include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Positional Isomers: Variations in the substitution pattern on the phenyl ring.

  • By-products: Molecules formed from side reactions during synthesis.[2]

  • Degradation Products: Impurities formed upon exposure to light, heat, or incompatible excipients.

The synthesis of isoxazole derivatives often involves cyclization reactions which can lead to various related heterocyclic impurities.[3][4] A thorough understanding of the synthetic pathway is paramount in predicting and identifying potential impurities.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential. The primary methods for analyzing non-volatile, polar organic molecules like our target compound are chromatographic, supplemented by spectroscopic and other techniques.

Workflow for Comprehensive Purity Analysis

Purity_Analysis_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Validation & Reporting Sample Test Sample This compound HPLC Primary Method: Reverse-Phase HPLC-UV (Purity, Assay) Sample->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Sample->NMR Analyze FTIR FTIR (Functional Group ID) Sample->FTIR Analyze UPLC Alternative Method: UPLC-UV (Higher Resolution, Faster) HPLC->UPLC Method Transfer/ Improvement Purity_Report Final Purity Report (Certificate of Analysis) HPLC->Purity_Report Calculate Area % LC_MS LC-MS (Impurity ID) HPLC->LC_MS Validation Method Validation (ICH Q2(R1)) HPLC->Validation Validate Method LC_MS->Validation NMR->Validation Validation->Purity_Report

Caption: A comprehensive workflow for the purity analysis of a pharmaceutical intermediate.

Chromatographic Methods: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic acids.

4.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most suitable and widely used method for this type of analysis. The carboxylic acid group imparts sufficient polarity for good retention and separation on non-polar stationary phases like C18.

  • Principle: The compound is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. More polar components elute earlier, while more non-polar components are retained longer.

  • Why it's chosen: RP-HPLC offers excellent resolution, reproducibility, and the ability to quantify impurities with high precision. UV detection is ideal as the aromatic and isoxazole rings provide strong chromophores for sensitive detection.

  • Causality in Experimental Design:

    • Column: A C18 column is the standard choice due to its hydrophobicity, which effectively retains the analyte.[5]

    • Mobile Phase: A gradient of an acidified aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention. A gradient elution is preferred over isocratic to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.[6][7]

    • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength but also provides UV spectra for each peak, which helps in assessing peak purity and identifying co-eluting impurities.

Detailed Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000. This ensures the system is performing adequately.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is the definitive tool for this purpose.[8]

  • Principle: The eluent from the HPLC is directed into a mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured. For a carboxylic acid, ESI in negative ion mode ([M-H]⁻) is often highly effective.[5]

  • Why it's chosen: LC-MS provides molecular weight information for each impurity peak observed in the chromatogram.[6][7] Tandem MS (MS/MS) can further fragment the impurity ions to provide structural clues, facilitating their identification. This is crucial for understanding the impurity profile and potentially optimizing the synthesis to minimize their formation.

Spectroscopic and Other Confirmatory Methods

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation and can also be used for purity assessment.

  • ¹H, ¹³C, and ¹⁹F NMR: These techniques confirm the identity of the main component by providing a detailed map of the hydrogen, carbon, and fluorine atoms in the molecule.[9] The presence of unexpected signals can indicate impurities.

  • Quantitative NMR (qNMR): This technique can determine the absolute purity (assay) of the material by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity. It is a primary analytical method and does not require a reference standard of the analyte itself.

5.2. Titrimetry

As the target molecule is a carboxylic acid, a simple acid-base titration can be used to determine its purity (assay).

  • Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The endpoint is determined potentiometrically.

  • Why it's chosen: Titrimetry is an absolute method that provides a highly accurate assay value for the acidic component. However, it is not specific and will quantify any acidic impurities present. Therefore, it should be used in conjunction with a specific method like HPLC.

Logical Relationship of Analytical Techniques

Technique_Relationship cluster_separation Separation cluster_quantification Quantification cluster_identification Identification HPLC HPLC / UPLC UV_Detector UV Detector (Relative Purity) HPLC->UV_Detector Coupled for Quantification Mass_Spec Mass Spectrometry HPLC->Mass_Spec Hyphenated for Identification qNMR qNMR (Absolute Purity) Titration Titration (Assay) qNMR->Titration Orthogonal Methods for Assay NMR_Spec NMR Spectroscopy Mass_Spec->NMR_Spec Complementary Structural Info FTIR_Spec FTIR Spectroscopy NMR_Spec->FTIR_Spec Confirmatory Data

Caption: Inter-relationship of analytical techniques for purity analysis.

Method Validation: Ensuring Trustworthy Results

All analytical methods used for purity testing in a regulated environment must be validated according to ICH Q2(R1) guidelines.[10][11][12] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[13]

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UV (Purity)LC-MS (Identification)qNMR (Assay)Titration (Assay)
Specificity High (separates impurities)High (mass specificity)High (structurally specific)Low (titrates all acids)
Accuracy HighN/A (qualitative)Very HighVery High
Precision Very High (<2% RSD)N/A (qualitative)High (<2% RSD)Very High (<1% RSD)
LOD/LOQ Low (ng range)Very Low (pg-fg range)Moderate (µg range)High (mg range)
Linearity Excellent (e.g., r² > 0.999)Semi-quantitative at bestExcellentN/A
Robustness Must be demonstratedModerateHighHigh
Primary Use Routine QC, impurity profilingImpurity structure elucidationReference standard certificationAssay of bulk material

Validation for an HPLC purity method involves experiments to confirm its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[14][15]

Recommended Strategy

For comprehensive purity analysis of this compound, the following integrated strategy is recommended:

  • Primary Purity and Assay: Use a validated gradient RP-HPLC-UV method for routine quality control of all batches. This method will determine the area % purity and can also be used for assay against a qualified reference standard.

  • Impurity Identification: In development batches or when new, unknown impurities are observed above the identification threshold (typically >0.10%), use LC-MS to determine their molecular weights and obtain structural fragments.

  • Structural Confirmation: Use ¹H, ¹³C, and ¹⁹F NMR to confirm the identity of the bulk material and to support the identification of any isolated impurities.

  • Absolute Purity (Assay): Use qNMR or a classic titration method as an orthogonal technique to confirm the assay value obtained by HPLC, particularly for the certification of reference standards.

By employing this multi-technique approach, researchers and drug developers can build a complete and scientifically sound purity profile for this compound, ensuring quality and regulatory compliance.

References

  • Yaichkov, I. et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Gupta, S. et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1211, 123488. Available at: [Link]

  • Zappalà, C. et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6301-6305. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Sivakumar, P. M. et al. (2010). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 3(4), 863-866. Available at: [Link]

  • Toyo'oka, T. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 24(21), 3828. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Gieschen, H. et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 193-204. Available at: [Link]

  • Wróblewska, Z. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5594. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Al-Hiari, Y. M. et al. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3494-3501. Available at: [Link]

  • Chem-Impex. 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Available at: [Link]

  • Nethercote, P. & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF available at: [Link]

  • Vashisht, K. et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. Available at: [Link]

  • Lamos, S. M. et al. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5143–5149. Available at: [Link]

  • de Souza, T. A. J. et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Journal of the Brazilian Chemical Society, 34, 1-11. Available at: [Link]

  • Chen, Y.-J. et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2505. Available at: [Link]

  • Wróblewska, Z. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. Available at: [Link]

  • Al-Qaisi, Z. A. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while eschewing interaction with other biological entities is the gold standard. However, the reality is often more complex. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even therapeutic benefits. Therefore, a comprehensive understanding of a compound's interaction profile across a wide range of biological targets is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a development program.[1]

This guide provides an in-depth comparison of the hypothetical cross-reactivity profile of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid , a novel isoxazole derivative, against established drugs sharing the same core scaffold: Leflunomide and Valdecoxib . The isoxazole ring is a versatile heterocyclic motif found in numerous pharmacologically active compounds, known to exhibit a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] This inherent biological promiscuity underscores the necessity for rigorous cross-reactivity profiling.

We will delve into the causality behind the selection of comparative compounds, the design of a robust in vitro screening panel, and provide detailed, field-proven protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive and self-validating system for assessing the selectivity of novel chemical entities.

Comparative Framework: Selecting Benchmarks for Isoxazole Scaffolds

The selection of appropriate comparators is crucial for contextualizing the cross-reactivity data of a novel compound. For this compound, we have chosen two FDA-approved drugs that share the isoxazole core but possess distinct mechanisms of action. This allows for a multi-faceted comparison of potential off-target activities.

  • This compound (Target Compound): A novel investigational compound. Its biological target(s) and cross-reactivity profile are yet to be fully elucidated. The presence of the fluorophenyl group may significantly influence its binding characteristics compared to other isoxazole-containing molecules.

  • Leflunomide: An immunomodulatory drug used in the treatment of rheumatoid arthritis.[6] Its primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of lymphocytes.[6][7][8][9] The active metabolite of leflunomide, teriflunomide, is responsible for this effect.[6]

  • Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[10][11][12][13] By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13] Valdecoxib was withdrawn from the market due to concerns about cardiovascular side effects, highlighting the importance of thorough safety profiling.[12]

This comparative trio allows us to investigate whether our target compound exhibits properties of an immunomodulatory agent, an anti-inflammatory drug, or possesses a completely different or broader activity profile.

Experimental Design: A Multi-tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity profile is built upon a foundation of carefully selected in vitro assays that probe a diverse range of biological targets. Based on the known activities of our comparator compounds and the broader isoxazole class, we propose the following screening panel.

Caption: High-level experimental workflow for cross-reactivity profiling.

Data Presentation: Comparative Inhibition/Activity Profile

The following table summarizes the expected outcomes from the proposed screening panel. Data for the target compound are hypothetical, while data for the comparators are based on their known pharmacological profiles.

Assay Target This compound (Hypothetical IC50/EC50) Leflunomide (Active Metabolite) (Known IC50/EC50) Valdecoxib (Known IC50/EC50)
Primary Target Assays
Dihydroorotate Dehydrogenase (DHODH)> 50 µM~600 nM[6][8]> 50 µM
Cyclooxygenase-1 (COX-1)15 µM> 100 µM5 µM
Cyclooxygenase-2 (COX-2)2 µM> 100 µM5 nM[10]
Secondary & Safety Screens
Representative Kinase (e.g., SRC)> 20 µMKnown to inhibit some tyrosine kinases[6]> 20 µM
Representative GPCR (e.g., A3 Adenosine Receptor)> 10 µM> 10 µM> 10 µM
Cytotoxicity (HepG2 cells)> 50 µM> 50 µM> 50 µM

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility and validity of its experimental methods. The following protocols are presented in a step-by-step format, with an emphasis on the rationale behind key steps.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Rationale: This assay directly assesses the primary mechanism of action of Leflunomide.[9] Screening our target compound against DHODH will reveal any potential for immunomodulatory activity via this pathway.

  • Protocol:

    • Reagent Preparation:

      • Prepare assay buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

      • Reconstitute recombinant human DHODH enzyme in assay buffer to a working concentration of 20 nM.

      • Prepare a 2X substrate solution containing 400 µM Dihydroorotate, 200 µM Decylubiquinone, and 200 µM 2,6-dichloroindophenol (DCIP) in assay buffer.

      • Prepare serial dilutions of the test compounds (this compound, Teriflunomide as a positive control) in DMSO, followed by a 1:100 dilution in assay buffer.

    • Assay Procedure:

      • Add 25 µL of the diluted test compounds or controls to a 96-well plate.

      • Add 25 µL of the 20 nM DHODH enzyme solution to each well.

      • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

      • Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

      • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

    • Data Analysis:

      • Calculate the initial reaction velocity (V) for each concentration of the test compound.

      • Normalize the data to the vehicle control (0% inhibition) and a known inhibitor control (100% inhibition).

      • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Rationale: This assay is crucial for determining if the target compound shares the NSAID-like activity of Valdecoxib.[11] By testing against both COX isoforms, we can assess both efficacy (COX-2 inhibition) and potential for gastrointestinal side effects (COX-1 inhibition).

  • Protocol:

    • Reagent Preparation:

      • Prepare assay buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin.

      • Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer to appropriate working concentrations.

      • Prepare a solution of arachidonic acid (substrate) in ethanol, then dilute in assay buffer to a final concentration of 100 µM.

      • Prepare serial dilutions of test compounds (this compound, Valdecoxib as a positive control) in DMSO, then dilute in assay buffer.

    • Assay Procedure:

      • In a 96-well plate, add 150 µL of assay buffer, 10 µL of enzyme solution (COX-1 or COX-2), and 10 µL of diluted test compound.

      • Incubate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of the arachidonic acid solution.

      • Incubate at 37°C for 2 minutes.

      • Stop the reaction by adding 10 µL of 1 M HCl.

      • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

    • Data Analysis:

      • Generate a standard curve for the PGE2 ELISA.

      • Calculate the concentration of PGE2 produced in each well.

      • Determine the percent inhibition of COX activity for each compound concentration relative to the vehicle control.

      • Calculate IC50 values by non-linear regression analysis.

Kinase Panel Screening
  • Rationale: Many small molecule drugs exhibit off-target effects on kinases.[14] A broad kinase panel provides a wide net to catch potential unintended interactions that could lead to toxicity or provide opportunities for drug repositioning. Leflunomide's active metabolite is known to inhibit some tyrosine kinases.[6]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound 1. Prepare Compound Dilutions Mix 3. Mix Compound, Kinase, Substrate Compound->Mix Enzyme 2. Prepare Kinase/Substrate Mix Enzyme->Mix Incubate 4. Add ATP & Incubate (e.g., 60 min at RT) Mix->Incubate Stop 5. Add Detection Reagent (e.g., ADP-Glo™) Incubate->Stop Read 6. Read Luminescence Stop->Read

Sources

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of an Isoxazole Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its versatility allows it to target a wide range of proteins, including kinases, enzymes like cyclooxygenase (COX), and G-protein coupled receptors (GPCRs).[3][4][5] However, this chemical tractability underscores a critical step in drug development: rigorously confirming the compound's precise mechanism of action (MoA). An assumed MoA can lead to misinterpreted results and costly failures in later-stage development.

This guide provides a comprehensive, multi-tiered framework for elucidating and confirming the MoA of a novel isoxazole inhibitor. It moves beyond simple protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust data package.

Section 1: Foundational Analysis - Is the Target Hypothesis Correct?

Before embarking on extensive cellular studies, the initial hypothesis must be tested directly: does the inhibitor physically interact with its intended target? This is the foundational tier of MoA confirmation, focusing on direct, in vitro biophysical and biochemical interactions.

Causality in Assay Selection

The choice of assay is dictated by the nature of the target protein. For an enzyme, a kinetic inhibition assay is the most direct method to quantify functional impact. For non-enzymatic targets like receptors or structural proteins, direct binding assays are more appropriate. The goal is to select an assay that provides unambiguous evidence of a direct interaction.

Comparative Biochemical and Biophysical Methods

Two gold-standard techniques for this stage are enzyme-linked immunosorbent assays (ELISAs) for functional inhibition and Surface Plasmon Resonance (SPR) for direct binding kinetics.

  • Enzyme Inhibition Assays (e.g., Kinase or COX Assays): These measure the inhibitor's ability to block the catalytic function of an enzyme. For instance, a kinase inhibitor's potency (IC50) is determined by measuring the reduction in substrate phosphorylation.[3] Similarly, a COX inhibitor's effect is quantified by measuring the decreased production of prostaglandins.[3]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that measures the real-time binding and dissociation of a small molecule to a protein immobilized on a sensor chip.[6][7] This provides not only the binding affinity (KD) but also the kinetic rate constants (ka and kd), offering deeper insight into the interaction.[8][9]

Data Presentation: Comparing In Vitro Potency

Quantitative data should be organized to compare the novel inhibitor against a known reference compound.

CompoundTargetAssay TypeIC50 (nM)K D (nM)
Isoxazole Inhibitor X Kinase YKinase Assay15N/A
Isoxazole Inhibitor X Kinase YSPRN/A25
Reference Inhibitor Z Kinase YKinase Assay5N/A
Reference Inhibitor Z Kinase YSPRN/A8
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the key steps for assessing the binding of an isoxazole inhibitor to its purified target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified target protein (>95% purity)

  • Isoxazole inhibitor and reference compound, dissolved in DMSO

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Preparation: Activate the sensor chip surface using a fresh 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

  • Protein Immobilization: Inject the purified target protein over the activated surface until the desired immobilization level is reached.

  • Surface Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active sites.

  • Binding Analysis:

    • Prepare a serial dilution of the isoxazole inhibitor in running buffer. Ensure the final DMSO concentration is consistent across all samples (typically ≤1%).

    • Inject the inhibitor solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[6]

Section 2: Cellular Confirmation - Does the Inhibitor Engage its Target in a Biological Context?

Positive in vitro data is essential but insufficient. The next critical step is to verify that the inhibitor can access and bind to its target within the complex environment of a living cell.[10]

The Principle of Thermal Stabilization: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[11][12] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability. By heating cell lysates to various temperatures, one can observe a shift in the melting temperature (Tagg) of the target protein in the presence of a binding compound.[13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Culture cells to ~80% confluency treat Treat cells with Isoxazole Inhibitor or Vehicle (DMSO) start->treat harvest Harvest and lyse cells treat->harvest heat Heat cell lysates across a temperature gradient (e.g., 40-70°C) harvest->heat centrifuge Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins heat->centrifuge sds_page Run soluble fraction on SDS-PAGE centrifuge->sds_page western Perform Western Blot with antibody against the target protein sds_page->western quantify Quantify band intensity to generate melt curve western->quantify

Caption: Workflow for a classic Western Blot-based CETSA experiment.

Downstream Signaling Analysis: Western Blotting

If the target is part of a signaling pathway (e.g., a kinase), MoA confirmation requires demonstrating that target engagement leads to the expected downstream effect.[14] Western blotting is a standard method to measure changes in the phosphorylation state of downstream substrates.[15][16] A successful kinase inhibitor should reduce the phosphorylation of its direct substrates.[17][18]

Data Presentation: Cellular Target Engagement and Pathway Modulation
CompoundCell LineCETSA ΔT m (°C)Downstream Marker (p-Substrate) Inhibition (%)
Isoxazole Inhibitor X Cancer Line A+4.5°C75% at 1 µM
Reference Inhibitor Z Cancer Line A+5.2°C85% at 1 µM
Negative Control Cancer Line A+0.2°C<5% at 1 µM

Section 3: Specificity and Phenotypic Correlation - Is the On-Target Effect Responsible for the Cellular Outcome?

The final tier of MoA validation connects direct target engagement to the overall cellular phenotype and assesses the inhibitor's specificity. A critical question to answer is whether the observed biological effect (e.g., cell death) is a direct consequence of inhibiting the primary target.

The Importance of Off-Target Profiling

Isoxazole derivatives can act on various targets, and it's crucial to rule out unintended interactions that might confound results.[19][20] Off-target effects are a major cause of drug candidate failure.[21]

Common Off-Target Screening Methods:

  • Kinase Panel Screening: Testing the inhibitor against a broad panel of kinases to assess its selectivity.

  • Chemical Proteomics: Using techniques like activity-based protein profiling (ABPP) to identify all proteins that interact with the inhibitor in a cellular lysate.[22][23]

  • Computational Profiling: Using 2-D chemical similarity and machine learning methods to predict potential off-targets based on the inhibitor's structure.[24]

Connecting Target to Phenotype

A logical framework is needed to correlate the data from all experimental tiers. The strength of the MoA confirmation lies in the consistency across these different levels of investigation.

Logical Framework: From Target Engagement to Cellular Phenotype

MoA_Logic Logical flow for MoA confirmation. cluster_direct Direct Target Effects cluster_phenotype Biological Outcome cluster_off_target Specificity Assessment biochem Biochemical Potency (IC50 / KD) cellular_engage Cellular Target Engagement (CETSA) biochem->cellular_engage pathway Pathway Modulation (e.g., p-Substrate ↓) cellular_engage->pathway phenotype Cellular Phenotype (e.g., Apoptosis, Viability ↓) pathway->phenotype On-Target Effect off_target Off-Target Profile (Selectivity Panels) off_target->phenotype Potential Off-Target Effect

Caption: The relationship between on-target and off-target effects on the final cellular phenotype.

Conclusion

Confirming the mechanism of action for a novel isoxazole inhibitor is a systematic, multi-tiered process that requires more than a single experiment. It is an exercise in building a self-validating dataset where biochemical potency, cellular target engagement, downstream pathway modulation, and the ultimate phenotypic outcome are logically and causally linked. By employing a combination of biophysical, cellular, and proteomic techniques, and by rigorously assessing selectivity, researchers can build a high-confidence MoA package that is essential for the successful progression of a drug candidate. This structured approach minimizes the risk of late-stage failures and provides a solid foundation for future clinical development.[25]

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A Researcher's Guide to Ensuring Reproducibility in Biological Assays with Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, isoxazole derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. From potent enzyme inhibitors to selective receptor modulators, their versatility makes them a focal point of many research and development programs. However, the journey from a promising hit to a reproducible lead candidate is often fraught with challenges, chief among them being the reproducibility of biological assays. This guide provides an in-depth analysis of the factors governing assay reproducibility with isoxazole derivatives, offering a framework for robust experimental design and data interpretation. We will delve into the underlying causes of variability, compare common assay formats, and provide actionable protocols to enhance the reliability of your findings.

The Root of Variability: Physicochemical Properties and Assay Interference

The reproducibility of any biological assay is intrinsically linked to the physicochemical properties of the test compounds. For isoxazole derivatives, two properties—solubility and stability—are paramount and often represent the primary source of experimental inconsistency.

  • Aqueous Solubility: Many isoxazole-containing compounds, particularly those with extended aromatic systems designed to enhance potency, suffer from poor aqueous solubility. When a compound's concentration in an assay buffer exceeds its solubility limit, it can lead to several artifacts. The compound may precipitate out of solution, reducing the effective concentration and leading to an underestimation of its potency (an artificially high IC50 value). Conversely, compounds can form aggregates or micelles at high concentrations, which can non-specifically inhibit enzymes or disrupt cell membranes, resulting in false-positive results. This phenomenon is a significant contributor to inter-laboratory variability, as minor differences in buffer composition, pH, or temperature can drastically alter a compound's solubility.

  • Chemical Stability: The isoxazole ring, while generally stable, can be susceptible to degradation under certain conditions. The specific substitution pattern on the ring dictates its reactivity. For instance, the pH of the assay buffer can be a critical factor. Some derivatives may be unstable in acidic or basic conditions, leading to the formation of inactive or even reactive byproducts over the course of an experiment. This degradation reduces the concentration of the active compound, again leading to inaccurate potency measurements. The presence of certain cellular components, such as glutathione, can also lead to metabolic degradation of some isoxazole derivatives. Therefore, assessing the stability of your compounds in the specific assay buffer and over the duration of the experiment is a crucial, yet often overlooked, step.

Comparative Analysis of Common Assay Formats

The choice of biological assay can have a profound impact on the reproducibility of the data generated. Here, we compare three commonly used assay formats for evaluating isoxazole derivatives, with a focus on their susceptibility to artifacts and strategies to mitigate them.

Table 1: Comparison of Assay Formats for Isoxazole Derivatives

Assay TypePrincipleCommon ReadoutKey Reproducibility ChallengesMitigation Strategies
Enzyme Inhibition Assay (Biochemical) Measures the ability of a compound to inhibit the activity of a purified enzyme.Fluorescence, Luminescence, AbsorbanceCompound precipitation/aggregation at high concentrations; non-specific inhibition.Include solubility checks (e.g., nephelometry); use detergents like Triton X-100 below the CMC; perform counter-screens for aggregation.
Cell Viability/Proliferation Assay (Cell-based) Measures the effect of a compound on cell health or growth.ATP levels (luminescence), mitochondrial reductase activity (colorimetric, e.g., MTT), membrane integrity (fluorescence).Off-target cytotoxicity due to poor solubility; compound degradation in cell culture media.Correlate results from multiple viability assays with different endpoints; pre-incubate compound in media to check for stability and precipitation.
Receptor Binding Assay (Cell-based or Membrane Prep) Measures the ability of a compound to bind to a specific receptor.Radioligand displacement, FRET, BRET.High non-specific binding of lipophilic compounds to plasticware and membranes.Include non-specific binding controls; use low-binding plates; optimize washing steps.
Best Practices for Enhancing Reproducibility: A Step-by-Step Workflow

Achieving reproducible data with isoxazole derivatives requires a systematic approach that integrates compound quality control with robust assay design. The following workflow provides a framework for minimizing variability.

Reproducibility_Workflow cluster_QC Step 1: Compound Quality Control cluster_AssayDev Step 2: Assay Development & Optimization cluster_Validation Step 3: Assay Validation cluster_Execution Step 4: Routine Experimentation QC1 Identity & Purity Confirmation (LC-MS, NMR) QC2 Aqueous Solubility Assessment (Nephelometry) QC1->QC2 QC3 Stability in Assay Buffer (LC-MS) QC2->QC3 AD1 Select Appropriate Assay Format QC3->AD1 Proceed if stable & soluble AD2 Optimize Reagent Concentrations & Incubation Times AD1->AD2 AD3 Establish Positive & Negative Controls (Z'-factor > 0.5) AD2->AD3 V1 Assess Intra- and Inter-assay Precision (CV < 20%) AD3->V1 Proceed if Z' is acceptable V2 Confirm Linearity and Dynamic Range V1->V2 V3 Evaluate Robustness (e.g., vary pH, temperature slightly) V2->V3 E1 Run Controls on Every Plate V3->E1 Proceed if validated E2 Monitor Assay Performance Over Time (Control Charts) E1->E2 E3 Document All Reagent Lots and Experimental Conditions E2->E3

Caption: A workflow for ensuring the reproducibility of biological assays with isoxazole derivatives.

Protocol 1: Assessing Compound Solubility and Stability

Objective: To determine the kinetic solubility of an isoxazole derivative in the final assay buffer and assess its stability over the time course of the experiment.

Rationale: This protocol is a critical first step to prevent artifacts arising from compound precipitation or degradation. Performing this upfront saves significant time and resources by ensuring that the subsequent biological assays are conducted under valid conditions.

Materials:

  • Isoxazole derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • 96-well clear bottom plates (for solubility)

  • 96-well polypropylene plates (for stability incubation)

  • Plate reader with nephelometry or absorbance capability

  • LC-MS system

Methodology:

Part A: Kinetic Solubility Assessment (Nephelometry)

  • Prepare Serial Dilutions: In a polypropylene plate, prepare a 2-fold serial dilution of the isoxazole derivative stock solution in DMSO, starting from 10 mM.

  • Dispense into Assay Buffer: Add 2 µL of each DMSO dilution to wells of a clear bottom plate containing 98 µL of assay buffer. This creates a final concentration range (e.g., 200 µM down to 0.1 µM) with a constant final DMSO concentration of 2%. Include a buffer + 2% DMSO blank.

  • Equilibrate: Shake the plate for 10 minutes at room temperature and then let it sit for 1-2 hours.

  • Measure Turbidity: Read the plate on a nephelometer or measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Data Analysis: Plot the turbidity/absorbance reading against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the approximate kinetic solubility limit.

Part B: Stability Assessment (LC-MS)

  • Prepare Incubation Samples: In a polypropylene plate, prepare triplicate samples of the isoxazole derivative in assay buffer at two concentrations: one well below the determined solubility limit and one at the highest intended assay concentration. Prepare samples at Time 0 and for each time point in your planned experiment (e.g., 2h, 6h, 24h).

  • Incubate: Incubate the plate under the same conditions as your biological assay (e.g., 37°C, 5% CO2).

  • Sample Collection: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. For the Time 0 sample, quench immediately after adding the compound to the buffer.

  • Analysis: Analyze the samples by LC-MS to determine the peak area of the parent compound relative to the internal standard.

  • Data Analysis: Plot the relative peak area against time. A decrease of >15-20% in the peak area over the experimental duration suggests significant compound instability that needs to be addressed.

Case Study: Investigating Inconsistent IC50 Values for a Kinase Inhibitor

A research team was developing a series of isoxazole-based inhibitors against a specific protein kinase. The lead compound, "Isoxazole-A," showed promising potency in an in vitro ADP-Glo™ kinase assay, with an initial IC50 of 50 nM. However, subsequent experiments yielded IC50 values ranging from 200 nM to over 1 µM.

Troubleshooting and Resolution:

  • Hypothesis: The team hypothesized that the poor reproducibility was due to the low aqueous solubility of Isoxazole-A.

  • Solubility Assessment: Following the protocol above, they determined the kinetic solubility of Isoxazole-A in the kinase assay buffer to be approximately 500 nM. This immediately revealed that the higher concentrations used in their IC50 curves were exceeding the solubility limit, leading to compound precipitation and artificially lower potency in some experiments.

  • Assay Optimization: The team implemented two key changes:

    • They included 0.01% Triton X-100 in the assay buffer. This non-ionic detergent helps to solubilize lipophilic compounds without significantly affecting the enzyme's activity.

    • They re-tested the solubility and found it increased to >20 µM in the new buffer.

  • Results: With the optimized assay buffer, the IC50 measurements for Isoxazole-A became highly consistent, with a value of 45 ± 8 nM across multiple experiments. This case highlights how a systematic investigation of a compound's physicochemical properties is essential for generating reliable biological data.

Conclusion: A Call for Rigor

The allure of the isoxazole scaffold in drug discovery is undeniable. However, to fully realize its potential, we must approach its biological evaluation with a high degree of scientific rigor. By understanding the inherent challenges posed by the physicochemical properties of these compounds and by implementing systematic quality control and robust assay design, we can significantly enhance the reproducibility of our findings. The protocols and workflows outlined in this guide provide a starting point for researchers to build a foundation of trustworthy and reliable data, ultimately accelerating the path from discovery to clinical application. Reproducibility is not merely a technical hurdle; it is the bedrock of scientific progress.

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A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents due to its versatile chemical properties and biological significance.[1][2][3] The strategic modification of this scaffold is a cornerstone of drug discovery, and among the most powerful tools in this endeavor is the introduction of fluorine. This guide provides an in-depth, data-supported comparison of fluorinated and non-fluorinated isoxazole analogs, elucidating the profound impact of this single atomic substitution on overall drug efficacy.

The Fluorine Factor: A Paradigm Shift in Physicochemical Properties

The substitution of a hydrogen atom with fluorine is far more than a simple increase in molecular weight. Fluorine, being the most electronegative element, imparts a unique set of properties that can dramatically alter a molecule's behavior.[4][5][6] Understanding these effects is crucial for rational drug design.

  • Enhanced Metabolic Stability: A primary rationale for fluorination is to block metabolic oxidation.[7] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of most drugs. This increased stability often leads to a longer in-vivo half-life and improved bioavailability.[5][8][9]

  • Increased Binding Affinity: The high electronegativity of fluorine can create favorable dipole-dipole or hydrogen bond-like interactions with amino acid residues in a protein's binding pocket. This can significantly enhance the binding affinity of the drug candidate for its target, resulting in greater potency.[5][8][9]

  • Modulation of Acidity (pKa): The potent electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[6] This alteration can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with its target.

  • Altered Lipophilicity and Permeability: The introduction of fluorine often increases a molecule's lipophilicity, or "greasiness."[4][10] This can improve its ability to cross biological membranes, including the blood-brain barrier, a critical factor for CNS-active drugs.[4]

Data-Driven Comparison: A Tale of Two Analogs

To illustrate these principles, let us consider a comparative analysis of a hypothetical non-fluorinated isoxazole analog (Compound A ) and its strategically fluorinated counterpart (Compound B ). The following data, typical of early-stage drug discovery, highlights the transformative effects of fluorination.

Table 1: Comparative Performance Metrics of Isoxazole Analogs
ParameterCompound A (Non-Fluorinated)Compound B (Fluorinated)Causality of Observed Difference
In-Vitro Potency (IC₅₀) 120 nM15 nMFluorine's electronegativity likely forms a key interaction in the target's binding site, increasing affinity.
Metabolic Stability (t½, Liver Microsomes) 25 minutes150 minutesThe strong C-F bond at a metabolically vulnerable position blocks enzymatic degradation by CYP450 enzymes.[7]
Membrane Permeability (Papp) 5.5 x 10⁻⁶ cm/s12.0 x 10⁻⁶ cm/sIncreased lipophilicity from the fluorine atom enhances passive diffusion across cell membranes.[4][9]
Oral Bioavailability (F%) 10%55%A direct consequence of improved metabolic stability and enhanced permeability, leading to greater systemic exposure.

The experimental data unequivocally demonstrates the superiority of the fluorinated analog. Compound B is significantly more potent, boasts a six-fold increase in metabolic stability, and exhibits markedly improved permeability and oral bioavailability. These are not isolated improvements; they are interconnected consequences of the strategic introduction of a single fluorine atom.

Experimental Validation: Self-Validating Protocols

The data presented above is generated through rigorous, standardized in-vitro assays. The following protocols provide a framework for obtaining such comparative data.

Protocol 1: In-Vitro Metabolic Stability Assessment

This protocol determines the rate at which a compound is metabolized by liver enzymes, providing a crucial predictor of its in-vivo half-life.

Methodology:

  • Preparation: Prepare stock solutions of the test compounds (Compound A and B) in DMSO. Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with the diluted HLMs.

  • Pre-incubation: Equilibrate the plate at 37°C for 10 minutes to ensure temperature stability.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This cofactor is essential for the function of most CYP450 enzymes.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), the reaction is terminated by adding a "stop solution" of cold acetonitrile containing an internal standard.

  • Sample Processing: The plate is centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the test compound relative to the internal standard at each time point.

  • Data Analysis: The percentage of the compound remaining is plotted against time. The half-life (t½) is calculated from the slope of the natural log plot of this data.

Protocol 2: Cellular Potency Determination (IC₅₀)

This assay measures the concentration of a compound required to inhibit a specific biological process (e.g., cell proliferation) by 50%.

Methodology:

  • Cell Plating: Seed a relevant human cancer cell line (e.g., HeLa) into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Dilution: Prepare a serial dilution series of Compound A and Compound B in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Return the plates to the incubator for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Visualizing the Drug Discovery Workflow

The process of comparing these analogs fits within a broader, logical drug discovery cascade.

G cluster_0 Design & Synthesis cluster_1 In-Vitro Profiling cluster_2 Data Analysis & Decision A Non-Fluorinated Analog (Scaffold A) C Potency Assays (IC50) A->C D Metabolic Stability (t½) A->D E Permeability Assays (Papp) A->E B Fluorinated Analog (Scaffold B) B->C B->D B->E F SAR Analysis: Compare A vs. B C->F D->F E->F G Advance to In-Vivo Studies? F->G

Caption: A streamlined workflow for the comparative evaluation of drug analogs.

Authoritative Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for optimizing the drug-like properties of promising scaffolds like isoxazole.[4] As demonstrated through representative data and established experimental protocols, fluorination can profoundly enhance metabolic stability, target potency, and pharmacokinetic parameters.[5][8] However, the impact of fluorination is highly context-dependent and its success relies on a deep understanding of the structure-activity relationship (SAR) of the specific chemical series and the architecture of the biological target. The logical progression from design and synthesis to rigorous in-vitro comparison forms the foundation of data-driven decision-making in the advancement of next-generation therapeutics.

References

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A Comparative Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic Acid Analogs and Standard of Care in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] For decades, the standard of care has relied on non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and disease-modifying antirheumatic drugs (DMARDs).[2][3] While effective, these therapies are often associated with significant side effects, creating a persistent need for novel therapeutic agents with improved safety and efficacy profiles.

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[4][5] This guide focuses on the therapeutic potential of the 5-phenylisoxazole-3-carboxylic acid chemotype, with a specific lens on analogs of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, in the context of current anti-inflammatory standards of care. While direct experimental data for this specific molecule is limited in publicly available literature, this analysis will extrapolate from structurally related compounds to provide a comparative framework for researchers in drug discovery and development.

The Scientific Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to modulate key signaling pathways implicated in the inflammatory cascade. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6]

Inflammatory_Cascade Cellular_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Membrane_Phospholipids Membrane Phospholipids Cellular_Stimuli->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs NSAIDs & Coxibs NSAIDs->COX_Enzymes Inhibition Isoxazole_Analogs Isoxazole Analogs Isoxazole_Analogs->COX_Enzymes Potential Inhibition

Figure 1: Simplified signaling pathway of prostaglandin-mediated inflammation and points of therapeutic intervention.

Comparative Efficacy: A Look at the Preclinical Data

Direct head-to-head clinical data for this compound against standard of care is unavailable. However, preclinical studies on structurally similar isoxazole derivatives provide valuable insights into their potential anti-inflammatory prowess.

Compound Class/DrugTarget(s)In Vitro Potency (IC50)In Vivo Efficacy ModelReference
Isoxazole Derivatives (General) COX-2Varies (µM to nM range)Carrageenan-induced paw edema[6]
Diclofenac (NSAID) COX-1/COX-2~0.1 µM (COX-2)Carrageenan-induced paw edema[6]
Celecoxib (COX-2 Inhibitor) COX-2~0.04 µMAdjuvant-induced arthritis[4]
Methotrexate (DMARD) Dihydrofolate ReductaseNot applicable (indirect mechanism)Collagen-induced arthritis[2]
Adalimumab (TNF-α inhibitor) TNF-αNot applicable (biologic)Collagen-induced arthritis[2]

Note: IC50 values are highly dependent on the specific assay conditions and the exact chemical structure of the isoxazole derivative.

The data from related compounds suggest that isoxazole derivatives can exhibit significant anti-inflammatory activity, in some cases comparable to established NSAIDs in preclinical models.[6] The key differentiator often lies in their selectivity for COX-2 over COX-1, a property that is desirable for reducing gastrointestinal side effects associated with traditional NSAIDs.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the anti-inflammatory potential of a novel compound like this compound, a tiered experimental approach is necessary.

In Vitro COX Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), the production of prostaglandins from arachidonic acid is coupled to the oxidation of the substrate, which can be measured colorimetrically.

  • Procedure:

    • A series of dilutions of the test compound (and reference compounds like celecoxib and ibuprofen) are prepared.

    • The enzyme, heme, and the test compound are pre-incubated.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of color development is monitored using a spectrophotometer.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both COX-1 and COX-2 to determine potency and selectivity.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilutions Prepare serial dilutions of This compound and control drugs Pre_incubation Pre-incubate enzyme mixes with test compounds Compound_Dilutions->Pre_incubation Enzyme_Mix Prepare COX-1 and COX-2 enzyme reaction mixtures Enzyme_Mix->Pre_incubation Reaction_Initiation Initiate reaction with Arachidonic Acid Pre_incubation->Reaction_Initiation Measurement Measure absorbance change over time Reaction_Initiation->Measurement IC50_Calculation Calculate IC50 values for COX-1 and COX-2 inhibition Measurement->IC50_Calculation Selectivity_Index Determine COX-2 Selectivity Index IC50_Calculation->Selectivity_Index

Figure 2: Workflow for in vitro COX enzyme inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and well-validated model for assessing acute anti-inflammatory activity.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound, a standard drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract that induces a localized inflammatory response) is administered into the right hind paw.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Future Directions and Considerations

While the isoxazole scaffold shows considerable promise, the journey from a lead compound to a clinically approved drug is arduous. For this compound, the following steps would be critical:

  • Comprehensive Pharmacological Profiling: Beyond COX inhibition, its effects on other inflammatory mediators (e.g., cytokines, leukotrienes) should be investigated.

  • Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion properties is crucial for dose determination and predicting potential drug-drug interactions.

  • Toxicology Studies: Rigorous safety and toxicology assessments are paramount to ensure an acceptable therapeutic window.

Conclusion

The 5-phenylisoxazole-3-carboxylic acid chemical class represents a promising avenue for the development of novel anti-inflammatory agents. While specific data on this compound is not yet widely available, the collective evidence from related analogs suggests a strong potential for potent and selective anti-inflammatory activity. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic utility in comparison to the current standards of care. This guide provides a foundational framework for researchers to design and interpret studies aimed at validating this and other novel anti-inflammatory candidates.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. As a research chemical, its disposal must be handled with meticulous attention to detail to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Part 1: Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound is a complex organic molecule. While a specific, comprehensive toxicology profile may not be widely available, its structural motifs—a carboxylic acid, a fluorinated aromatic ring, and an isoxazole core—inform a conservative safety-first approach.

Based on data from structurally similar compounds and general chemical principles, this substance should be treated as hazardous.[1][2] The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date hazard information.[1]

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity

P261, P264, P280, P302+P352, P305+P351+P338[2]Chemical-resistant gloves (nitrile or neoprene), splash goggles, lab coat.[3]
Skin Irritation

Wash hands and any exposed skin thoroughly after handling.[1][4]Use in a well-ventilated area or chemical fume hood.[3]
Serious Eye Irritation

Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]For large quantities or potential for aerosolization, consider a face shield in addition to goggles.

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs environmental disposal under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) mandates workplace safety practices.[5][6][7]

A core principle of compliance is that the waste generator—the laboratory that creates the waste—is responsible for its safe management from "cradle to grave."[8] This involves correct identification, labeling, storage, and transfer to a licensed disposal facility.

Part 3: Core Disposal Protocol: The Hazardous Waste Stream

Given its hazardous characteristics, this compound and materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous reactions.

  • Action: Designate a specific waste container for this compound and any materials (e.g., weighing paper, contaminated pipette tips) used to handle it.

  • Causality: Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[3][9] Accidental mixing in a single waste container can lead to violent exothermic reactions, gas evolution, or fire. Storing acids and bases separately is a fundamental rule of safe laboratory practice.[9]

Step 2: Container Selection

The integrity of the waste container is essential to prevent leaks and exposures.

  • Action: Use a compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.[3][6] If possible, use the original container the chemical came in, provided it is in good condition.[9]

  • Causality: Acids should never be stored in metal containers due to the risk of corrosion and potential generation of flammable hydrogen gas.[6][9] The container must be able to withstand the chemical properties of the waste without degrading.

Step 3: Comprehensive Waste Labeling

Proper labeling is an EPA and OSHA requirement and is crucial for safety and compliance.[8][10]

  • Action: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[8][10]

    • The full chemical name: "this compound" . Do not use abbreviations.[11]

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[8]

    • The approximate percentage of each component if it is a mixture.[9]

  • Causality: A properly completed label communicates the container's contents and associated dangers to everyone in the lab and to the hazardous waste technicians who will handle it. This prevents accidental exposures and ensures it is routed to the correct final disposal facility.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the laboratory where waste is collected.

  • Action: Store the labeled, sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[8][9] Keep the container closed except when adding waste.[11] Do not fill containers beyond 90% capacity to allow for vapor expansion.[6][12]

  • Causality: SAA regulations are designed to ensure that hazardous waste is managed safely within the lab before it is moved to a central storage location. Keeping containers closed minimizes the release of vapors and prevents spills.[11] Partially filled containers may remain in an SAA for up to one year, but a full container must be removed within three days.[9]

Step 5: Final Disposal via Institutional EHS

The final step is the transfer of waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Action: Once the container is full (or the experiment is complete), arrange for a waste pickup according to your institution's specific procedures. Do not move hazardous waste between different labs or buildings yourself.[8]

  • Causality: Transportation of hazardous waste is regulated by the Department of Transportation (DOT) and requires specific training and placarding.[5] Your EHS department is trained and licensed to handle this process safely and in compliance with all regulations.

Part 4: Managing Spills and Decontamination

Accidental spills must be managed promptly and safely.

  • Small Spills (Solid):

    • Wear your required PPE.

    • Gently sweep or scoop the material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Small Spills (Solution):

    • Wear your required PPE.

    • Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit.[3]

    • Collect the absorbed material and place it in the hazardous waste container.

  • Decontamination:

    • Wipe down contaminated surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as hazardous waste. Wash the area with soap and water.

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[3]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Solid, Solution, or Contaminated Material) haz_char Is the waste hazardous? (Assume YES for this compound) start->haz_char segregate Segregate from incompatible waste (e.g., bases, oxidizers) haz_char->segregate Yes container Select compatible container (HDPE or Glass) segregate->container label Affix completed 'Hazardous Waste' label (Full Name, Hazards) container->label accumulate Store sealed container in SAA label->accumulate check_full Is container full? accumulate->check_full check_full->accumulate No, continue accumulation transfer Arrange for pickup by EHS/ Licensed Waste Vendor check_full->transfer Yes (within 3 days) end_proc Proper Disposal Complete transfer->end_proc

Caption: Decision workflow for proper hazardous waste disposal.

References

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Operational Guide: Personal Protective Equipment for Handling 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS 668970-73-8)[1][2][3]. As a research chemical, comprehensive toxicological data may not be fully available. Therefore, a conservative and rigorous approach to safety is mandatory. The procedural guidance herein is based on an analysis of the compound's constituent functional groups—a halogenated aromatic ring, an isoxazole moiety, and a carboxylic acid—and aligns with established best practices for handling hazardous chemicals in a laboratory setting.

The foundational principle of laboratory safety is the minimization of all chemical exposures.[4] This is achieved not merely by using personal protective equipment (PPE), but by integrating it into a comprehensive safety protocol that includes risk assessment, engineering controls, and safe work practices, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

Hazard Assessment and Core Principles

A thorough risk assessment must be performed before any new procedure involving this compound. The chemical structure suggests several potential hazards that dictate the required level of protection:

  • Carboxylic Acid Group: This functional group can cause skin and eye irritation or severe burns upon direct contact, especially in concentrated solid form.[6]

  • Isoxazole Ring: Heterocyclic compounds, including isoxazoles, can be toxic, corrosive, or act as sensitizers.[7][8] The N-O bond within the ring can be susceptible to cleavage under certain conditions, such as with strong bases or reducing agents.[7]

  • Fluorophenyl Group: Halogenated aromatic compounds can present various toxicological risks.

  • Solid Form: As a powder, this compound poses an inhalation hazard. Fine powders can be easily aerosolized, leading to respiratory tract irritation and systemic exposure.

Every laboratory must have a written Chemical Hygiene Plan (CHP) that outlines specific procedures and protective measures.[5][9] All handling of this compound must be in accordance with your institution's CHP.

Recommended PPE Protocols

The selection of PPE is task-dependent. Always use a higher level of protection if the risk is uncertain. The primary engineering control for this compound is a certified chemical fume hood, which is mandatory for all operations outside of transport in sealed containers.

Task / Operation Scale Minimum Required PPE (Inside a Fume Hood) Enhanced Precautions / Additional PPE
Storage & Transport AnyClosed, labeled primary and secondary containers.N/A
Weighing < 1 gSafety Goggles, Laboratory Coat, Nitrile Gloves.Use a ventilated balance enclosure or perform in a fume hood to prevent powder dispersal.
Solution Preparation < 100 mLChemical Splash Goggles, Laboratory Coat, Nitrile Gloves.Consider a face shield if there is a significant splash risk.[6]
Reaction & Workup AnyChemical Splash Goggles, Face Shield, Laboratory Coat, Chemical-Resistant Apron, Nitrile Gloves (or double-gloved).For exothermic reactions or pressure risks, use a blast shield.
Large-Scale Handling > 10 gChemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Laboratory Coat, Double-Nitrile or Butyl Rubber Gloves.Ensure immediate access to a safety shower and eyewash station.
Spill Cleanup AnyRefer to your institution's spill response protocol. At a minimum: Chemical Splash Goggles, Face Shield, Chemical-Resistant Coveralls or Apron, Heavy-duty Nitrile or Butyl Gloves, Respiratory Protection may be required.

Detailed PPE Component Guide

Eye and Face Protection

This is the absolute minimum protection required for any work with this chemical.

  • Safety Goggles: Must be chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11][12] They must provide a complete seal around the eyes to protect from splashes, dust, and vapors. Standard safety glasses with side shields are insufficient.

  • Face Shield: A face shield is required in addition to safety goggles whenever there is a significant risk of splashes, such as when handling larger volumes (>100mL), working with reactions under pressure, or neutralizing acidic solutions.[6]

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: An apron made of rubber or another chemically impervious material should be worn over the lab coat when handling larger quantities or during procedures with a high splash risk.

  • Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Hand Protection

Proper glove selection and use are critical to prevent skin contact.

  • Material: Nitrile gloves are the standard recommendation for incidental contact with many acids and organic compounds.[6][13] For prolonged contact or when handling highly concentrated solutions, butyl rubber gloves may offer superior protection. Always consult a glove compatibility chart.

  • Inspection and Technique: Gloves must be inspected for any signs of damage before each use.[8] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[8] Wash hands thoroughly after removing gloves.

Respiratory Protection
  • Primary Control: All procedures that may generate dust or vapors MUST be performed inside a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Secondary Protection: If engineering controls are insufficient or during a large spill or emergency, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges would be appropriate.[6][16] Respirator use requires enrollment in your institution's respiratory protection program, including fit testing and training. An N95 dust mask may be considered for weighing small amounts of powder if a ventilated enclosure is unavailable, but this is not a substitute for a fume hood.

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Clothing Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, add a face shield.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves first, turning them inside out as you remove them. Dispose of them immediately.

  • Apron: Unfasten and remove your apron, folding the contaminated side inward.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out to contain any contamination on the exterior.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][15]

Decontamination and Disposal Plan

All materials contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials from spills, must be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical and its waste according to all applicable local, state, and federal regulations.[10][11][17] Do not discharge into drains or the environment.[15][17]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start 1. Assess the Operation (Weighing, Dissolving, Reaction) location 2. Where is the work performed? start->location fume_hood Certified Chemical Fume Hood location->fume_hood Default & Required open_bench Open Bench (High Risk - Not Recommended) location->open_bench Avoid quantity 3. Assess Quantity & Risk fume_hood->quantity ppe_resp Add Respiratory Protection: NIOSH-approved respirator with appropriate cartridges. open_bench->ppe_resp small_scale Small Scale (<1g) Minimal Splash/Aerosol Risk quantity->small_scale Low large_scale Large Scale (>1g) or High Splash/Aerosol Risk quantity->large_scale High ppe_base Required PPE: • Chemical Splash Goggles • Nitrile Gloves • Laboratory Coat small_scale->ppe_base ppe_enhanced Required PPE: • Chemical Splash Goggles & Face Shield • Chemical Resistant Apron over Lab Coat • Double-Nitrile or Butyl Gloves large_scale->ppe_enhanced

Caption: PPE selection workflow for handling this compound.

References

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  • CAS#:1245060-72-3 | 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid. Chemsrc. [Link]

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